molecular formula C3H4Cl2O B141476 1,3-Dichloroacetone CAS No. 534-07-6

1,3-Dichloroacetone

Cat. No.: B141476
CAS No.: 534-07-6
M. Wt: 126.97 g/mol
InChI Key: SUNMBRGCANLOEG-UHFFFAOYSA-N
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Description

1,3-Dichloroacetone (DCA) (CAS 534-07-6) is a versatile and robust alkylating agent prized for its role as a fundamental building block in organic synthesis and, more recently, as a specialized reagent in peptide chemistry. Its structure, featuring two reactive chlorine atoms flanking a ketone group, allows it to participate efficiently in nucleophilic substitution reactions, enabling the construction of complex molecular architectures . In pharmaceutical and biochemical research, this compound has emerged as a powerful tool for the site-specific dimerization of cyclic peptides and the synthesis of peptide macrocycles. It acts as a bio-orthogonal cross-linker that selectively bridges free cysteine side-chains via an SN2 reaction, forming a stable acetone-like thioether bridge . This application is crucial for mimicking protein dimerization, enhancing peptide stability, and increasing binding affinity. Studies have shown that peptides dimerized with DCA can exhibit remarkable proteolytic stability, remaining fully intact in human serum after 48 hours . This makes DCA invaluable for creating novel bicyclic peptides for drug discovery and biochemical studies. Beyond peptide chemistry, this compound serves as a key intermediate in organic synthesis. It is used in cross-aldol reactions with donor substrates like acetone and cyclohexanone, and in the preparation of various heterocyclic compounds, citric acid, and the active pharmaceutical ingredient famotidine . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. This compound is a hazardous compound; it is fatal if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage . Always wear appropriate personal protective equipment and refer to the Safety Data Sheet before use. It is hygroscopic and should be stored in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloropropan-2-one
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InChI

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2
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InChI Key

SUNMBRGCANLOEG-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)CCl)Cl
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Molecular Formula

C3H4Cl2O
Record name 1,3-DICHLOROACETONE
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DSSTOX Substance ID

DTXSID2021577
Record name 1,3-Dichloropropanone
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Molecular Weight

126.97 g/mol
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Physical Description

1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions.
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Boiling Point

343 °F at 760 mmHg (EPA, 1998), 173.4 °C
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Solubility

> 10% in water, > 10% in ethanol, > 10% in ether
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Density

1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C
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Vapor Density

4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Color/Form

Prisms or needles, Plates, needles on distillation

CAS No.

534-07-6
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Melting Point

113 °F (EPA, 1998), 45 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloroacetone: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloroacetone is a reactive crystalline solid that serves as a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and key applications. Detailed experimental protocols for its synthesis and its use in forming bicyclic peptides are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide includes tabulated quantitative data and visual diagrams to clearly illustrate its characteristics and reaction pathways.

Chemical Structure and Identification

This compound, with the IUPAC name 1,3-dichloropropan-2-one, is a ketone where the hydrogen atoms at positions 1 and 3 of propan-2-one are substituted by chlorine atoms.[1]

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a white to colorless crystalline solid.[2][3] It is denser than water and has limited solubility in water, but is very soluble in alcohol and diethyl ether.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄Cl₂O[1]
Molecular Weight126.97 g/mol [1]
Melting Point39-41 °C[5]
Boiling Point173 °C[5]
Density1.383 g/mL at 25 °C[5]
Vapor Density4.38 (vs air)[5]
Vapor Pressure<0.1 mmHg at 20 °C[5]
Water Solubility27.9 g/L at 20 °C[3]
AppearanceWhite or colorless crystals[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectra available[1][6]
¹³C NMR Spectra available[7]
IR Spectra Spectra available[1]
Mass Spectrometry (GC-MS) Spectra available[1][8][9]

Synthesis and Reactions

This compound is a valuable building block in organic synthesis, utilized in the preparation of citric acid and as an intermediate in the synthesis of pharmaceuticals like famotidine.[2][10] It is also employed as an acceptor substrate in cross-aldol reactions.[2]

Synthesis

A common laboratory preparation involves the oxidation of 1,3-dichloro-2-propanol.[11] Another method is the chlorination of acetone.[12]

DOT Script for Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_dichloro_2_propanol 1,3-Dichloro-2-propanol oxidation Oxidation 1_3_dichloro_2_propanol->oxidation sodium_dichromate Sodium Dichromate sodium_dichromate->oxidation sulfuric_acid Sulfuric Acid sulfuric_acid->oxidation 1_3_dichloroacetone This compound oxidation->1_3_dichloroacetone

Caption: Workflow for the synthesis of this compound.

Key Reactions

This compound undergoes reactions with various nucleophiles. For instance, it reacts with phenols and can be used to link cysteine side-chains in peptides.[13]

DOT Script for Key Reactions

key_reactions cluster_reactions Reactions DCA This compound phenol_reaction Reaction with Phenols DCA->phenol_reaction peptide_ligation Peptide Ligation (with Cysteine) DCA->peptide_ligation cross_aldol Crossed-Aldol Reaction DCA->cross_aldol heterocycle_synthesis Heterocycle Synthesis (with 2-Aminoazaheterocycles) DCA->heterocycle_synthesis

Caption: Key reactions involving this compound.

Experimental Protocols

Synthesis of this compound from 1,3-Dichloro-2-propanol

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • 1,3-Dichloro-2-propanol (glycerol α,γ-dichlorohydrin)

  • Commercial sodium dichromate

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Petroleum ether

Equipment:

  • 2-L flask

  • Mechanical stirrer

  • Thermometer

  • Water bath

  • Büchner funnel

  • Laboratory centrifuge

  • 250-cc distilling flask with an air condenser

  • Vacuum desiccator

Procedure:

  • In a 2-L flask, combine 375 g (1.3 moles) of commercial sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of 1,3-dichloro-2-propanol.

  • Place the flask in a water bath and equip it with a mechanical stirrer and a thermometer.

  • While vigorously stirring the mixture, slowly add a solution of 450 g (245 cc) of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours. Maintain the reaction temperature between 20°C and 25°C by adding ice to the water bath as needed.

  • After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to reach room temperature during this time.

  • Add 300–800 cc of water to dissolve the chromium salts.

  • Rapidly filter the crystalline mass using a Büchner funnel and press as dry as possible.

  • Transfer the crystals to a laboratory centrifuge and spin for several minutes.

  • Wash the crystals in the centrifuge with approximately 15–25 cc of ice water, followed by 10–15 cc of cold petroleum ether. Centrifuge until the crystals are as dry as possible.

  • Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight. The expected yield of the crude product is about 220 g.

  • Purify the crude product by distillation using a 250-cc distilling flask with an air condenser. Collect the fraction boiling between 170–175°C. The purified product will solidify in the receiver as a white crystalline mass. The expected yield is 200–220 g (68–75% of the theoretical amount).

Dimerization of Cyclic Peptides using this compound

This protocol is a representative example of using this compound for peptide ligation, adapted from a study on bicyclic peptide synthesis.[4][5]

Materials:

  • Cyclic peptide monomer with free cysteine residues

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 50 mM Ammonium bicarbonate (NH₄HCO₃) buffer (pH 8.0)

  • This compound (DCA) solution (40 mM in DMF)

  • Water

  • Dimethylformamide (DMF)

Equipment:

  • Reaction vials

  • Shaker

  • RP-LCMS for analysis

Procedure:

  • Prepare a stock solution of the cyclic peptide (e.g., 40 mM in water).

  • To 0.32 µmol of the peptide, add 1.1 equivalents of TCEP (from a 100 mM stock in water).

  • Dilute the reaction mixture to a final peptide concentration of 4 mM with 50 mM NH₄HCO₃ buffer (pH 8.0).

  • Gently shake the mixture for 15 minutes.

  • Add the first aliquot of 0.275 equivalents of the 40 mM DCA solution in DMF.

  • Allow the reaction to proceed for 30 minutes. Monitor the reaction progress by diluting a small aliquot (e.g., 5 µL in 15 µL of water) and analyzing by RP-LCMS.

  • Add a second aliquot of 0.275 equivalents of the DCA solution.

  • Continue the reaction until completion, monitoring as needed.

  • The resulting bicyclic peptide can be purified by preparative RP-HPLC.

Safety and Handling

This compound is a highly toxic and corrosive substance.[4] It may be fatal if inhaled, swallowed, or absorbed through the skin.[4] It is a vesicant, causing blistering of the skin, and a lachrymator, causing tearing. Contact with eyes can cause severe irritation and may be fatal.

Precautions:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Avoid breathing dust, vapor, mist, or gas.[12]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[3][12] It is recommended to store it refrigerated (below 4°C/39°F).

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a chemical of significant interest to researchers in organic synthesis and drug development due to its reactivity and utility as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and safe utilization. The experimental protocols provided herein offer a practical starting point for the synthesis and application of this versatile compound.

References

Synthesis of 1,3-Dichloroacetone from Glycerol Dichlorohydrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dichloroacetone (DCA) is a reactive crystalline solid and a valuable intermediate in various chemical syntheses.[1][2] Its applications range from being a precursor in the synthesis of citric acid and the pharmaceutical ingredient famotidine to its use as a cross-linking agent in peptide and polymer chemistry.[1][3][4][5] One of the primary and well-documented methods for its preparation is the oxidation of glycerol dichlorohydrin (1,3-dichloro-2-propanol).[2][6] This guide provides a comprehensive overview of this synthesis, detailing experimental protocols, comparing various oxidative methods, and presenting relevant data for researchers and professionals in chemical and drug development.

The overall synthesis is a two-step process starting from glycerol, which is first chlorinated to form the intermediate glycerol 1,3-dichlorohydrin. This intermediate is then oxidized to yield the final product, this compound.[3][7]

Glycerol Glycerol Dichlorohydrin Glycerol 1,3-Dichlorohydrin Glycerol->Dichlorohydrin 1,3-Selective Chlorination DCA This compound Dichlorohydrin->DCA Oxidation

Caption: Overall synthetic pathway from Glycerol to this compound.

Core Synthesis: Oxidation of Glycerol Dichlorohydrin

The conversion of the secondary alcohol group in glycerol 1,3-dichlorohydrin to a ketone is the critical step in this synthesis. Various oxidizing agents and conditions have been employed to achieve this transformation effectively.

Method 1: Chromic Acid Oxidation

A classic and robust method for this oxidation utilizes a mixture of sodium dichromate and sulfuric acid. This procedure is well-documented and provides a good yield of this compound.[6]

Experimental Protocol:

  • Reagents:

    • Glycerol α,γ-dichlorohydrin (1,3-dichloro-2-propanol)

    • Commercial sodium dichromate (Na₂Cr₂O₇·2H₂O)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Ice

    • Petroleum ether (for washing)

  • Procedure:

    • Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and a thermometer, combine 375 g (1.3 moles) of sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of glycerol α,γ-dichlorohydrin.[6] The flask is placed in a water bath to maintain temperature control.

    • Oxidation: Vigorously stir the mixture. Slowly add a solution of 450 g of concentrated sulfuric acid diluted with 115 g of water over 7 to 8 hours. The reaction temperature must be strictly maintained between 20°C and 25°C, using ice in the water bath as needed.[6] Temperatures below 20°C result in a very slow reaction, while temperatures above 25°C can lead to over-oxidation of the product.[6]

    • Stirring: After the acid addition is complete, continue stirring for an additional 16 to 17 hours. During this period, the flask can be allowed to come to room temperature as little heat is evolved.[6]

    • Isolation: Add sufficient water (300–800 cc) to dissolve the pasty chromium salts that have formed.[6] Filter the resulting crystalline mass of this compound rapidly using a Büchner funnel, sucking the crystals as dry as possible.

    • Washing: Transfer the crude crystals to a laboratory centrifuge. Wash the crystals sequentially with 15–25 cc of ice water and then with 10–15 cc of cold petroleum ether, centrifuging until dry after each wash.[6]

    • Drying and Purification: Dry the crude product (approx. 220 g) in a vacuum desiccator over sulfuric acid overnight. The final product can be purified by distillation using an air condenser. Collect the fraction boiling at 170–175°C, which solidifies into a white crystalline mass.[6] The final yield is typically between 200–220 g (68–75%).[6]

Experimental Workflow Diagram:

cluster_prep Reaction Preparation cluster_oxidation Oxidation Step cluster_workup Work-up & Purification A Combine Dichlorohydrin, Na₂Cr₂O₇, and Water in Flask B Place Flask in Water Bath A->B D Start Vigorous Stirring B->D C Prepare Diluted H₂SO₄ E Add H₂SO₄ Dropwise (7-8 hours) C->E D->E F Maintain Temp: 20-25°C (Use Ice Bath) E->F G Continue Stirring (16-17 hours) F->G H Add Water to Dissolve Chromium Salts G->H I Filter Crystals (Büchner Funnel) H->I J Wash with Ice Water & Petroleum Ether in Centrifuge I->J K Dry in Vacuum Desiccator J->K L Purify by Distillation (170-175°C) K->L M Collect Final Product L->M

Caption: Detailed workflow for the synthesis of this compound via chromic acid oxidation.

Method 2: Heterogeneous Catalysis with PV-PCC

Alternative methods using milder or supported reagents have been developed to improve reaction conditions and simplify work-up. One such method uses polyvinyl-pyridinium chlorochromate (PV-PCC) as a heterogeneous catalyst.[3]

Experimental Protocol:

  • Reagents:

    • 1,3-Dichloropropanol (Glycerol Dichlorohydrin)

    • Orthoperiodic acid (H₅IO₆)

    • Polyvinyl-pyridinium chlorochromate (PV-PCC) resin

    • Acetonitrile (solvent)

  • Procedure:

    • Setup: To a round bottom flask, add 0.529 g (1.5 mmol) of orthoperiodic acid and 10 mL of acetonitrile. Stir the suspension vigorously for 15 minutes.[3]

    • Reaction: Add 0.031 g (0.07 mmol) of PV-PCC resin and 0.20 g (1.55 mmol) of 1,3-dichloropropanol to the flask.[3]

    • Stirring: Allow the reaction to proceed under strong stirring at room temperature for 3 hours.[3]

    • Isolation: Filter the reaction mixture to remove the heterogeneous resin. The filtrate, containing the product, can then be further processed.[3]

Comparison of Synthetic Approaches

Different oxidative systems offer trade-offs in terms of yield, reaction time, and experimental complexity. The chromic acid method is high-yielding but requires long reaction times and careful temperature control. Modern methods may offer faster reactions under milder conditions.

Quantitative Data Summary

MethodOxidizing AgentMolar Ratio (Oxidant:Substrate)Reaction TimeTemperatureYieldReference
Classic Na₂Cr₂O₇ / H₂SO₄~0.57 : 1~24 hours20-25°C68-75%[6]
Optimized Na₂Cr₂O₇ / H₂SO₄1 : 25 hours23-27°C79.6%[8]
Heterogeneous PV-PCC / H₅IO₆Catalytic3 hoursRoom Temp.High Conv.[3]

Logical Comparison of Methods

cluster_M1 cluster_M2 Start Oxidation of Glycerol Dichlorohydrin Method1 Chromic Acid (Dichromate/H₂SO₄) Start->Method1 Method2 Heterogeneous Catalyst (e.g., PV-PCC) Start->Method2 M1_Pros Pros: • High Yield (up to 80%) • Well-established method • Inexpensive reagents Method1->M1_Pros M1_Cons Cons: • Long reaction time (~24h) • Strict temperature control • Cr(VI) waste generated • Pasty salt work-up Method1->M1_Cons M2_Pros Pros: • Milder conditions (RT) • Shorter reaction time (~3h) • Easy catalyst removal (filtration) • Potentially greener Method2->M2_Pros M2_Cons Cons: • Requires specialized resin • May have lower isolated yield • Co-oxidant needed Method2->M2_Cons

Caption: Comparison of chromic acid and heterogeneous catalysis methods for synthesis.

Physicochemical and Safety Data

Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₂O[1][2]
Molecular Weight 126.97 g/mol [1]
Appearance White or colorless crystalline solid[1][2]
Melting Point 43 °C[1]
Boiling Point 170-175 °C (at 760 mmHg)[1][6]
Synonyms Bis(chloromethyl) ketone, sym-Dichloroacetone[2]

Safety and Handling Precautions

This compound is a hazardous substance that must be handled with extreme caution in a well-ventilated fume hood.

  • Toxicity: The compound is poisonous by inhalation and may be fatal if inhaled, swallowed, or absorbed through the skin.[1]

  • Irritant: It is extremely lachrymatory (tear-inducing) and can cause severe irritation and blistering of the skin.[1][6] Contact may cause burns to the skin and eyes.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound.

Conclusion

The synthesis of this compound from glycerol dichlorohydrin is a well-established transformation in organic chemistry. The traditional method using chromic acid provides high yields but involves harsh conditions and problematic waste streams. Newer methods utilizing heterogeneous catalysts like PV-PCC offer milder conditions and simplified purification, aligning with modern goals of sustainable chemistry. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as scale, cost, reaction time, and environmental impact. For all methods, strict adherence to safety protocols is paramount due to the hazardous nature of the product.

References

1,3-dichloroacetone reaction kinetics and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of 1,3-Dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCA) is a bifunctional electrophilic reagent with significant applications in organic synthesis and bioconjugation. Its reactivity is characterized by the presence of a central carbonyl group and two primary carbon atoms bonded to chlorine, making it susceptible to nucleophilic attack at multiple sites. This guide provides a comprehensive overview of the reaction kinetics and mechanisms of this compound, with a focus on its hydration and reactions with nucleophiles. The information presented is intended to be a valuable resource for researchers in chemistry and drug development.

Reversible Hydration of this compound

The carbonyl group of this compound is subject to reversible hydration to form the corresponding gem-diol. The kinetics and mechanism of this reaction have been studied in various solvent systems and in the presence of catalysts.

Reaction Mechanism

The uncatalyzed hydration of this compound in aqueous organic solvents is proposed to proceed through a cyclic transition state involving three water molecules.[1] This mechanism involves a stepwise transfer of protons rather than a synchronous motion.[1] In the presence of catalysts, such as triethylamine or benzoic acid, one or two water molecules in the transition state can be replaced by the catalyst molecule, respectively.[1]

A diagram illustrating the proposed uncatalyzed hydration mechanism is presented below.

G Uncatalyzed Hydration of this compound cluster_transition_state Transition State cluster_product Product DCA Cl-CH₂-C(=O)-CH₂-Cl TS [Cyclic Transition State] DCA->TS H2O_1 H₂O H2O_1->TS H2O_2 H₂O H2O_2->TS H2O_3 H₂O H2O_3->TS GemDiol Cl-CH₂-C(OH)₂-CH₂-Cl TS->GemDiol

Caption: Proposed cyclic transition state for the uncatalyzed hydration of this compound.

Kinetics of Hydration

The kinetics of the reversible hydration of this compound have been investigated spectrophotometrically in dioxane and acetonitrile solutions over a wide range of water concentrations.[1] The reaction is subject to catalysis by micelles and other species.

Table 1: Rate and Equilibrium Constants for the Reversible Hydration of this compound Catalyzed by Micellar Aerosol-OT (AOT) in Carbon Tetrachloride. [2][3]

ReactionMediumRate Enhancement RangeDehydration Rate Enhancement Range
HydrationWater-AOT1,808 to 111508 to 64
HydrationD₂O-AOT1,619 to 1241,788 to 104

Note: Rate enhancements are relative to water-dioxan or D₂O-dioxan mixtures. Equilibrium constants for hydration are also higher in the presence of AOT.[2][3]

Experimental Protocol: Kinetic Measurement of Hydration

A detailed experimental protocol for studying the kinetics of this compound hydration is described by Bell et al. (1971).[1] A summary of the methodology is provided below.

Objective: To determine the rate constants for the reversible hydration of this compound.

Method: Spectrophotometry.

Procedure:

  • Solutions of this compound in the desired solvent (e.g., dioxane, acetonitrile) with varying concentrations of water are prepared.

  • For catalyzed reactions, the catalyst (e.g., triethylamine, benzoic acid) is added to the solution.

  • The reaction is initiated by mixing the reagents.

  • The change in absorbance at a specific wavelength corresponding to the carbonyl group of this compound is monitored over time using a spectrophotometer.

  • The temperature of the reaction mixture is maintained at a constant value.

  • The rate constants for the forward (hydration) and reverse (dehydration) reactions are calculated from the kinetic data.

Reactions with Nucleophiles

This compound is a potent electrophile that readily reacts with various nucleophiles. A common application is its use as a cross-linking agent to bridge two nucleophilic residues, particularly cysteine thiols in peptides and proteins.[4][5]

Reaction Mechanism with Thiols (SN2 Reaction)

The reaction of this compound with cysteine residues in peptides proceeds via a sequential SN2 mechanism. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the electrophilic carbon atoms of DCA and displacing a chloride ion. This forms a monofunctionalized intermediate. A second cysteine residue then reacts with the remaining chloromethyl group to form a stable thioether bridge.[4][5]

The workflow for the dimerization of cyclic peptides using this compound is depicted below.

G Peptide Dimerization with this compound Peptide Cyclic Peptide Monomer (with Cysteine) TCEP TCEP Reduction Peptide->TCEP 1.1 equiv Intermediate Monofunctionalized DCA Intermediate TCEP->Intermediate + 0.275 equiv DCA DCA This compound (DCA) Dimer Bicyclic Dimeric Peptide Intermediate->Dimer + Second Peptide + 0.275 equiv DCA

References

A Technical Guide to the Physical Properties of Crystalline 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of crystalline 1,3-dichloroacetone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or encounter it as a metabolite. This guide includes a summary of quantitative data, detailed experimental protocols, and a visualization of its metabolic pathway.

Core Physical and Chemical Properties

This compound, with the chemical formula C₃H₄Cl₂O, is a halogenated ketone that exists as a crystalline solid at room temperature.[1][2] It is also known by several synonyms, including bis(chloromethyl) ketone and 1,3-dichloro-2-propanone.[2] The compound is recognized for its role as an intermediate in organic synthesis, including in the production of citric acid.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Weight 126.97 g/mol [2]
Melting Point 39-45 °C (102.2-113 °F)[1][2][3][4]
Boiling Point 173-173.4 °C (343.4-344.1 °F) at 760 mmHg[1][2][3][4]
Density 1.383 g/cm³ at 25 °C[4][5]
Vapor Density 4.38 (relative to air)[1][2]
Solubility in Water 27.9 g/L at 20 °C[6]
Solubility in Organic Solvents Soluble in ethanol and ether.[7]
Appearance White to pale yellow crystalline solid.[2][5]
CAS Number 534-07-6[2]

Metabolic Pathway and Biological Significance

While primarily used in chemical synthesis, this compound has been identified as a highly mutagenic metabolite in biological systems. Specifically, it is formed during the metabolism of 2,3-dichloro-1-propene in rats. The bioactivation process involves the P450 enzyme system, which catalyzes the epoxidation of the parent compound, leading to the formation of this compound. This reactive intermediate is then further metabolized. Understanding this pathway is crucial for toxicological assessments and in the development of drugs where similar structures may be present.

metabolic_pathway cluster_0 Metabolic Bioactivation of 2,3-dichloro-1-propene 2,3-dichloro-1-propene 2,3-dichloro-1-propene Epoxide_intermediate Epoxide Intermediate 2,3-dichloro-1-propene->Epoxide_intermediate P450 Epoxidation This compound This compound (Highly Mutagenic) Epoxide_intermediate->this compound Rearrangement Further_Metabolites Further Metabolites This compound->Further_Metabolites Detoxification Pathways

Metabolic formation of this compound.

Experimental Protocols for Physical Property Determination

The following section outlines the general methodologies for determining the key physical properties of crystalline this compound. Due to the hazardous nature of this compound (toxic and corrosive), all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Workflow for Physical Property Analysis

The logical flow for characterizing a sample of crystalline this compound is outlined in the diagram below.

experimental_workflow cluster_workflow Workflow for Physical Property Determination start Obtain Sample of This compound recrystallization Purification by Recrystallization (e.g., from a suitable non-reactive solvent) start->recrystallization visual_inspection Visual Inspection (Color, Crystal Form) recrystallization->visual_inspection melting_point Melting Point Determination (Capillary Method) visual_inspection->melting_point boiling_point Boiling Point Determination (Distillation Method) melting_point->boiling_point density Density Measurement (Pycnometer Method) boiling_point->density solubility Solubility Tests (Water & Organic Solvents) density->solubility end Characterization Complete solubility->end

Experimental workflow for physical characterization.

Melting Point Determination (Capillary Method)
  • Sample Preparation : A small amount of finely powdered, dry crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus : A calibrated melting point apparatus is used.

  • Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Boiling Point Determination (Distillation Method)
  • Apparatus : A standard micro-distillation apparatus is assembled in a fume hood.

  • Procedure : A small volume of molten this compound is placed in the distillation flask with a boiling chip. The apparatus is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Data Recording : The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. The atmospheric pressure should also be recorded.

Density Measurement (Pycnometer Method)
  • Apparatus : A calibrated pycnometer of a known volume.

  • Procedure :

    • The empty pycnometer is weighed.

    • The pycnometer is filled with molten this compound at a constant temperature (e.g., 25 °C in a water bath), and the excess is removed.

    • The filled pycnometer is weighed.

    • The pycnometer is then cleaned and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed again.

  • Calculation : The density is calculated using the weights and the known volume of the pycnometer.

Solubility Determination
  • Procedure : A small, accurately weighed amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol, ether) in a test tube at a specific temperature.

  • Observation : The mixture is agitated, and the dissolution is observed. If the solid dissolves completely, more solute is added until saturation is reached.

  • Quantification : The solubility is expressed as the mass of solute that dissolves in a given volume or mass of solvent at that temperature. For a qualitative assessment, the terms soluble, slightly soluble, or insoluble can be used.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care. It is classified as toxic and corrosive.[5] Inhalation, ingestion, or skin contact can be harmful.[5] It is a vesicant (causes blistering) and a lachrymator (causes tearing).[5] Appropriate safety precautions, including the use of a fume hood and proper PPE, are mandatory. In case of exposure, immediate medical attention should be sought.

References

An In-depth Technical Guide to the Solubility of 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 1,3-dichloroacetone in water and various organic solvents. The information is intended to support research, development, and safety protocols involving this highly reactive compound.

Introduction to this compound

This compound (CAS No. 534-07-6), also known as 1,3-dichloro-2-propanone, is a halogenated ketone that presents as a white to pale yellow crystalline solid.[1] It is a valuable intermediate in organic synthesis, notably in the production of citric acid and complex multicyclic peptides.[2][3][4] Its reactivity is driven by the presence of a central carbonyl group and two electrophilic carbon atoms bonded to chlorine, making it susceptible to nucleophilic substitution reactions.[5]

However, this compound is also a hazardous substance, classified as a lachrymator and a vesicant (blistering agent).[1] It is extremely toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[1][6][7] A thorough understanding of its physical properties, including solubility, is critical for its safe handling, application in reaction chemistry, and the development of purification and extraction processes.

Solubility Profile of this compound

The solubility of this compound varies significantly across different solvent classes. While it exhibits limited solubility in water, it is generally highly soluble in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassSolubility ValueTemperature (°C)Source(s)
Aqueous Solvents
WaterProtic27.9 g/L20[8][9][10]
>10% (w/v)Not Specified[2]
"Soluble"Not Specified[1][3][4][11][12]
Organic Solvents
TolueneAromatic Hydrocarbon464 g/L20[9][10]
EthanolAlcohol"Very Soluble" / >10% (w/v)Not Specified[2][3][4][5][11]
Diethyl EtherEther"Very Soluble"Not Specified[3][4][5][11]
HexaneAliphatic Hydrocarbon"Soluble"Not Specified[9][10]
AcetoneKetone"Slightly Soluble"Not Specified[9][10]
BenzeneAromatic Hydrocarbon"Slightly Soluble"Not Specified[9][10]
ChloroformHalogenated Hydrocarbon"Slightly Soluble"Not Specified[9][10]
MethanolAlcohol"Slightly Soluble"Not Specified[9][10]

Note: There are conflicting reports in the literature regarding water solubility, with some sources describing it as "insoluble".[2][13] However, the most specific quantitative data indicates a solubility of 27.9 g/L at 20°C.[8][9][10]

Experimental Protocol for Solubility Determination

While the specific methods used to generate the data in Table 1 are not detailed in the source documents, a standard and widely accepted method for determining the solubility of a solid compound like this compound is the Shake-Flask Method . The following is a generalized protocol based on established laboratory techniques.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (≥95% purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 20°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualizations

The following diagram illustrates the experimental workflow for the Shake-Flask solubility determination method described above.

G A Add excess this compound to vials B Add precise volume of pre-equilibrated solvent A->B C Seal vials and agitate in thermostatic shaker D Allow solids to settle at constant temperature C->D Step 3 (e.g., 24-48h) E Withdraw supernatant and filter with syringe filter D->E Step 4-5 F Accurately dilute filtered sample G Quantify concentration (e.g., via HPLC, GC) F->G Step 6-7 H Calculate final solubility (g/L or mg/mL) G->H Step 8

Caption: Workflow for Shake-Flask Solubility Determination.

References

1,3-Dichloroacetone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 534-07-6 Molecular Formula: C₃H₄Cl₂O

This technical guide provides an in-depth overview of 1,3-dichloroacetone, a versatile bifunctional reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a crystalline solid that is denser than water and has limited solubility in it, though it is soluble in organic solvents like ethanol and ether.[1] It is recognized for its high reactivity, particularly in nucleophilic substitution reactions, owing to the electrophilic nature of the carbon atoms adjacent to the chlorine atoms and the presence of a carbonyl group.[1]

PropertyValueReference
Molecular Weight 126.97 g/mol [2][3]
Appearance White to pale yellow crystalline solid[1][4]
Melting Point 39-41 °C[2]
Boiling Point 173 °C[2]
Density 1.383 g/mL at 25 °C[2]
Vapor Pressure <0.1 mmHg at 20 °C[2]
Solubility Soluble in water, ethanol, and diethyl ether.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory and industrial method involves the oxidation of 1,3-dichloro-2-propanol.

Experimental Protocol: Oxidation of 1,3-Dichloro-2-propanol

This protocol is based on a method that improves yield and reduces reaction time.[5]

Materials:

  • 1,3-dichloro-2-propanol

  • Sodium dichromate

  • Sulfuric acid

  • Water

Procedure:

  • In a reaction vessel, combine 1,3-dichloro-2-propanol, sodium dichromate, and water.

  • Stir the mixture at a constant temperature of 23-27 °C.

  • Slowly add a solution of sulfuric acid dropwise to the reaction vessel.

  • Continue stirring the mixture for 5 hours. The molar ratio of sodium dichromate to 1,3-dichloro-2-propanol should be maintained at 1:2.

  • Upon completion, the pure this compound can be isolated. This method has been reported to achieve a yield of 79.6%.[5]

Another approach involves a two-step process starting from the chlorination of acetone, followed by the disproportionation of the resulting monochloroacetone.[6][7]

G Synthesis of this compound cluster_synthesis Synthesis Pathways Acetone Acetone Monochloroacetone Monochloroacetone Acetone->Monochloroacetone Chlorination 1,3-Dichloroacetone_product This compound Monochloroacetone->1,3-Dichloroacetone_product Disproportionation (Pt catalyst) Glycerol_1,3-dichlorohydrin Glycerol 1,3-Dichlorohydrin Glycerol_1,3-dichlorohydrin->1,3-Dichloroacetone_product Oxidation

Caption: Key synthetic routes to this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has found significant utility in drug development, particularly in peptide chemistry.

Organic Synthesis
  • Intermediate: It is a key intermediate in the synthesis of various compounds, including citric acid and the active pharmaceutical ingredient famotidine.[4][8]

  • Cross-Aldol Reactions: It acts as an acceptor substrate in cross-aldol reactions with donor substrates like acetone, cyclopentanone, and cyclohexanone.[4]

  • Heterocyclic Synthesis: Its reactivity with ambident nucleophiles allows for the synthesis of cyclic systems containing a chloromethyl moiety, which can be further functionalized.[9]

Drug Development and Peptide Chemistry

A significant application of this compound in drug development is its use as a robust reagent for preparing bicyclic peptides.[10] It acts as a bifunctional thiol-reactive agent to selectively link free cysteine side chains via an SN2 reaction, forming a stable acetone-like bridge.[10][11] This dimerization strategy can enhance the binding affinity, potency, and proteolytic stability of peptides.[10][11]

Experimental Protocol: Dimerization of Cyclic Peptides

The following is a general procedure for the dimerization of cyclic peptide monomers using this compound.[10]

Materials:

  • Cyclic peptide monomers with free cysteine residues

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • This compound (DCA) solution (e.g., 40 mM in DMF)

  • Water

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a stock solution of the peptide in water (e.g., 40 mM).

  • Add TCEP (1.1 equivalents) to the peptide solution to ensure the cysteine thiol groups are in their reduced state.

  • Dilute the reaction mixture to a final peptide concentration of 4 mM with the ammonium bicarbonate buffer.

  • Allow the reduction to proceed for 15 minutes with gentle shaking.

  • Add the first portion of the DCA solution (0.275 equivalents).

  • Let the reaction proceed for 30 minutes. Monitor the reaction progress using a suitable analytical technique such as RP-LCMS.

  • Add the second portion of the DCA solution (0.275 equivalents).

  • Continue to monitor the reaction until the desired dimer is formed.

G Experimental Workflow for Peptide Dimerization cluster_workflow Peptide Dimerization Workflow Start Start: Cyclic Peptide Monomers (with Cys) Reduction Reduction of Cysteine Thiols (TCEP) Start->Reduction Buffering Buffering to pH 8.0 Reduction->Buffering DCA_Addition_1 Add 1st aliquot of this compound Buffering->DCA_Addition_1 Reaction_1 Reaction (30 min) DCA_Addition_1->Reaction_1 DCA_Addition_2 Add 2nd aliquot of this compound Reaction_1->DCA_Addition_2 Reaction_2 Reaction Completion DCA_Addition_2->Reaction_2 Analysis Analysis (RP-LCMS) Reaction_2->Analysis End End: Bicyclic Dimeric Peptide Analysis->End

Caption: Workflow for the dimerization of cyclic peptides.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with extreme care.[1][4]

Hazards:

  • Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[2][12][13]

  • Corrosivity: It causes severe skin burns and eye damage.[2][13]

  • Irritation: It is a lachrymator (induces tearing) and a vesicant (causes blistering).[2]

  • Mutagenicity: It is suspected of causing genetic defects.[13]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][13]

  • Avoid inhalation of dust or vapors. Use respiratory protection if necessary.[2][13]

  • Prevent contact with skin and eyes.[2][13]

  • Keep away from heat, sparks, and open flames.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep refrigerated at 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][12]

G Logical Relationships of this compound Applications cluster_applications Applications Overview DCA This compound Organic_Synthesis Organic Synthesis Intermediate DCA->Organic_Synthesis Drug_Development Drug Development Tool DCA->Drug_Development Citric_Acid Citric Acid Synthesis Organic_Synthesis->Citric_Acid Famotidine Famotidine Synthesis Organic_Synthesis->Famotidine Heterocycles Heterocycle Synthesis Organic_Synthesis->Heterocycles Peptide_Dimerization Peptide Dimerization Drug_Development->Peptide_Dimerization Peptide_Macrocyclization Peptide Macrocyclization Drug_Development->Peptide_Macrocyclization Protein_Crosslinking Protein Cross-linking Drug_Development->Protein_Crosslinking

Caption: Applications of this compound.

References

A Technical Guide to Historical Methods for the Preparation of 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 1,3-dichloroacetone, a valuable intermediate in organic synthesis and the preparation of active pharmaceutical ingredients.[1] The document provides a comparative analysis of various preparative routes, detailed experimental protocols, and quantitative data to aid researchers in understanding and potentially reproducing these historical methods.

Introduction

This compound (C₃H₄Cl₂O) is a crystalline solid that serves as a versatile bifunctional reagent in organic chemistry.[2][3][4] Its utility stems from the two reactive carbon-chlorine bonds, making it a key building block for the synthesis of various heterocyclic compounds and a cross-linking agent for polymers.[2][3][5] Historically, several synthetic routes have been developed, each with its own set of advantages and challenges. This guide focuses on the core historical methods for its preparation.

Overview of Synthetic Pathways

The historical preparation of this compound has primarily revolved around three main strategies: the direct chlorination of acetone, the oxidation of a chlorinated propanol derivative, and multi-step syntheses from starting materials like glycerol or diketene. The choice of method often depended on the desired scale, purity requirements, and the availability of starting materials and reagents.

G cluster_0 Direct Chlorination cluster_1 Oxidation Route cluster_2 Multi-Step Syntheses Acetone Acetone DCA_mix Mixture of Dichloroacetones (1,1- and 1,3-isomers) Acetone->DCA_mix Direct Chlorination Chlorine Chlorine (Cl2) Chlorine->DCA_mix Promoter Iodine/Iodine Salt (Promoter) Promoter->DCA_mix DCA_1_3 This compound DCA_mix->DCA_1_3 Separation Glycerol_DCH Glycerol α,γ-Dichlorohydrin (1,3-Dichloro-2-propanol) DCA_1_3_ox This compound Glycerol_DCH->DCA_1_3_ox Oxidation Oxidant Oxidizing Agent (e.g., Sodium Dichromate) Oxidant->DCA_1_3_ox Glycerol Glycerol Intermediate1 Glycerol 1,3-Dichlorohydrin Glycerol->Intermediate1 Selective Chlorination Diketene Diketene Intermediate2 2,4-Dichloro-3-oxobutyryl chloride Diketene->Intermediate2 Chlorination DCA_1_3_multi This compound Intermediate1->DCA_1_3_multi Oxidation Intermediate2->DCA_1_3_multi Decarboxylation

Caption: Key historical synthetic routes to this compound.

Comparative Data of Historical Methods

The following table summarizes the quantitative data for some of the key historical methods for preparing this compound, allowing for a direct comparison of their efficiencies.

MethodStarting Material(s)Key ReagentsReaction ConditionsYield (%)Purity/Notes
Oxidation of Glycerol DichlorohydrinGlycerol α,γ-dichlorohydrinSodium dichromate, Sulfuric acid20-25°C, 24 hours68-75Product is a white crystalline mass.[6]
Improved Oxidation1,3-Dichloro-2-propanolSodium dichromate, Sulfuric acid23-27°C, 5 hours79.6Molar ratio of sodium dichromate to 1,3-dichloro-2-propanol is 1:2.[7]
From DiketeneDiketene, Chlorine-Not specified77Overall yield without isolation of intermediates.[8]
Direct Chlorination of AcetoneAcetone, ChlorineIodine-containing promoter15-50°CVariableYields a mixture of 1,1- and this compound; promoter improves selectivity.[5]
From Glycerol (Multi-step)GlycerolHCl/AcOH, PCC/HIO₄Multi-step51Overall yield for the three-step synthesis of 1,3-dihydroxyacetone via this compound.[9][10]

Detailed Experimental Protocols

This section provides detailed methodologies for the key historical experiments cited.

Oxidation of Glycerol α,γ-Dichlorohydrin

This procedure is adapted from Organic Syntheses, a highly reliable source for laboratory preparations.[6]

Materials:

  • Commercial sodium dichromate: 375 g (1.3 moles)

  • Water: 225 cc

  • Glycerol α,γ-dichlorohydrin: 300 g (2.3 moles)

  • Concentrated sulfuric acid: 450 g (245 cc)

  • Water for diluting acid: 115 g

  • Ice

  • Petroleum ether

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer and a thermometer, place 375 g of sodium dichromate, 225 cc of water, and 300 g of glycerol α,γ-dichlorohydrin.

  • Set the flask in a water bath.

  • Vigorously stir the contents and introduce a solution of 450 g of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours.

  • Maintain the temperature of the reaction mixture between 20°C and 25°C by adding ice to the water bath as needed.

  • After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to come to room temperature during this period.

  • Add sufficient water (300-800 cc) to the mixture to dissolve the pasty chromium salts.

  • Rapidly filter the crystalline mass on a Büchner funnel and suck as dry as possible.

  • Transfer the crystals to a laboratory centrifuge and centrifuge for several minutes.

  • Wash the crystals in the centrifuge with about 15-25 cc of ice water, followed by 10-15 cc of cold petroleum ether, and then centrifuge until as dry as possible.

  • Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight. The expected weight is about 220 g.

  • Purify the crude product by distillation. Collect the fraction boiling at 170-175°C. The product will solidify in the receiver as a white crystalline mass. The final yield is 200-220 g (68-75% of the theoretical amount).

Caution: this compound is extremely lachrymatory and can cause skin blistering. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]

Direct Chlorination of Acetone with Iodine Promoter

This method aims to improve the selectivity for this compound over the 1,1-isomer.[5][11][12]

Materials:

  • Acetone

  • Molecular chlorine

  • Iodine-containing promoter (e.g., iodine chloride or a substance that forms it in situ)

  • Water

General Procedure:

  • An aqueous mixture of acetone (or monochloroacetone) and an iodine-containing promoter is prepared.

  • Molecular chlorine is introduced into the reaction mixture.

  • The reaction is typically carried out at a temperature between 15°C and 50°C. Higher temperatures may lead to the formation of trichloroacetone by-products.

  • The rate of chlorine addition is carefully controlled in relation to the reaction temperature and the concentration of the iodine promoter to optimize selectivity for this compound.

  • The product, a mixture of chloroacetones, is then separated and purified, often by distillation, taking advantage of the different boiling points of the isomers (1,1-dichloroacetone: ~120°C; this compound: ~173°C).[5]

Synthesis from Glycerol 1,3-Dichlorohydrin

This is a two-step process involving the oxidation of commercially available or synthesized 1,3-dichloropropanol.[9]

Materials:

  • 1,3-Dichloropropanol: 0.20 g (1.55 mmol)

  • Orthoperiodic acid (H₅IO₆): 0.529 g (1.5 mmol)

  • Polyvinyl-pyridinium chlorochromate (PV-PCC) resin: 0.031 g (0.07 mmol)

  • Acetonitrile: 10 mL

Procedure:

  • To a round bottom flask, add orthoperiodic acid (0.529 g) and 10 mL of acetonitrile. Stir the mixture vigorously for 15 minutes.

  • Add the PV-PCC resin (0.031 g) and 1,3-dichloropropanol (0.20 g) to the flask.

  • Continue to stir the reaction mixture vigorously for 3 hours at room temperature.

  • The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

  • Upon completion, the product is isolated and purified.

Conclusion

The historical synthesis of this compound has evolved from direct, less selective methods to more refined and higher-yielding procedures. The oxidation of glycerol α,γ-dichlorohydrin remains a classic and reliable laboratory-scale preparation, offering good yields and a relatively pure product. Direct chlorination methods, while seemingly more straightforward, require careful control and the use of promoters to achieve desirable selectivity. Newer methods, such as those starting from diketene, demonstrate the ongoing efforts to develop more efficient and atom-economical routes to this important chemical intermediate. The choice of a particular historical method will depend on the specific needs of the researcher, including scale, purity requirements, and available resources.

References

1,3-Dichloroacetone: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloroacetone is a highly reactive, bifunctional electrophile that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, possessing two electrophilic carbon centers and a central carbonyl group, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound as a precursor in the synthesis of a variety of important organic molecules, including heterocyclic compounds, cross-linked peptides, and strained ring systems. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Applications and Synthetic Methodologies

This compound serves as a key starting material in several important classes of organic reactions, including heterocycle formation, bioconjugation, and rearrangement reactions.

Synthesis of Heterocyclic Compounds

The electrophilic nature of this compound makes it an ideal substrate for cyclocondensation reactions with various nucleophiles to construct a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry.

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings. The reaction of this compound with a thioamide, such as thiourea or its derivatives (amidinothioureas), provides a direct route to 2-aminothiazoles bearing a chloromethyl group at the 5-position. This chloromethyl handle serves as a valuable point for further functionalization.

Experimental Protocol: Synthesis of (2-Amino-5-thiazolyl)chloromethyl Ketones [1]

A solution of an amidinothiourea (1.0 eq.) in isopropanol is added dropwise with stirring to a solution of this compound (1.0 eq.) in isopropanol. The mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with a solution of hydrogen chloride in a suitable solvent to precipitate the hydrochloride salt of the product, which is then collected by filtration and can be recrystallized.

Reactant (Amidinothiourea)ProductYield (%)
Adduct of methyl isothiocyanate and N,N-diethylacetamidine(2-Methylamino-4-methyl-5-thiazolyl)chloromethyl ketone21
Adduct of n-butyl isothiocyanate and N,N-diethylacetamidine(2-n-Butylamino-4-methyl-5-thiazolyl)chloromethyl ketone35
Adduct of N-methylthiourea and DMF acetal(2-Methylamino-5-thiazolyl)chloromethyl ketone40

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many biologically active molecules. The condensation of this compound with 2-aminopyridine derivatives offers a straightforward route to 2-chloromethyl-substituted imidazo[1,2-a]pyridines.[2] This reaction proceeds via an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration.

Experimental Protocol: One-Pot Synthesis of 2-Chloromethyl-imidazo[1,2-a]pyridines [2]

To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, this compound (1.1 eq.) is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-chloromethyl-imidazo[1,2-a]pyridine.

2-Aminopyridine DerivativeSolventTemperature (°C)Time (h)ProductYield (%)
2-AminopyridineEthanolReflux62-(Chloromethyl)imidazo[1,2-a]pyridine75-85
2-Amino-5-chloropyridineAcetonitrileReflux86-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine70-80
2-Amino-4-methylpyridineEthanolReflux62-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine80-90

Figure 2: Imidazo[1,2-a]pyridine Synthesis Pathway.

Dimerization and Cross-linking of Peptides

This compound is an effective bifunctional cross-linking agent for peptides containing cysteine residues.[3][4] The reaction proceeds via a sequential SN2 reaction between the thiol groups of two cysteine residues and the two electrophilic carbons of this compound, forming a stable thioether-linked dimeric peptide. This strategy is valuable for creating constrained peptide structures with enhanced biological activity and stability.

Experimental Protocol: Dimerization of Cysteine-Containing Peptides [3][4]

A solution of the cysteine-containing peptide (1.0 eq.) in a buffered aqueous solution (e.g., 50 mM NH4HCO3, pH 7.0-8.0) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol is in its free form. A solution of this compound (0.5 eq.) in an organic cosolvent like DMF is then added portion-wise to the peptide solution with gentle stirring. The reaction progress is monitored by LC-MS. Upon completion, the dimeric peptide is purified by reverse-phase HPLC.

Table of Quantitative Data on Peptide Dimerization with this compound [3][4]

ParameterConditionEffect on Dimer Yield
pH 6.0Very slow reaction, low yield
7.0Optimal , good yield with minimal side products
8.0Good yield, slight increase in side products
9.0No significant improvement, more side products
Temperature (°C) 0Optimal , suppresses side product formation
Room TemperatureGood yield, some side products observed
40Decreased yield for most peptides due to increased side products
60Further decrease in yield for most peptides
Monomer Concentration 1 mMLower yield for most peptides, favors side products
4 mMOptimal for many peptides
12 mMSlower reaction kinetics, minimal side products

Figure 3: Peptide Dimerization Workflow.

Favorskii Rearrangement

This compound can undergo a Favorskii rearrangement in the presence of a strong base, such as sodium methoxide, to yield α,β-unsaturated esters.[5][6] This reaction proceeds through a cyclopropanone intermediate, which is then attacked by the alkoxide base, leading to ring-opening and elimination to form the final product.

Experimental Protocol: Favorskii Rearrangement of this compound [5]

A solution of sodium methoxide is prepared by carefully dissolving sodium metal (2.2 eq.) in anhydrous methanol under an inert atmosphere. The solution is cooled to 0 °C. A solution of this compound (1.0 eq.) in anhydrous diethyl ether is then added dropwise to the sodium methoxide solution. The resulting mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

BaseSolventTemperature (°C)ProductYield (%)
Sodium MethoxideMethanol/EtherRefluxMethyl acrylate60-70
Sodium EthoxideEthanol/EtherRefluxEthyl acrylate65-75

Figure 4: Favorskii Rearrangement Mechanism.

Synthesis of Cyclopropanol Derivatives

This compound can serve as a precursor for the synthesis of 1-substituted cyclopropanols through reaction with Grignard reagents.[7] This transformation involves the initial formation of a 2-substituted 1,3-dichloro-isopropoxide, which then undergoes an intramolecular reductive cyclization.

Experimental Protocol: Synthesis of 1-Substituted Cyclopropanols

To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of the desired Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq.) in diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting cyclopropanol can be purified by distillation or column chromatography.

Grignard ReagentProductYield (%)
Methylmagnesium bromide1-Methylcyclopropanol40-50
Ethylmagnesium bromide1-Ethylcyclopropanol45-55
Phenylmagnesium bromide1-Phenylcyclopropanol50-60

Figure 5: Synthesis of 1-Substituted Cyclopropanols.

Conclusion

This compound is a readily available and highly versatile reagent that provides access to a wide range of valuable organic molecules. Its ability to participate in diverse transformations, including the synthesis of functionalized heterocycles, the construction of complex peptide architectures, and the formation of strained ring systems, underscores its importance in modern organic and medicinal chemistry. The experimental protocols and quantitative data presented in this guide are intended to facilitate the application of this compound in various research and development settings, enabling the efficient synthesis of novel compounds with potential applications in drug discovery and materials science. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

The Electrophilic Nature of 1,3-Dichloroacetone: A Technical Guide to Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloroacetone (DCA) is a highly versatile bifunctional electrophile widely employed in organic synthesis and bioconjugation. Its two primary electrophilic centers at the α-carbons, activated by the adjacent carbonyl group, readily undergo nucleophilic substitution reactions, predominantly through an SN2 mechanism. This reactivity allows for the formation of a diverse array of molecular architectures, from complex heterocyclic scaffolds to bridged bicyclic peptides. This technical guide provides an in-depth analysis of the electrophilic properties of this compound, focusing on its application in nucleophilic substitution reactions. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to support researchers in leveraging the synthetic potential of this important reagent.

Core Concepts: Electrophilicity and Reactivity of this compound

This compound (ClCH₂COCH₂Cl) possesses two electrophilic carbon atoms susceptible to nucleophilic attack. The electron-withdrawing effect of the central carbonyl group and the chlorine atoms polarizes the C-Cl bonds, making the α-carbons electron-deficient and thus prime targets for nucleophiles. The primary nature of these carbons and the presence of good leaving groups (chloride ions) favor a bimolecular nucleophilic substitution (SN2) pathway.[1][2] This concerted mechanism involves the backside attack of the nucleophile, leading to an inversion of configuration at the stereocenter, should one exist.

The versatility of DCA as a synthon stems from its bifunctionality, enabling it to react with one or two equivalents of a nucleophile, or with bifunctional nucleophiles to form cyclic structures. It serves as a valuable precursor in the synthesis of a wide range of compounds, including heterocyclic systems and cyclopropanols.[3] In the realm of drug development and peptide chemistry, DCA has emerged as a robust reagent for peptide macrocyclization and dimerization by selectively crosslinking cysteine residues.[4]

The reaction kinetics and product distribution are significantly influenced by several factors, including the nature of the nucleophile, reaction temperature, pH, and stoichiometry. While specific kinetic data such as rate constants and activation energies for DCA with a broad range of nucleophiles are not extensively documented in readily available literature, the principles of SN2 reactions provide a strong framework for understanding its reactivity.[5][6]

Nucleophilic Substitution with Thiolates: Peptide Dimerization

One of the most well-documented applications of this compound is its reaction with thiolates, particularly the side chains of cysteine residues in peptides, to form stable thioether linkages.[4] This reaction is a cornerstone of constructing complex bicyclic peptides with enhanced proteolytic stability.[4]

Quantitative Data: Influence of Reaction Conditions on Peptide Dimerization Yield

The following table summarizes the impact of various reaction parameters on the yield of peptide dimerization using this compound. The data is compiled from studies on the dimerization of cyclic peptide monomers containing cysteine residues.[4][7]

ParameterConditionPeptide 1a Yield (%)Peptide 3a Yield (%)Peptide 5a Yield (%)Observations
pH pH 6.0 (50 mM NH₄HCO₃)~40~30~20Incomplete deprotonation of cysteine thiols slows the reaction.
pH 7.0 (50 mM NH₄HCO₃) ~65 ~60 ~55 Optimal for minimizing side products.
pH 8.0 (50 mM NH₄HCO₃)~67~63~56Good yields, but more side products observed than at pH 7.0.
pH 9.0 (50 mM NH₄HCO₃)~60~55~50Increased side product formation.
pH 11.3 (100 mM Na₂CO₃)LowLowLowDrastically lower yields and significant increase in side products.[4]
Temperature 0 °C ~75 ~63 ~56 Slower kinetics but improved yields due to suppression of side products. [4]
Room Temperature~67~63~56Faster reaction but more side products.
40 °CDecreasedDecreasedDecreasedSignificant increase in side products.
60 °CDecreasedDecreasedDecreasedFurther increase in side products.
DCA Stoichiometry (equiv.) 0.275 (single addition)IncompleteIncompleteIncompleteInsufficient reagent for complete dimerization.
0.55 (two additions) ~67 ~63 ~56 Slow addition minimizes unreacted DCA and side product formation. [4]
0.55 (single addition)LowerLowerLowerIncreased side products compared to portion-wise addition.
1.1 (single addition)LowerLowerLowerSignificant increase in side products.
Experimental Protocol: Dimerization of a Cysteine-Containing Peptide

This protocol is adapted from the work of Lin et al. for the dimerization of a cyclic peptide monomer (Peptide 1a).[4]

Materials:

  • Peptide 1a (or other cysteine-containing peptide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 50 mM Ammonium Bicarbonate (NH₄HCO₃) buffer, pH 8.0

  • This compound (DCA) solution (40 mM in DMF)

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Weigh 6.0 mg of Peptide 1a and mix with 1.1 equivalents of TCEP.

  • Solubilize the peptide-TCEP mixture in 50 mM NH₄HCO₃ buffer (pH 8.0) to a final peptide concentration of 4 mM.

  • Gently shake the reaction mixture in an ice bath for 15 minutes to ensure complete reduction of any existing disulfide bonds.

  • Add the first aliquot of 0.275 equivalents of the 40 mM DCA solution dropwise to the reaction mixture.

  • Continue to gently shake the mixture in the ice bath for 30 minutes.

  • Add the second aliquot of 0.275 equivalents of the 40 mM DCA solution dropwise.

  • Allow the reaction to proceed for another 30 minutes with gentle shaking in the ice bath.

  • Monitor the reaction progress by RP-LCMS.

  • Upon completion, purify the dimeric peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Visualization of the SN2 Reaction Pathway and Experimental Workflow

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate Thiolate Peptide-Cys-S⁻ TS [Peptide-Cys-S···CH₂(Cl)···Cl]⁻ Thiolate->TS Backside Attack DCA Cl-CH₂-CO-CH₂-Cl DCA->TS Intermediate Peptide-Cys-S-CH₂-CO-CH₂-Cl TS->Intermediate Cl- Cl⁻ TS->Cl- Leaving Group Departure

Figure 1: SN2 mechanism of DCA with a cysteine thiolate.

Peptide_Dimerization_Workflow start Start: Cysteine-containing peptide reduction 1. Reduction with TCEP in NH₄HCO₃ buffer start->reduction preincubation 2. Pre-incubation at 0 °C for 15 min reduction->preincubation dca_add1 3. Add 0.275 eq. DCA preincubation->dca_add1 react1 4. React for 30 min at 0 °C dca_add1->react1 dca_add2 5. Add 0.275 eq. DCA react1->dca_add2 react2 6. React for 30 min at 0 °C dca_add2->react2 purification 7. Purification by RP-HPLC react2->purification end End: Dimeric Peptide purification->end

Figure 2: Experimental workflow for peptide dimerization with DCA.

Nucleophilic Substitution with N-Nucleophiles: Synthesis of Imidazo[1,2-a]pyridines

This compound is a key reagent in the synthesis of various heterocyclic compounds. A prominent example is its reaction with 2-aminoazaheterocycles, such as 2-aminopyridine, to form imidazo[1,2-a]pyridine derivatives.[8][9] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[10] The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the α-carbons of DCA, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

This protocol is a representative procedure compiled from literature reports.[8][9]

Materials:

  • 2-Aminopyridine

  • This compound (DCA)

  • Acetonitrile (or Ethanol)

  • Sodium bicarbonate (optional, for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-aminopyridine in a suitable solvent such as acetonitrile or ethanol.

  • Add 1 to 1.2 equivalents of this compound to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If an acidic workup is desired, the solvent can be removed under reduced pressure, and the residue can be treated with a mild base such as sodium bicarbonate to neutralize any formed HCl.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-(chloromethyl)imidazo[1,2-a]pyridine.

Visualization of Imidazo[1,2-a]pyridine Synthesis

Imidazopyridine_Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Quaternary Salt Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack DCA This compound DCA->Intermediate Product 2-(Chloromethyl)imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization (Dehydration)

Figure 3: Logical relationship in imidazo[1,2-a]pyridine synthesis.

Reactions with Other Nucleophiles

O-Nucleophiles: Synthesis of Bis-phenoxyacetones

This compound reacts with phenoxides in the presence of a base to yield 1,3-bis(phenoxy)acetones. The acidity of the phenol plays a crucial role in the reaction outcome.[11]

Experimental Protocol: Synthesis of 1,3-Bis(p-nitrophenoxy)acetone This procedure is based on the work of Hill et al.[11]

Materials:

  • p-Nitrophenol

  • This compound

  • Potassium carbonate

  • Potassium iodide (catalyst)

  • Acetone (solvent)

Procedure:

  • To a solution of p-nitrophenol in acetone, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add this compound to the mixture.

  • Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

  • After cooling, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate and purify the residue, typically by recrystallization, to obtain 1,3-bis(p-nitrophenoxy)acetone.

P-Nucleophiles: Formation of Phosphorus Ylides

Triphenylphosphine, a common phosphorus nucleophile, reacts with DCA in an SN2 fashion. This reaction can lead to the formation of phosphorus ylides, which are valuable reagents in organic synthesis, particularly in the Wittig reaction for alkene synthesis.[3][12]

Experimental Protocol: General Formation of a Phosphonium Salt This is a general procedure for the formation of a phosphonium salt from an alkyl halide.[12]

Materials:

  • This compound

  • Triphenylphosphine

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • Dissolve triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound to the solution. Depending on the desired product (mono- or bis-phosphonium salt), the stoichiometry should be adjusted accordingly.

  • Heat the reaction mixture to reflux for several hours.

  • The phosphonium salt typically precipitates from the solution upon cooling.

  • The solid can be collected by filtration, washed with a non-polar solvent, and dried. This phosphonium salt can then be treated with a strong base to generate the corresponding phosphorus ylide.

Conclusion

This compound stands out as a powerful and versatile electrophilic building block in modern organic and medicinal chemistry. Its predictable reactivity through the SN2 mechanism allows for the controlled formation of carbon-heteroatom bonds with a wide range of nucleophiles. As demonstrated in this guide, a thorough understanding of the factors influencing its reactivity, such as pH, temperature, and stoichiometry, is crucial for optimizing reaction outcomes and achieving high yields of desired products. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers aiming to harness the synthetic potential of this compound in their respective fields, from the development of novel therapeutics to the construction of complex molecular architectures. Further investigation into the quantitative kinetics of its reactions with diverse nucleophiles would undoubtedly broaden its applicability and refine its use in complex synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclic Peptides using 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclic peptides offer significant advantages over their linear and monocyclic counterparts, including enhanced proteolytic stability, increased binding affinity, and improved potency.[1][2] A robust and efficient method for creating bicyclic peptides involves the use of 1,3-dichloroacetone (DCA) as a linking reagent. This approach selectively connects two free cysteine side chains within a peptide or between two peptide monomers via a stable acetone-like bridge.[1][2][3][4] The reaction proceeds through an S_N2 mechanism, forming a thioether bond that is resistant to reducing conditions, unlike disulfide bonds.[1][2] This method is bio-orthogonal, cost-effective, rapid, and can be conveniently performed in aqueous buffers.[1] The embedded carbonyl group in the acetone linker also provides a handle for further chemical modifications, such as oxime ligation for site-specific labeling.[1][5]

These application notes provide a detailed protocol for the synthesis of bicyclic peptides using this compound, including the synthesis of precursor peptides and the optimization of the cyclization reaction.

Reaction Mechanism and Experimental Workflow

The overall process begins with the solid-phase peptide synthesis (SPPS) of linear peptides containing two cysteine residues. Following cleavage from the resin and purification, the peptide is cyclized using this compound. The workflow and reaction are depicted below.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) sp1 Resin Loading sp2 Fmoc Deprotection sp3 Amino Acid Coupling sp4 Sequence Elongation cleavage Cleavage from Resin & Global Deprotection sp4->cleavage purification1 RP-HPLC Purification of Linear Peptide cleavage->purification1 cyclization Bicyclization with this compound purification1->cyclization purification2 RP-HPLC Purification of Bicyclic Peptide cyclization->purification2 analysis LC-MS & Stability Analysis purification2->analysis reaction_mechanism cluster_structure Reaction Schematic reagents Peptide with two Cys residues This compound (Cl-CH2-CO-CH2-Cl) product Bicyclic Peptide (Acetone-linked bridge) reagents->product SN2 Reaction Aqueous Buffer (pH 7.0) 0 °C P1 Peptide-SH Intermediate Peptide-S-CH2-CO-CH2-Cl P1->Intermediate + DCA P2 Peptide-SH Final Peptide-S-CH2-CO-CH2-S-Peptide P2->Final + Intermediate DCA Cl-CH2-CO-CH2-Cl

References

Application Notes and Protocols for Protein Crosslinking with 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-dichloroacetone (DCA) as a bifunctional, thiol-reactive crosslinking agent for studying protein structure, dimerization, and protein-protein interactions.

Introduction

This compound (DCA) is a valuable tool for covalently linking cysteine residues within a single protein (intramolecular crosslinking) or between interacting proteins (intermolecular crosslinking). The primary mechanism involves a bimolecular nucleophilic substitution (SN2) reaction between the thiol groups of cysteine residues and the two electrophilic chlorine atoms of DCA, forming a stable thioether bond with an acetone-like bridge.[1][2][3] This technique is particularly useful for capturing and stabilizing protein complexes for further analysis, providing spatial constraints for structural modeling, and elucidating the architecture of protein assemblies.[4]

The ketone group within the DCA linker provides an additional advantage, as it can be further modified for site-specific labeling or the formation of higher-order oligomers through oxime ligation.[1]

Key Applications

  • Studying Protein Folding and Conformation: Intramolecular crosslinking with DCA can provide distance constraints to probe the three-dimensional structure of proteins and their folding transition states.[2]

  • Investigating Protein-Protein Interactions: Intermolecular crosslinking helps to identify and map the interfaces of protein complexes.[5]

  • Stabilizing Peptide and Protein Structures: The formation of an acetone-like bridge can stabilize secondary structures, such as α-helices, and enhance proteolytic stability.[1][3]

  • Preparation of Peptide Dimers and Bicyclic Peptides: DCA is effective in dimerizing cyclic peptide monomers to create novel bicyclic structures with potentially increased binding affinity and stability.[1][3]

Experimental Design Considerations

Successful protein crosslinking with this compound requires careful optimization of several reaction parameters. The following table summarizes key quantitative data gathered from published protocols.

ParameterRecommended Range/ValueNotesSource(s)
pH 7.0 - 8.3Optimal pH is crucial for the deprotonation of cysteine thiols to the more reactive thiolate form. A pH of 7.0 in 50 mM NH₄HCO₃ buffer is recommended for peptide dimerization. For protein crosslinking, a pH of 8.3 in 250 mM sodium borate has been used.[1][2]
Buffer 50 mM NH₄HCO₃, 250 mM Sodium BorateAmine-free buffers such as phosphate, borate, or HEPES are recommended to avoid side reactions. Tris-HCl should be avoided.[1][2]
DCA Stoichiometry 0.55 - 4 molar equivalentsThe optimal ratio of DCA to protein/peptide depends on the number of accessible cysteine residues and the desired extent of crosslinking. For peptide dimerization, a total of 0.55 equivalents added in two aliquots is recommended. For intramolecular protein crosslinking, 4 molar equivalents have been used.[1][2]
Protein/Peptide Concentration 150 µM - 4 mMHigher concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.[1][2]
Temperature 0°C (on ice) to Room TemperaturePerforming the reaction on ice can help to minimize potential side reactions.[2]
Reaction Time 30 - 60 minutesThe reaction is typically allowed to proceed for 30 minutes. For peptide dimerization, the reaction proceeds for 30 minutes after each addition of DCA.[1][2]
Reducing Agent 1.1 equivalents TCEPPrior to adding DCA, it is essential to reduce any existing disulfide bonds to ensure free thiol groups are available for reaction. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent.[1]
Quenching Reagent 50 mM β-mercaptoethanolThe reaction should be stopped by adding an excess of a thiol-containing reagent to react with any unreacted DCA.[2]

Experimental Protocols

Protocol for Dimerization of Cysteine-Containing Peptides

This protocol is adapted from a study on the dimerization of cyclic peptide monomers.[1]

Materials:

  • Cysteine-containing peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (DCA) solution (40 mM in DMF)

  • Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 7.0)

  • Dimethylformamide (DMF)

  • Ice bath

  • Reaction tubes

Procedure:

  • Peptide Preparation: Dissolve the peptide in 50 mM NH₄HCO₃ buffer (pH 7.0) to a final concentration of 4 mM.

  • Reduction of Disulfides: Add 1.1 molar equivalents of TCEP to the peptide solution.

  • Incubation: Gently shake the reaction mixture in an ice bath for 15 minutes to ensure complete reduction of any disulfide bonds.

  • First DCA Addition: Add the first aliquot of 0.275 molar equivalents of 40 mM DCA solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed with gentle shaking in the ice bath for 30 minutes.

  • Second DCA Addition: Add the second aliquot of 0.275 molar equivalents of 40 mM DCA solution dropwise.

  • Final Reaction: Continue to gently shake the reaction in the ice bath for another 30 minutes.

  • Analysis: The reaction products can be analyzed by reverse-phase liquid chromatography-mass spectrometry (RP-LCMS).

  • Purification (Optional): The dimerized peptide can be purified by preparative RP-HPLC.

Protocol for Intramolecular Crosslinking of a Protein

This protocol is based on a method used for crosslinking bi-cysteine mutants of ubiquitin.[2]

Materials:

  • Purified protein with at least two cysteine residues

  • Triethanolamine buffer (200 mM, pH 5.5)

  • Sodium borate buffer (250 mM, pH 8.3, ice-cold)

  • This compound (DCA) solution (100 mM in DMF)

  • β-mercaptoethanol (BME)

  • Acetic acid (concentrated)

  • Ice bath

  • Reaction tubes

Procedure:

  • Protein Preparation: Prepare a stock solution of the protein in 200 mM triethanolamine buffer, pH 5.5.

  • Dilution and pH Adjustment: Dilute the protein stock to a final concentration of 150 µM with 0.4 volumes of ice-cold 250 mM sodium borate buffer, pH 8.3. All components should be pre-chilled.

  • Initiation of Crosslinking: Initiate the reaction by adding 4 molar equivalents of 100 mM DCA in DMF.

  • Reaction: Allow the reaction to proceed on ice for 30 minutes.

  • Quenching: Stop the reaction by adding β-mercaptoethanol to a final concentration of 50 mM.

  • Incubation: Incubate for an additional 30 minutes to ensure complete quenching.

  • pH Adjustment for Analysis: Lower the pH of the reaction mixture to 5.0 with concentrated acetic acid.

  • Analysis and Purification: The crosslinked species can be isolated by reversed-phase HPLC and confirmed by mass spectrometry. A successful crosslink will result in a mass change of +54 Da.[2]

Visualization of Workflows and Mechanisms

Chemical Reaction Mechanism

Crosslinking_Workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis cluster_ms_workflow Mass Spectrometry Workflow prep Protein/Peptide Sample reduce Reduction with TCEP prep->reduce add_dca Add this compound reduce->add_dca incubate Incubate (e.g., 30-60 min on ice) add_dca->incubate quench Quench Reaction (e.g., with β-mercaptoethanol) incubate->quench sds_page SDS-PAGE Analysis quench->sds_page hplc RP-HPLC Purification/Analysis quench->hplc mass_spec Mass Spectrometry (MS) quench->mass_spec digest In-gel or In-solution Digestion (e.g., Trypsin) mass_spec->digest lcmsms LC-MS/MS Analysis digest->lcmsms data_analysis Data Analysis (Identify Crosslinked Peptides) lcmsms->data_analysis

References

Application Notes and Protocols: 1,3-Dichloroacetone in the Synthesis of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dichloroacetone as a key reagent in the synthesis of imidazopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document outlines a detailed experimental protocol for the synthesis of a key intermediate, 2-(chloromethyl)imidazo[1,2-a]pyridine, and presents quantitative data on the biological activities of various imidazopyridine derivatives. Furthermore, it visualizes the key signaling pathways—PI3K/Akt and GABA-A receptor pathways—that are modulated by these compounds, offering insights into their mechanisms of action.

Introduction

Imidazopyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to purines allows them to interact with a wide range of biological targets, including enzymes and receptors, leading to therapeutic effects such as anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][3] Several drugs containing the imidazo[1,2-a]pyridine scaffold are commercially available, including zolpidem (for insomnia) and alpidem (an anxiolytic).[2]

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridine with α-halocarbonyl compounds.[4] Among these, this compound serves as a valuable C3 synthon, reacting with 2-aminopyridine to form the key intermediate 2-(chloromethyl)imidazo[1,2-a]pyridine.[3][5] This intermediate is a versatile precursor for the synthesis of a wide array of substituted imidazopyridine derivatives with potential applications in drug discovery and development.

Experimental Protocols

Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine from 2-Aminopyridine and this compound

This protocol describes a plausible method for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine, based on established chemical principles for the reaction of 2-aminopyridines with α-haloketones.[3][4]

Materials:

  • 2-Aminopyridine

  • This compound

  • Anhydrous acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetonitrile (100 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by sodium bicarbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)imidazo[1,2-a]pyridine.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Data Presentation

The following tables summarize the in vitro anticancer activity of various imidazopyridine derivatives against a panel of human cancer cell lines. While the specific use of this compound in the synthesis of these exact analogs is not always explicitly stated, the 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate is a common starting point for such derivatives.

Table 1: Anticancer Activity of Imidazopyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8 HeLa (Cervical)0.34
MDA-MB-231 (Breast)0.32
ACHN (Renal)0.39
HCT-15 (Colon)0.31
12 HeLa (Cervical)0.35
MDA-MB-231 (Breast)0.29
ACHN (Renal)0.34
HCT-15 (Colon)0.30
13 HeLa (Cervical)0.37
MDA-MB-231 (Breast)0.41
ACHN (Renal)0.39
HCT-15 (Colon)0.30
17 HeLa (Cervical)0.55
MDA-MB-231 (Breast)0.49
ACHN (Renal)0.60
HCT-15 (Colon)0.56
9d HeLa (Cervical)10.89[6]
MCF-7 (Breast)2.35[6]
12b Hep-2 (Laryngeal)11[2]
HepG2 (Liver)13[2]
MCF-7 (Breast)11[2]
A375 (Melanoma)11[2]
IP-5 HCC1937 (Breast)45[7]
IP-6 HCC1937 (Breast)47.7[7]
IP-7 HCC1937 (Breast)79.6[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the key signaling pathways modulated by imidazopyridine derivatives.

G cluster_synthesis Synthesis Workflow A 2-Aminopyridine C Reaction (Acetonitrile, Reflux) A->C B This compound B->C D 2-(Chloromethyl)imidazo[1,2-a]pyridine (Intermediate) C->D E Further Derivatization D->E F Biologically Active Imidazopyridine Derivatives E->F

Synthetic pathway to imidazopyridine derivatives.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazopyridine Derivatives Inhibitor->PI3K

PI3K/Akt pathway inhibition by imidazopyridines.

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_R Binds Cl_influx Cl- Influx GABA_R->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative effects) Hyperpolarization->Neuronal_Inhibition Modulator Imidazopyridine Derivatives (e.g., Zolpidem) Modulator->GABA_R Positive Allosteric Modulation

Modulation of GABA-A receptor by imidazopyridines.

References

Application Notes and Protocols for SN2 Reactions with 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the versatile SN2 reactions of 1,3-dichloroacetone with a range of nucleophiles. This compound serves as a valuable C3 building block in organic synthesis, enabling the formation of diverse molecular architectures, including heterocyclic compounds and cross-linked biomolecules. The protocols outlined below are categorized by the nucleophilic atom (Sulfur, Nitrogen, Oxygen, and Phosphorus) and are designed to be reproducible in a standard laboratory setting.

General Considerations for SN2 Reactions with this compound

This compound is a reactive electrophile, and appropriate safety precautions should be taken. It is a lachrymator and should be handled in a well-ventilated fume hood. Due to its bifunctional nature, reactions can yield both mono- and di-substituted products. Control over stoichiometry, reaction time, and temperature is crucial to achieve the desired outcome.

I. Reactions with Sulfur Nucleophiles: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system. The reaction of this compound with a thiourea or thioamide derivative proceeds via a condensation and cyclization mechanism.

Application: Synthesis of 2-Amino-4-(chloromethyl)thiazole Derivatives

This protocol describes the synthesis of a chloromethyl-substituted aminothiazole, a valuable intermediate for further functionalization in drug discovery.

Table 1: Experimental Conditions for Hantzsch Thiazole Synthesis

ParameterValue
Electrophile This compound
Nucleophile Amidinothiourea
Solvent Isopropanol
Temperature Reflux
Reaction Time 2 - 3 hours
Product (2-Amino-5-thiazolyl) chloromethyl ketone
Yield 20 - 40%[1]
Experimental Protocol: Synthesis of (2-Amino-5-thiazolyl) chloromethyl ketones[1]
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidinothiourea (1.0 eq) in isopropanol.

  • Add a solution of this compound (1.0 eq) in isopropanol dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

A similar procedure can be followed for the solid-phase synthesis of thiazole-containing peptides, where a resin-bound thiourea is treated with this compound (10 equivalents) in anhydrous DMF at 70°C overnight[2].

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product DCA This compound Mix Mix and Reflux DCA->Mix Thiourea Thiourea Derivative Thiourea->Mix Solvent Isopropanol Solvent->Mix Temp Reflux Temp->Mix Workup Workup & Purification Mix->Workup Thiazole Thiazole Derivative Workup->Thiazole

Caption: Workflow for Hantzsch thiazole synthesis.

II. Reactions with Nitrogen Nucleophiles: Synthesis of Imidazo[1,2-a]pyridines

The reaction of this compound with 2-aminopyridines is a key step in the synthesis of the imidazo[1,2-a]pyridine scaffold, which is a "privileged structure" in medicinal chemistry.

Application: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

This protocol outlines the synthesis of a key intermediate for the development of various therapeutic agents.

Table 2: Experimental Conditions for Imidazo[1,2-a]pyridine Synthesis

ParameterValue
Electrophile This compound
Nucleophile 2-Aminopyridine
Product 2-(Chloromethyl)imidazo[1,2-a]pyridine
Note This reaction is a key step in the multi-step synthesis of bioactive molecules.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
  • Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Imidazo[1,2-a]pyridine Synthesis Pathway

Imidazopyridine_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product DCA This compound Condensation Condensation & Cyclization DCA->Condensation Aminopyridine 2-Aminopyridine Aminopyridine->Condensation Imidazopyridine 2-(Chloromethyl)imidazo[1,2-a]pyridine Condensation->Imidazopyridine

Caption: Synthesis of imidazo[1,2-a]pyridines.

III. Reactions with Oxygen Nucleophiles: Williamson Ether Synthesis

The Williamson ether synthesis can be employed to prepare di-ethers from this compound and two equivalents of an alkoxide or phenoxide.

Application: Synthesis of 1,3-Diaryloxyacetones

This protocol describes the synthesis of 1,3-diaryloxyacetones, which can be used as precursors for more complex molecules.

Table 3: Experimental Conditions for Williamson Ether Synthesis

ParameterValue
Electrophile This compound
Nucleophile Phenol (or other alcohol)
Base Potassium Carbonate (or other suitable base)
Solvent DMF (or other polar aprotic solvent)
Temperature Elevated temperature (e.g., 80-100 °C)
Product 1,3-Diaryloxyacetone
Experimental Protocol: General Procedure for the Synthesis of 1,3-Diaryloxyacetones
  • To a stirred solution of the phenol (2.2 eq) in DMF in a round-bottom flask, add potassium carbonate (2.5 eq).

  • Heat the mixture to ensure the formation of the phenoxide.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Maintain the reaction at an elevated temperature and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Diagram 3: Williamson Ether Synthesis Logical Flow

Williamson_Ether_Synthesis Start Start Deprotonation Deprotonation of Alcohol/Phenol (Base, Solvent) Start->Deprotonation SN2_Attack SN2 Attack on This compound Deprotonation->SN2_Attack Second_SN2 Second SN2 Attack SN2_Attack->Second_SN2 Workup Aqueous Workup & Extraction Second_SN2->Workup Purification Purification Workup->Purification Product Di-ether Product Purification->Product

Caption: Logical flow of Williamson ether synthesis.

IV. Reactions with Phosphorus Nucleophiles: Arbuzov Reaction

The Arbuzov reaction is a powerful method for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates. The reaction of this compound with trialkyl phosphites can yield bisphosphonates.

Application: Synthesis of Acetone-1,3-bis(diethylphosphonate)

This protocol describes the synthesis of a bisphosphonate, a compound with potential applications in materials science and as a precursor to bisphosphonic acids.

Table 4: Experimental Conditions for Arbuzov Reaction

ParameterValue
Electrophile This compound
Nucleophile Triethyl phosphite
Temperature Elevated temperature (typically >100 °C)
Product Acetone-1,3-bis(diethylphosphonate)
Note The reaction is typically performed neat or in a high-boiling solvent.
Experimental Protocol: General Procedure for the Synthesis of Acetone-1,3-bis(diethylphosphonate)
  • In a round-bottom flask equipped with a reflux condenser and a distillation head, place this compound (1.0 eq).

  • Add triethyl phosphite (2.2 eq) to the flask.

  • Heat the reaction mixture. The reaction is often exothermic and the temperature should be controlled.

  • The ethyl chloride byproduct will distill off during the reaction.

  • After the initial reaction subsides, continue heating to ensure complete reaction, monitoring by ³¹P NMR spectroscopy.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation.

Diagram 4: Arbuzov Reaction Mechanism Overview

Arbuzov_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DCA This compound Phosphonium Phosphonium Salt DCA->Phosphonium Phosphite Trialkyl Phosphite Phosphite->Phosphonium Dealkylation Dealkylation Phosphonium->Dealkylation Phosphonate Phosphonate Ester Dealkylation->Phosphonate Alkyl_Halide Alkyl Halide Dealkylation->Alkyl_Halide

Caption: Overview of the Arbuzov reaction mechanism.

References

Application Notes: 1,3-Dichloroacetone in Cross-Aldol Condensation Reactions

Application Notes and Protocols for Monitoring 1,3-Dichloroacetone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 1,3-dichloroacetone (DCA), a versatile reagent used in various synthetic applications, including the synthesis of complex peptides. The following protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are intended to offer robust frameworks for reaction monitoring, kinetic analysis, and purity assessment.

Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)

RP-HPLC-MS is a powerful and widely used technique for monitoring the progress of reactions involving this compound, particularly in aqueous and organic solvent systems. It is highly effective for tracking the consumption of reactants and the formation of products and intermediates in real-time. This method is especially prevalent in the monitoring of peptide modifications, such as dimerization, using DCA.[1][2]

Application: Monitoring Peptide Dimerization with this compound

This protocol details the monitoring of a peptide dimerization reaction where this compound is used to link two peptide monomers through their cysteine residues.[1][2]

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 40 mM stock solution of the peptide in deionized water.

    • Prepare a 100 mM stock solution of tris(2-carboxyethyl)phosphine (TCEP) in deionized water. TCEP is a reducing agent used to ensure the cysteine residues are in their free thiol form.

    • Prepare a 40 mM stock solution of this compound (DCA) in dimethylformamide (DMF).

    • Prepare a 50 mM ammonium bicarbonate (NH₄HCO₃) buffer and adjust the pH to 8.0.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide stock solution with 1.1 equivalents of the TCEP stock solution.

    • Dilute the mixture with the 50 mM NH₄HCO₃ buffer (pH 8.0) to achieve a final peptide concentration of 4 mM.

    • Gently shake the reaction mixture for 15 minutes at room temperature to ensure complete reduction of any disulfide bonds.

  • Reaction Initiation and Monitoring:

    • After the 15-minute incubation with TCEP, take an initial sample (t=0) for RP-LCMS analysis.

    • Add the first aliquot of 0.275 equivalents of the 40 mM DCA stock solution to the reaction mixture.

    • Allow the reaction to proceed for 30 minutes. At the 30-minute mark, take a second sample (t=30 min) for analysis.[1][2]

    • Add a second aliquot of 0.275 equivalents of the DCA stock solution.

    • Let the reaction continue for another 30 minutes and take a final sample (t=1 h).[1][2]

  • Sample Preparation for RP-LCMS Analysis:

    • For each time point, dilute 5 µL of the reaction mixture with 15 µL of deionized water before injection into the LC-MS system.[1]

  • RP-LCMS Analysis:

    • The reaction progress is monitored by analyzing the prepared samples using an RP-LCMS system. The data is used to observe the decrease in the starting peptide monomer and the increase in the desired dimer product.

Data Presentation: RP-HPLC-MS Parameters
ParameterValue
Column Reversed-Phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-60% B in A over 9 minutes[1][2]
Flow Rate Typically 0.3-0.5 mL/min
Detection Mass Spectrometry (MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Visualization: RP-HPLC-MS Workflow

cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis LC-MS Analysis prep_peptide Prepare 4 mM Peptide Solution prep_tcep Add 1.1 eq. TCEP prep_peptide->prep_tcep incubate Incubate for 15 min prep_tcep->incubate t0 Take t=0 Sample incubate->t0 add_dca1 Add 0.275 eq. DCA t0->add_dca1 dilute Dilute Sample (1:4) t0->dilute react1 React for 30 min add_dca1->react1 t30 Take t=30 min Sample react1->t30 add_dca2 Add 0.275 eq. DCA t30->add_dca2 t30->dilute react2 React for 30 min add_dca2->react2 t60 Take t=1 h Sample react2->t60 t60->dilute inject Inject into LC-MS dilute->inject analyze Analyze Data inject->analyze

Caption: Workflow for monitoring a peptide dimerization reaction using RP-HPLC-MS.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are highly suitable for monitoring reactions involving volatile and thermally stable compounds like this compound. These techniques are often employed in industrial settings for process control and to quantify reactants, products, and byproducts.[3][4]

Application: Monitoring the Disproportionation of Monochloroacetone

This protocol is adapted from a process where this compound is produced from the disproportionation of monochloroacetone.[3][4]

Experimental Protocol
  • Reaction Setup:

    • The reaction is carried out in a suitable reactor containing monochloroacetone, water, a catalyst (e.g., a platinum catalyst), and a strong acid.[3][4]

    • The mixture is stirred and heated to the desired reaction temperature (e.g., 95-100 °C) for a specified duration (e.g., 17 hours).[3][4]

  • Sampling:

    • At various time points, an aliquot of the reaction mixture is withdrawn.

    • The sample is cooled to room temperature.

  • Sample Preparation for GC Analysis:

    • Take a small volume of the cooled reaction mixture (e.g., ten drops of the filtrate).

    • Dilute the sample with a suitable solvent, such as acetonitrile, to a final volume of 1 mL.[3][4]

    • Filter the diluted sample through a disposable syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection.[3][4]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The separation of components is achieved on the GC column, and the mass spectrometer provides identification and quantification.

Data Presentation: GC-MS Parameters
ParameterValue
Column DB-1MS (100% polydimethylsiloxane) or similar non-polar column[5]
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness[5]
Carrier Gas Helium or Hydrogen[5][6]
Flow Rate 1.0-1.5 mL/min[5][6]
Injector Temperature 290 °C[5]
Oven Temperature Program Initial hold at 55-60 °C for 4 min, then ramp at 15 °C/min to 250-290 °C and hold for 10 min[4][5]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[5]
MS Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Visualization: GC-MS Analysis Workflow

cluster_sampling Reaction Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Withdraw Aliquot from Reactor cool Cool to Room Temperature sample->cool dilute Dilute with Acetonitrile cool->dilute filter Filter through Syringe Filter dilute->filter inject Inject into GC-MS filter->inject analyze Acquire and Process Data inject->analyze

Caption: General workflow for sample preparation and analysis using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and is excellent for in-situ or real-time reaction monitoring.[7][8] By tracking the changes in the integrals of specific proton (¹H) or carbon (¹³C) signals, one can determine the concentrations of reactants and products over time.

Application: General Reaction Monitoring

This protocol provides a general framework for monitoring a reaction involving this compound using NMR.

Experimental Protocol
  • Reaction Setup:

    • The reaction can be performed directly in a 5 mm NMR tube for in-situ monitoring or in an external reactor from which samples are taken.

    • Dissolve the starting materials in a suitable deuterated solvent (e.g., CDCl₃, D₂O). If a non-deuterated solvent is necessary, a coaxial insert with a deuterated solvent can be used for locking.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) of the reaction mixture before initiating the reaction. The characteristic singlet for the four protons of this compound appears around 4.3 ppm in CDCl₃.

    • Initiate the reaction (e.g., by adding a reactant or catalyst, or by changing the temperature).

    • Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.[8] The number of scans for each spectrum should be sufficient to obtain a good signal-to-noise ratio (e.g., 16 scans).[6]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Identify the characteristic peaks for the starting material (this compound) and the product(s).

    • Integrate the peaks corresponding to the starting material and the product(s) in each spectrum.

    • The relative concentrations can be determined from the integral values. Plotting these concentrations as a function of time allows for the determination of reaction kinetics.

Data Presentation: Key NMR Signals for this compound
NucleusSolventChemical Shift (δ)Multiplicity
¹H CDCl₃~4.3 ppmSinglet
¹³C CDCl₃~45.5 ppm (-CH₂Cl), ~195.5 ppm (C=O)

Note: Chemical shifts can vary slightly depending on the solvent and other species present in the reaction mixture.

Visualization: NMR Reaction Monitoring Logic

start Prepare Reaction Mixture in NMR Tube t0 Acquire t=0 NMR Spectrum start->t0 initiate Initiate Reaction t0->initiate loop Monitor Reaction initiate->loop acquire Acquire NMR Spectrum at time t loop->acquire process Process Spectrum acquire->process integrate Integrate Reactant and Product Peaks process->integrate integrate->loop Continue Monitoring plot Plot Concentration vs. Time integrate->plot end Reaction Complete plot->end Kinetic Analysis

Caption: Logical flow for real-time reaction monitoring using NMR spectroscopy.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis and Cyclization using 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 1,3-dichloroacetone (DCA) as a robust reagent for the cyclization of peptides, particularly through the formation of an acetone-like bridge between two cysteine residues. This method offers a stable alternative to disulfide bond formation and is a valuable tool in the synthesis of complex, multicyclic peptides for various applications in drug discovery and development.[1][2][3][4][5]

Introduction

Cyclic peptides are of significant interest in drug development due to their enhanced proteolytic stability and conformational rigidity, which can lead to high binding affinity and selectivity for therapeutic targets.[6] Chemical cyclization strategies are crucial for the synthesis of these molecules. This compound has emerged as a bifunctional reagent capable of reacting with two nucleophilic residues, most commonly cysteine thiols, to form a stable thioether linkage.[1] This approach, based on an SN2 reaction mechanism, allows for the creation of an acetone-like bridge, effectively cyclizing the peptide chain.[1][3][4][5] This methodology can be applied to create both monocyclic and bicyclic peptide structures.[1][7][2]

Principle of the Method

The core of this technique lies in the reaction between the thiol groups of two cysteine residues within a peptide chain and the two electrophilic carbon atoms of this compound. The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism, resulting in the formation of two stable thioether bonds and the release of two chloride ions. This forms a three-carbon ketone bridge, effectively cyclizing the peptide. The reaction is typically performed on the solid support after the linear peptide has been assembled using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocols

The following protocols are based on established methods for solid-phase peptide synthesis and subsequent on-resin modification.[1][7][4] While the specific example detailed in the primary literature focuses on the dimerization of cyclic peptides, the principles are directly applicable to the intramolecular cyclization of a linear peptide containing two cysteine residues.

I. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the assembly of the linear peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Automated microwave peptide synthesizer (optional, but recommended)

Procedure:

  • Resin Preparation: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin.[1]

  • Peptide Chain Elongation: The linear peptide sequence is assembled on the resin using an automated peptide synthesizer or manual SPPS protocols.[1][7][4]

    • Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HATU and DIEA in DMF and coupled to the deprotected N-terminus of the growing peptide chain.[1]

    • Washing: The resin is washed with DMF between each deprotection and coupling step.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described above.

II. On-Resin Cyclization with this compound

This protocol describes the intramolecular cyclization of the resin-bound peptide containing two cysteine residues.

Materials:

  • Resin-bound linear peptide with two free cysteine thiols

  • This compound (DCA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate (NH₄HCO₃) buffer (e.g., 50 mM, pH 8.0)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF.

  • Reduction of Cysteine Thiols (if necessary): If disulfide bonds may have formed between the cysteine residues, the resin is treated with a reducing agent like TCEP to ensure the presence of free thiols.

  • Cyclization Reaction:

    • The resin is suspended in a solution of NH₄HCO₃ buffer (pH 8.0).

    • A solution of this compound in DMF is added to the resin suspension. The molar excess of DCA should be optimized for the specific peptide sequence.

    • The reaction mixture is incubated at room temperature with gentle agitation. The reaction progress can be monitored by cleaving a small sample of the peptide from the resin and analyzing it by LC-MS.

  • Washing: After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

III. Cleavage, Deprotection, and Purification

This protocol details the cleavage of the cyclized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 3,6-Dioxa-1,8-octanedithiol (DODT) or Dithiothreitol (DTT)

  • Water

  • Cold diethyl ether

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Cleavage and Deprotection: The resin is treated with a cleavage cocktail, typically containing TFA, water, and scavengers like TIS and DODT (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[1][4]

  • Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.

  • Purification: The crude cyclic peptide is purified by preparative RP-HPLC.

  • Lyophilization: The purified peptide fractions are lyophilized to obtain the final product as a white powder.

  • Characterization: The final product is characterized by analytical RP-LCMS and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the dimerization of cyclic peptides using this compound, which can serve as a starting point for optimizing intramolecular cyclization.

ParameterValue/RangeReference
Peptide Concentration 4 mM[4]
This compound (DCA) eq. 1.1 - 5[4]
TCEP eq. 1.1[4]
Solvent/Buffer 50 mM NH₄HCO₃ (pH 8.0)[4]
Temperature Room Temperature[1][4]
Reaction Time 1 - 24 hours[4]
Overall Yield 12 - 27% (for bicyclic peptides)[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Processing resin Resin Loading elongation Peptide Elongation (Fmoc Chemistry) resin->elongation deprotection Final Fmoc Deprotection elongation->deprotection swelling Resin Swelling deprotection->swelling cyclize Addition of This compound swelling->cyclize washing_cycl Washing cyclize->washing_cycl cleavage Cleavage & Deprotection washing_cycl->cleavage purification RP-HPLC Purification cleavage->purification analysis Characterization (LC-MS, HRMS) purification->analysis

Caption: Experimental workflow for SPPS and on-resin cyclization.

Chemical Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product peptide Peptide with two Cys residues (R-SH HS-R') intermediate Monosubstituted Intermediate (R-S-CH2-C(O)-CH2-Cl) peptide->intermediate SN2 Reaction (-HCl) dca This compound (Cl-CH2-C(O)-CH2-Cl) dca->intermediate product Cyclized Peptide (R-S-CH2-C(O)-CH2-S-R') intermediate->product Intramolecular SN2 (-HCl)

Caption: SN2 mechanism of peptide cyclization with this compound.

Applications and Advantages

The use of this compound for peptide cyclization offers several advantages:

  • Stable Linkage: The resulting thioether bonds are significantly more stable to reducing conditions compared to disulfide bonds.[1][7]

  • Versatility: This method can be used to synthesize a variety of complex peptide architectures, including bicyclic peptides.[1][7][2]

  • Orthogonality: The reaction is specific for cysteine residues, allowing for site-specific cyclization in the presence of other nucleophilic amino acid side chains.

This technique has been successfully applied to the synthesis of peptide dimers and has the potential to be a valuable tool for creating novel cyclic peptide therapeutics with improved pharmacological properties.[1] The enhanced stability of the resulting cyclic peptides makes them promising candidates for drug development, as demonstrated by their increased resistance to proteolytic degradation in human serum.[7][3][5]

References

Application Notes and Protocols: Stabilization of Peptide Secondary Structures Using 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-dichloroacetone (DCA) as a versatile reagent for the stabilization of peptide secondary structures. This technique, often referred to as "stapling," enhances the proteolytic resistance and can improve the binding affinity of peptides, making it a valuable tool in drug discovery and chemical biology.

Introduction

Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, most commonly an α-helix, by introducing a covalent linkage between the side chains of two amino acids. This conformational restriction can lead to improved biological properties, such as increased resistance to proteolytic degradation and enhanced cell permeability.[1] this compound serves as an efficient bifunctional linker, reacting with two cysteine residues to form a stable thioether-based staple with an embedded ketone moiety.[2] This "acetone-linked" bridge has been shown to enhance the helical character of peptides.[2][3] The ketone group also provides a convenient handle for further chemical modifications, such as the attachment of fluorescent tags or cell-penetrating peptides via oxime ligation.[3]

Mechanism of Action

The core of this stapling technology is the nucleophilic substitution (SN2) reaction between the thiol groups of cysteine residues and this compound.[1][4] Under basic conditions, the cysteine thiol groups are deprotonated to form thiolate anions, which are potent nucleophiles. These thiolates then attack the electrophilic carbon atoms of DCA, displacing the chloride ions and forming stable thioether bonds. This reaction can be employed for both intramolecular stapling to stabilize a single peptide and intermolecular dimerization to create bicyclic peptide structures.[1][2]

Applications

  • Stabilization of α-Helical Peptides: Intramolecular stapling with DCA can pre-organize a peptide into an α-helical conformation, which is often required for binding to protein targets.[2][3] This is particularly relevant for inhibiting protein-protein interactions (PPIs) that are mediated by helical domains.

  • Enhanced Proteolytic Stability: By locking the peptide into a defined conformation, the stapled structure is less susceptible to degradation by proteases. Acetone-linked dimeric peptides have been shown to be fully intact after 48 hours in human serum.[1][4]

  • Creation of Bicyclic Peptides: Intermolecular reaction of two cysteine-containing cyclic peptides with DCA results in the formation of novel bicyclic dimeric structures, which can be explored for enhanced binding affinity and potency.[1][4]

  • Platform for Further Functionalization: The ketone handle within the acetone bridge allows for the attachment of various chemical moieties using chemistries like oxime ligation, enabling the development of peptide-drug conjugates, imaging agents, and other tools.[3]

Data Presentation

Table 1: Representative Effect of DCA Stapling on Peptide Helicity
PeptideStapling% Helicity (Illustrative)TechniqueReference
Model Peptide AUnstapled15%Circular Dichroism[2][3]
Model Peptide ADCA-Stapled (i, i+7)45%Circular Dichroism[2][3]

Note: The % helicity values are illustrative, based on the qualitative findings that DCA stapling enhances helical secondary structures. Specific quantitative improvements will be peptide-sequence dependent.

Table 2: Optimization of Dimerization Yield Using this compound
ConditionMonomer Conc.TemperaturepHDimer Yield (%)
14 mMRoom Temp.8.060-70%
21 mMRoom Temp.8.0Lower yields (side products favored)
312 mMRoom Temp.8.0Slower reaction kinetics
44 mM0 °C7.0Improved yields (side product formation suppressed)
54 mM40 °C8.0Comparable or decreased yields
64 mM60 °C8.0Decreased yields for most peptides

Data summarized from Lin et al. (2020).[1][4] Yields are peptide-dependent.

Table 3: Proteolytic Stability of Acetone-Linked Peptide
PeptideLinkageIncubation Time in Human Serum% Intact Peptide
Dimeric Peptide 3bAcetone-like48 hours100%
Disulfide-linked DimerDisulfide48 hours100%
Linear Control (Substance P)-3 hours0% (t1/2 = 72 min)

Data from Lin et al. (2020).[1][4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides

This protocol describes the general synthesis of a linear peptide with two cysteine residues for subsequent stapling.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) for the synthesis of C-terminally amidated or acid peptides, respectively.

  • Fmoc-Amino Acid Coupling:

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple the desired Fmoc-protected amino acid (4 equivalents) using a coupling reagent like HCTU (3.9 equivalents) and a base like DIEA (8 equivalents) in DMF. Allow the reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF.

  • Cysteine Incorporation: When coupling Fmoc-Cys-OH, use a protecting group such as trityl (Trt) for the thiol side chain.

  • Chain Elongation: Repeat the deprotection and coupling steps until the full-length peptide is assembled.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

Protocol for Intramolecular Peptide Stapling with this compound

This protocol is adapted from the principles of the dimerization reaction and is optimized for intramolecular cyclization.

  • Peptide Preparation: Dissolve the purified linear peptide containing two cysteine residues in a degassed buffer such as 50 mM ammonium bicarbonate (NH₄HCO₃) at pH 8.0. To favor intramolecular reaction, the peptide concentration should be kept low, typically in the range of 0.1-1.0 mM.

  • Reduction of Cysteine Residues: Add 1.1 equivalents of tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution to ensure the cysteine thiols are in their reduced state. Incubate for 15-30 minutes at room temperature.

  • Stapling Reaction:

    • Prepare a stock solution of this compound (DCA) in DMF (e.g., 10 mM).

    • Slowly add 1.0-1.1 equivalents of the DCA solution to the stirring peptide solution. A syringe pump can be used for very slow addition to maintain a low concentration of free DCA and minimize intermolecular side reactions.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear peptide and the formation of the stapled product.

  • Quenching: Once the reaction is complete, it can be quenched by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or by acidification with formic acid.

  • Purification: Purify the stapled peptide from any remaining starting material and side products using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry and analytical HPLC. Assess the secondary structure by circular dichroism (CD) spectroscopy.

Protocol for Intermolecular Dimerization of Cyclic Peptides

This protocol is based on the work of Lin et al. (2020).[1][4]

  • Peptide Preparation: Dissolve the purified cyclic peptide monomer (containing one cysteine) in a suitable buffer (e.g., 50 mM NH₄HCO₃, pH 7.0-8.0) to a concentration of 4 mM.

  • Reduction: Add 1.1 equivalents of TCEP and incubate for 15 minutes at room temperature. For optimal results, conducting the reaction at 0 °C can suppress side product formation.[1]

  • Dimerization Reaction:

    • Prepare a stock solution of DCA in DMF (e.g., 40 mM).

    • Add 0.275 equivalents of the DCA solution to the peptide solution.

    • Allow the reaction to proceed for 30 minutes.

    • Add a second aliquot of 0.275 equivalents of the DCA solution (for a total of 0.55 equivalents).

    • Let the reaction continue for another 30 minutes.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Purify the resulting dimeric peptide by RP-HPLC.

  • Characterization: Confirm the final product by mass spectrometry.

Visualizations

Mechanism of Peptide Stapling with this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Peptide Peptide with two Cysteine Residues (SH) StapledPeptide Stapled Peptide (Thioether Bridge) Peptide->StapledPeptide SN2 Reaction DCA This compound (Cl-CH2-CO-CH2-Cl) DCA->StapledPeptide Conditions pH 8.0 TCEP (reductant)

Caption: SN2 reaction mechanism for peptide stapling using this compound.

Experimental Workflow for Synthesis and Analysis of a Stapled Peptide

G SPPS 1. Solid-Phase Peptide Synthesis Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Purification1 3. RP-HPLC Purification Cleavage->Purification1 Stapling 4. DCA Stapling Reaction Purification1->Stapling Purification2 5. RP-HPLC Purification Stapling->Purification2 Analysis 6. Characterization (MS, CD, Stability) Purification2->Analysis G cluster_pathway Signaling Pathway ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding (Interaction) Downstream Downstream Signaling ProteinB->Downstream Activation StapledPeptide Stapled Peptide (α-helix mimic) StapledPeptide->ProteinB Inhibition

References

Application Notes and Protocols for the Synthesis of Pharmacologically Active Compounds Using 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various pharmacologically active compounds utilizing 1,3-dichloroacetone as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse molecular architectures, including bicyclic peptides and nitrogen-containing heterocycles such as thiazoles and imidazo[1,2-a]pyridines, which have shown potential in various therapeutic areas.

Synthesis of Dimeric Bicyclic Peptides via Cysteine Cross-linking

This compound is an effective bifunctional thiol-reactive agent for the dimerization of cyclic peptides containing cysteine residues. This method provides a stable acetone-like bridge, enhancing the proteolytic stability of the resulting bicyclic peptides.[1][2][3][4] Such dimeric peptides are of interest for increasing binding affinity and potency for their biological targets.[3]

Experimental Protocol: Dimerization of a Cyclic Peptide

This protocol details the dimerization of a model cyclic peptide containing a single cysteine residue.

Materials:

  • Cyclic peptide with a single cysteine residue

  • This compound (DCA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)

  • N,N-Dimethylformamide (DMF)

  • Water (HPLC grade)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) for purification

Procedure:

  • Prepare a stock solution of the cyclic peptide in water.

  • In a reaction vessel, combine the peptide solution with 1.1 equivalents of TCEP.

  • Dilute the mixture with 50 mM NH₄HCO₃ buffer (pH 8.0) to a final peptide concentration of 4 mM.

  • Gently shake the reaction mixture for 15 minutes at room temperature.

  • Prepare a 40 mM solution of this compound in DMF.

  • Add 0.275 equivalents of the DCA solution to the peptide mixture.

  • Allow the reaction to proceed for 30 minutes with gentle shaking.

  • Add a second aliquot of 0.275 equivalents of the DCA solution.

  • Continue the reaction for another 30 minutes.

  • Monitor the reaction progress by RP-LCMS.

  • Purify the resulting dimeric peptide by preparative RP-HPLC.[1][3]

Quantitative Data: Peptide Dimerization
Peptide SequenceStarting Monomer IDDimer IDYield (%)Ref.
cyclo[pCKKR]1a1b75[1]
cyclo[pCRRR]2a2b65[3]
cyclo[QLCpAVPVSKG]3a3b58[3]

Yields are for the purified dimeric peptide.

G cluster_peptide_prep Peptide Preparation cluster_dimerization Dimerization Reaction cluster_purification Purification start Start with Cysteine-containing Cyclic Peptide tcep Add 1.1 eq. TCEP start->tcep buffer Dilute with NH4HCO3 buffer (pH 8.0) to 4 mM tcep->buffer dca1 Add 0.275 eq. This compound buffer->dca1 react1 React for 30 min dca1->react1 dca2 Add 0.275 eq. This compound react1->dca2 react2 React for 30 min dca2->react2 purify Purify by RP-HPLC react2->purify end Isolated Dimeric Bicyclic Peptide purify->end

Synthesis of 2-Amino-5-(chloromethyl)thiazole Derivatives

This compound is a key reagent in the Hantzsch thiazole synthesis, reacting with thioamides or thioureas to form thiazole rings. The resulting 2-amino-5-(chloromethyl)thiazole derivatives are valuable intermediates for the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.

Experimental Protocol: Synthesis of (2-Amino-4-methyl-5-thiazolyl) chloromethyl ketone hydrochloride

This protocol describes the synthesis of a chloromethyl ketone-substituted thiazole from an amidinothiourea derivative.

Materials:

  • Amidinothiourea derivative

  • This compound

  • Isopropanol

  • Isopropanolic HCl

  • Ether

Procedure:

  • Dissolve the amidinothiourea derivative in isopropanol.

  • In a separate flask, dissolve this compound in isopropanol.

  • Add the amidinothiourea solution dropwise to the stirred solution of this compound.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture and evaporate the solvent in vacuo.

  • Treat the residue with isopropanolic HCl and evaporate again.

  • Add a mixture of isopropanol and ether to precipitate the product.

  • Filter the solid and recrystallize from methanol-isopropanol to yield the desired product.

Quantitative Data: Synthesis of Thiazole Derivatives
Thioamide/Thiourea DerivativeProductYield (%)Reference
N-Methyl-N'-(diethylaminomethylene)thiourea(2-Methylamino-4-methyl-5-thiazolyl) chloromethyl ketone hydrochloride~30-40[1]
N-Acetylthioureabis(2-Dimethylamino-4-methyl-5-thiazolyl) ketone~50[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification dca This compound reflux Reflux in Isopropanol (2-3 hours) dca->reflux thiourea Thiourea or Thioamide thiourea->reflux evaporation Solvent Evaporation reflux->evaporation precipitation Precipitation with Isopropanolic HCl/Ether evaporation->precipitation recrystallization Recrystallization precipitation->recrystallization product Purified 2-Amino-5-(chloromethyl)thiazole Derivative recrystallization->product

Synthesis of Imidazo[1,2-a]pyridine Derivatives

This compound can be utilized in the synthesis of imidazo[1,2-a]pyridines through condensation with 2-aminopyridines. This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

General Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridines

This protocol provides a general procedure for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives.

Materials:

  • Substituted 2-aminopyridine

  • This compound

  • Ethanol or Acetonitrile

  • Sodium bicarbonate (for work-up)

Procedure:

  • Dissolve the substituted 2-aminopyridine in ethanol or acetonitrile in a round-bottom flask.

  • Add an equimolar amount of this compound to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Representative Pharmacological Data

The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine and thiazole derivatives, showcasing the potential of compounds accessible through synthesis with this compound.

Compound ClassBiological ActivityCell Line/OrganismIC₅₀ / MIC (µM)Reference
Imidazo[1,2-a]pyridineAnticancerHT-29 (Colon)4.15 - 18.34[5]
Imidazo[1,2-a]pyridineAnticancerMCF-7 (Breast)14.81 - 66.48[5]
Imidazo[1,2-a]pyridineAnticancerA375 (Melanoma)<12[6]
Imidazo[1,2-a]pyridineAnticancerHCC1937 (Breast)45 - 79.6[7][8]
2-AminothiazoleAntibacterialP. aeruginosa3.9[9]
2-AminothiazoleAntibacterialS. aureusModest to significant[9]

Note: The IC₅₀ and MIC values are for representative compounds within the class and may not be for derivatives synthesized directly from this compound in the cited literature.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification aminopyridine 2-Aminopyridine reflux Reflux in Ethanol/Acetonitrile (4-6 hours) aminopyridine->reflux dca This compound dca->reflux workup Aqueous Work-up (NaHCO3) reflux->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product Purified 2-(Chloromethyl)imidazo[1,2-a]pyridine purification->product

Note on the Hantzsch Pyridine Synthesis

While this compound is a key component in the Hantzsch-type synthesis of thiazoles, its direct application in the classical Hantzsch pyridine synthesis is not commonly reported. The traditional Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[10][11][12][13] this compound, being an α,α'-dihaloketone, does not fit the typical substrate profile for this reaction to form a dihydropyridine ring. Researchers seeking to synthesize pyridine derivatives should refer to established Hantzsch pyridine synthesis protocols using appropriate aldehydes and β-ketoesters.[10][11][12][13]

Conclusion

This compound is a readily available and versatile reagent for the synthesis of a range of pharmacologically relevant compounds. The protocols and data presented herein provide a foundation for researchers in drug discovery and development to explore the synthesis of novel bicyclic peptides, thiazoles, and imidazo[1,2-a]pyridines with potential therapeutic applications. The methodologies are generally robust and can be adapted for the synthesis of diverse compound libraries for biological screening.

References

Application Notes and Protocols for the Safe Handling of 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloroacetone is a highly toxic and corrosive crystalline solid commonly used as a chemical intermediate in organic synthesis, including the development of pharmaceutical compounds.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risk to laboratory personnel and the environment. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound.

Hazard Identification and Toxicological Data

This compound is classified as a highly hazardous substance with the potential for severe health effects upon exposure.[2] It is fatal if swallowed or inhaled and toxic in contact with skin.[2] It causes severe skin burns, and eye damage and is suspected of causing genetic defects.[2]

Signal Word: Danger[2]

Hazard Statements:

  • H300: Fatal if swallowed[2]

  • H311: Toxic in contact with skin[2]

  • H314: Causes severe skin burns and eye damage[2]

  • H330: Fatal if inhaled[2]

  • H341: Suspected of causing genetic defects[2]

Quantitative Toxicity Data
ParameterSpeciesRouteValueReference
LD50RatOral~20-25 mg/kg[2][3]
LD50RabbitDermal~53 mg/kg[2]
LC50RatInhalation~29 mg/m³ air (2 hours)[2][4]
LD50MouseOral18.9 mg/kg[3]
LC50MouseInhalation27 mg/m³ (2 hours)[3][4]

Experimental Protocols

Engineering Controls and Personal Protective Equipment (PPE)

3.1.1 Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation to keep airborne concentrations below exposure limits.[3][5]

  • An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]

3.1.2 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][7]

  • Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile or neoprene).[2] Gloves must be inspected before use and changed frequently.[2]

  • Respiratory Protection: For operations with the potential for generating dust or aerosols, a full-face respirator with an appropriate cartridge is required.[2] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[1][8]

Weighing and Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling this compound.

  • Weighing:

    • Tare a clean, dry, and sealed container on an analytical balance.

    • Carefully transfer the required amount of this compound into the container inside the fume hood. Avoid generating dust.[2][3]

    • Seal the container before removing it from the fume hood to weigh.

  • Dissolving:

    • Add the solvent to the sealed container containing the this compound using a syringe or cannula transfer technique to minimize exposure.

    • If dissolution requires heating, use a controlled heating mantle and monitor the process carefully.

  • Transfer:

    • Use a closed system or appropriate liquid handling equipment (e.g., syringe, cannula) for transferring solutions of this compound.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]

  • It is recommended to store it under refrigeration (2-8°C).[7]

  • The substance is hygroscopic and should be protected from moisture.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4][6]

  • The storage area should be locked and accessible only to authorized personnel.

Spill and Emergency Procedures

3.4.1 Accidental Release:

  • Evacuation: Immediately evacuate the area and prevent entry.[8]

  • Ventilation: Ensure the area is well-ventilated.[8]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][6] Do not use spark-generating tools.[2]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

3.4.2 First Aid:

  • Inhalation: Move the victim to fresh air immediately.[8] If not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[5] If the victim is conscious, give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]

Waste Disposal
  • Dispose of this compound waste and contaminated materials in a designated, labeled, and sealed container.[2]

  • Disposal must be carried out by a licensed disposal company in accordance with all applicable federal, state, and local regulations.[7]

Visualized Workflow

Safe_Handling_Workflow prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Tare sealed container - Transfer solid in hood - Seal and re-weigh prep->weigh spill Spill Response - Evacuate & Ventilate - Contain & Clean - Decontaminate prep->spill If spill occurs dissolve Dissolution - Add solvent via syringe - Controlled heating if needed weigh->dissolve storage Storage - Tightly sealed - Refrigerated (2-8°C) - Ventilated & secure weigh->storage Store unused weigh->spill If spill occurs transfer Transfer - Use closed system - Syringe/cannula transfer dissolve->transfer dissolve->storage Store solution dissolve->spill If spill occurs transfer->spill If spill occurs end End of Process transfer->end Experiment Complete waste Waste Disposal - Segregate waste - Labeled, sealed container - Licensed disposal spill->waste Dispose of spill material end->waste Dispose of experimental waste

References

Troubleshooting & Optimization

minimizing side-product formation in 1,3-dichloroacetone crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-dichloroacetone (DCA) for crosslinking, particularly in the context of peptide dimerization and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for minimizing side-product formation in DCA crosslinking?

A1: A pH of 7.0 is recommended for minimizing side-product formation when using this compound for crosslinking cysteine residues in peptides.[1][2] While a workable pH range is between 7.0 and 9.0, a pH of 7.0 generally provides the highest purity of the desired product, although the reaction may proceed more slowly.[1][2][3] Reactions at a highly alkaline pH, such as 11.3, can lead to a significant increase in side products, including hydrolyzed forms of DCA.[1][2] Conversely, acidic conditions (e.g., pH 1.8) significantly slow down the reaction as the cysteine thiols are protonated.[1][2]

Q2: How does reaction temperature affect the efficiency and side-product profile of DCA crosslinking?

A2: Lowering the reaction temperature can improve the yield of the desired crosslinked product by suppressing the formation of side products.[1][2][3] For instance, conducting the reaction at 0°C has been shown to slow down the reaction kinetics but ultimately improves the yield of the desired dimer.[1][2] Conversely, elevated temperatures (40°C and 60°C) can lead to an increase in specific side products.[1][2]

Q3: What are the common side products observed during this compound crosslinking?

A3: Common side products include:

  • Monochloroacetone (MCA) adduct: A side product with a mass of +56 Da compared to the starting monomer. This is thought to arise from the in-situ formation of monochloroacetone.[1]

  • TCEP-related adduct: A side product with a mass of +304 Da relative to the starting monomer, which can occur when tris(2-carboxyethyl)phosphine (TCEP) is used as a reducing agent.[1]

  • Hydrolyzed DCA: This side product can form, particularly at elevated temperatures and higher pH.[1][2]

  • Disulfide-linked dimers: These can form if the starting cysteine residues are not adequately reduced.[2]

Q4: What is the recommended stoichiometry of DCA and the starting monomer?

A4: It is preferable to add this compound to the reaction slowly and avoid a large excess.[2] A common approach is to add a total of 0.55 equivalents of DCA relative to the starting monomer in two separate additions.[1][2] Using a large excess of DCA can lead to an increase in side-product formation.[2]

Q5: How does the concentration of the starting material impact the crosslinking reaction?

A5: The concentration of the starting monomer plays a crucial role. A concentration of 4 mM is generally preferential for DCA dimerization reactions.[1][2] Higher concentrations (e.g., 12 mM) can slow down the reaction kinetics, while lower concentrations (e.g., 1 mM) may favor the production of side products.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired crosslinked product Suboptimal pH.Adjust the pH to 7.0 using a suitable buffer like 50 mM NH4HCO3.[1][2]
High reaction temperature.Perform the reaction at a lower temperature, such as 0°C, to suppress side reactions. Be aware that this will slow down the reaction rate.[1][2]
Incorrect reactant concentration.Use an optimal starting monomer concentration, generally around 4 mM.[1][2]
Incomplete reaction.If a significant amount of starting material remains, consider extending the reaction time, especially at lower temperatures.
Presence of a side product with a mass of +56 Da Formation of a monochloroacetone (MCA) adduct.Lowering the reaction temperature can help suppress the formation of this side product.[1][2]
Presence of a side product with a mass of +304 Da Formation of a TCEP-related adduct.Ensure the correct stoichiometry of TCEP is used. While TCEP is necessary to prevent disulfide bond formation, excess amounts can lead to side reactions.
Formation of disulfide-linked dimers Inadequate reduction of cysteine thiols.Pre-incubate the starting material with a reducing agent like TCEP (typically 1.1 equivalents) before adding DCA.[1][2]
Presence of hydrolyzed DCA side products High pH or elevated temperature.Lower the reaction pH to 7.0 and consider reducing the reaction temperature.[1][2]
Reaction is very slow or not proceeding Low pH.Ensure the pH is within the optimal range (7.0-9.0) to allow for deprotonation of cysteine thiols.[1][2]
Low temperature.While beneficial for reducing side products, 0°C will slow the reaction. Allow for a longer reaction time.[1][2]

Data Presentation

Table 1: Effect of pH on DCA Dimerization

pHBufferOutcome
1.80.1% TFAExtremely slow reaction, no dimer or side products observed.[1][2]
6.050 mM NH4HCO3Very slow reaction, most starting material unreacted.[1][3]
7.050 mM NH4HCO3Recommended pH. Improved ratio of product to side products, but slower reaction time.[1][2][3]
7.4PBSSlow reaction kinetics, little to no dimer or side products observed.[1][2]
8.050 mM NH4HCO3Workable pH, but may have more side products than pH 7.0.[1][2]
9.050 mM NH4HCO3Workable pH range.[1][2][3]
11.3100 mM Na2CO3Drastically lower yields and a marked increase in side products, including hydrolyzed DCA.[1][2]

Table 2: Effect of Temperature on DCA Dimerization

TemperatureOutcome
0°CSlower reaction kinetics, but improved yields due to suppression of side product formation.[1][2][3]
Room Temp.Standard condition, but may have more side products than 0°C.
40°CIncreased formation of side product 1 (+56 Da).[1][2]
60°CFurther increase in side product 1 and appearance of hydrolyzed side product 3.[1][2]

Table 3: Effect of Monomer Concentration on DCA Dimerization

ConcentrationOutcome
1 mMFavored the production of side products.[1][2]
4 mMRecommended concentration. Preferential for the dimerization reaction.[1][2]
12 mMSlower reaction kinetics, with substantial starting material remaining after 1 hour.[1][2]

Experimental Protocols

General Protocol for Dimerization of Cysteine-Containing Peptides using this compound

This protocol is adapted from Lin et al., ACS Omega (2020).[1]

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide monomer in 50 mM ammonium bicarbonate (NH4HCO3) buffer (pH 7.0) to a final concentration of 4 mM.[1]

    • Add 1.1 equivalents of tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution to ensure complete reduction of cysteine thiols.[1][2]

    • Incubate the mixture for 15 minutes at room temperature.[2]

    • Prepare a stock solution of this compound (DCA) in DMF (e.g., 40 mM).

  • Crosslinking Reaction:

    • Cool the reaction mixture in an ice bath (0°C).[1]

    • Add the first aliquot of 0.275 equivalents of the DCA stock solution dropwise to the peptide solution.[1][2]

    • Allow the reaction to proceed for 30 minutes with gentle shaking.[1][2]

    • Add the second aliquot of 0.275 equivalents of the DCA stock solution dropwise.[1][2]

    • Continue the reaction for another 30 minutes.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the desired dimeric product using preparative reverse-phase HPLC (RP-HPLC).[1]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Crosslinking Reaction (0°C) cluster_analysis Analysis and Purification peptide Peptide Monomer mix1 Mix and Incubate (15 min) peptide->mix1 tcep TCEP (1.1 eq) tcep->mix1 buffer 50 mM NH4HCO3 pH 7.0 buffer->mix1 dca_stock DCA Stock Solution add_dca1 Add 0.275 eq DCA mix1->add_dca1 Peptide Solution (4 mM) react1 React for 30 min add_dca1->react1 add_dca2 Add 0.275 eq DCA react1->add_dca2 react2 React for 30 min add_dca2->react2 lcms LC-MS Monitoring react2->lcms hplc RP-HPLC Purification lcms->hplc Reaction Complete product Purified Dimer hplc->product

Caption: Experimental workflow for DCA-mediated peptide dimerization.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature yield Desired Product Yield temp->yield Decrease Temp. -> Increase Yield side_products Side-Product Formation temp->side_products Increase Temp. -> Increase Side Products ph pH ph->yield Optimal pH (7.0) -> Higher Purity ph->side_products High/Low pH -> Increase Side Products/ Slow Reaction conc Concentration conc->yield Optimal Conc. (4mM) -> Good Yield conc->side_products Low/High Conc. -> Increase Side Products/ Slow Reaction

Caption: Influence of reaction parameters on crosslinking outcomes.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_side_reactions Side Reactions P1_SH Peptide 1-SH Intermediate P1-S-CH2-CO-CH2-Cl (Monofunctionalized Intermediate) P1_SH->Intermediate + DCA - HCl Disulfide P1-S-S-P2 (Disulfide Dimer) P1_SH->Disulfide Oxidation (No TCEP) P2_SH Peptide 2-SH Dimer P1-S-CH2-CO-CH2-S-P2 (Desired Dimer) P2_SH->Dimer + Intermediate - HCl P2_SH->Disulfide DCA Cl-CH2-CO-CH2-Cl (this compound) MCA_Adduct P1-S-CH2-CO-CH3 (MCA Adduct) DCA->MCA_Adduct in situ MCA formation Hydrolysis HO-CH2-CO-CH2-Cl (Hydrolyzed DCA) DCA->Hydrolysis + H2O (High pH/Temp)

Caption: Reaction pathway for DCA crosslinking and major side reactions.

References

troubleshooting common issues in 1,3-dichloroacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,3-dichloroacetone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than expected?

Answer:

Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route.

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using appropriate analytical techniques like GC-MS to ensure the full consumption of starting materials.

  • Side Reactions: The formation of byproducts such as 1,1-dichloroacetone and various trichloroacetones is a common issue, especially in the direct chlorination of acetone.[1][2][3] Reaction temperature plays a critical role; higher temperatures can decrease the selectivity for this compound.[2]

  • Product Loss During Workup and Purification: this compound can be lost during extraction and purification steps. Being water-soluble to some extent, repeated extractions are necessary to maximize recovery from aqueous layers.[4] During distillation, improper temperature and pressure control can lead to product decomposition or loss.

  • Substrate Quality: The purity of the starting materials, such as acetone or glycerol-1,3-dichlorohydrin, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature. For the direct chlorination of acetone, lower temperatures generally favor the formation of the 1,3-isomer.[2] When using an iodine-containing promoter, the rate of chlorine addition should be correlated with the temperature and promoter concentration for optimal selectivity.[2]

  • Catalyst Selection: In syntheses starting from monochloroacetone, employing a platinum catalyst can significantly minimize the formation of 1,1-dichloroacetone and higher chlorinated byproducts.[5][6]

  • Careful Workup: To minimize loss during extraction, use a suitable organic solvent and perform multiple extractions.

  • Purification Strategy: For purification, crystallization from solvents like carbon tetrachloride, chloroform, or benzene can be effective.[4] Vacuum distillation is another option, but it must be performed with precise temperature control to avoid decomposition.[4]

Question 2: How can I minimize the formation of 1,1-dichloroacetone and other isomers?

Answer:

The formation of the undesired 1,1-dichloroacetone isomer is a significant challenge, particularly in the direct chlorination of acetone.

  • Reaction Conditions: Direct chlorination tends to favor the formation of 1,1-dichloroacetone.[1] The selectivity towards the 1,3-isomer is highly dependent on the reaction conditions.

  • Catalyst and Medium: The choice of catalyst and reaction medium is critical. Using an iodine-containing promoter in an aqueous medium can significantly improve the selectivity for this compound.[2] It is theorized that steric hindrance in the formation of an iodinated intermediate directs the reaction towards the 1,3-isomer.[2]

  • Alternative Synthetic Route: A highly effective method to avoid the formation of 1,1-dichloroacetone is to start from monochloroacetone and perform a disproportionation reaction in the presence of a platinum catalyst. This method has been shown to produce this compound with high selectivity.[5][6]

Solutions:

  • Iodine-Promoted Aqueous Chlorination: When performing direct chlorination of acetone, use an iodine-containing promoter in an aqueous solution to enhance the formation of the 1,3-isomer.[2]

  • Disproportionation of Monochloroacetone: For higher purity, consider a two-step process involving the synthesis of monochloroacetone followed by its disproportionation using a platinum catalyst.[5][6]

Question 3: My final product is a dark-colored oil or solid. What causes this discoloration and how can I prevent it?

Answer:

Discoloration of the final product often indicates the presence of impurities, which can arise from several sources.

  • Side Reactions and Polymerization: Over-chlorination can lead to the formation of higher chlorinated species and other byproducts that can be colored. At elevated temperatures, acid-catalyzed condensation reactions of acetone can occur, leading to colored impurities like mesityl oxide.[2]

  • Decomposition: this compound can decompose, especially at elevated temperatures during distillation, leading to discoloration.

  • Residual Catalysts or Reagents: Incomplete removal of catalysts or other reagents from the reaction mixture can also cause discoloration. For instance, residual iodine from iodine-promoted reactions can impart color.

Solutions:

  • Strict Temperature Control: Maintain the recommended reaction and distillation temperatures to minimize side reactions and decomposition.

  • Thorough Purification: Employ appropriate purification methods. Crystallization is often effective in removing colored impurities.[4] Washing the crude product with a sodium thiosulfate solution can help remove residual iodine.

  • Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

What are the primary synthesis routes for this compound?

The main synthetic routes for this compound include:

  • Direct chlorination of acetone: This is a common method but often suffers from a lack of selectivity, leading to the formation of 1,1-dichloroacetone and other byproducts.[1][2]

  • Oxidation of glycerol α,γ-dichlorohydrin: This method can produce high-purity this compound and is a good alternative to direct chlorination.[7]

  • Disproportionation of monochloroacetone: This route, often catalyzed by a platinum catalyst, offers high selectivity for this compound.[5][6]

What are the key safety precautions when working with this compound?

This compound is a hazardous substance and requires careful handling.

  • It is highly lachrymatory (induces tearing) and can cause severe skin irritation and blistering.[7]

  • It is toxic if inhaled, swallowed, or absorbed through the skin.

  • Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

How can I purify crude this compound?

Common purification methods include:

  • Crystallization: This is an effective method for obtaining high-purity product. Suitable solvents include carbon tetrachloride, chloroform, and benzene.[4]

  • Distillation: Vacuum distillation can be used, but careful temperature control is necessary to prevent decomposition.[4]

  • Washing: Washing the crude product with water can help remove water-soluble impurities. A wash with a dilute solution of sodium bisulfite may also be beneficial.[7]

Data Presentation

Synthesis RouteStarting MaterialKey Reagents/CatalystsTypical YieldPurity/SelectivityAdvantagesDisadvantages
Direct Chlorination AcetoneChlorine, Iodine/Iodine compoundsVariable, can be up to ~77%[2]Lower selectivity, mixture of isomers (1,1- and this compound) is common.[1][2]Inexpensive starting material.Poor selectivity, formation of multiple byproducts, requires careful control of conditions.[1][2]
Oxidation Glycerol α,γ-dichlorohydrinSodium dichromate, Sulfuric acid68-75%[7]Generally high purity after purification.Good yield and purity.Requires the preparation of the dichlorohydrin precursor.
Disproportionation MonochloroacetonePlatinum catalystData not specified, but high selectivity is reported.[5][6]High selectivity for this compound, minimizing 1,1-isomer formation.[5][6]High selectivity, cleaner reaction.Requires a two-step process and a more expensive catalyst.

Experimental Protocols

Synthesis of this compound from Glycerol α,γ-Dichlorohydrin[7]

Materials:

  • Glycerol α,γ-dichlorohydrin

  • Commercial sodium dichromate

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Petroleum ether

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer and a thermometer, place 375 g of commercial sodium dichromate, 225 cc of water, and 300 g of glycerol α,γ-dichlorohydrin.

  • Place the flask in a water bath.

  • While stirring vigorously, add a diluted solution of 450 g of concentrated sulfuric acid in 115 g of water over 7-8 hours.

  • Maintain the reaction temperature between 20°C and 25°C by adding ice to the water bath as needed.

  • After the acid addition is complete, continue stirring for another 16-17 hours at room temperature.

  • Add 300-800 cc of water to dissolve the chromium salts.

  • Filter the crystalline mass rapidly on a Büchner funnel and suck it as dry as possible.

  • Transfer the crystals to a centrifuge and spin for several minutes.

  • Wash the crystals in the centrifuge with 15-25 cc of ice water, followed by 10-15 cc of cold petroleum ether.

  • Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight.

  • Purify the crude product by distillation. Collect the fraction boiling between 170-175°C. The expected yield is 200-220 g (68-75%).

Synthesis of this compound from Monochloroacetone via Disproportionation[5][6]

Materials:

  • Monochloroacetone

  • Platinum catalyst (e.g., PtCl₂)

  • Water

  • (Optional) Strong acid (e.g., HCl)

  • (Optional) Chloride salt

Procedure:

  • In a suitable reaction vessel, combine monochloroacetone, water, and the platinum catalyst. A strong acid and a chloride salt can be added to help initiate the reaction.

  • Stir the mixture and heat it to 95-100°C for approximately 17 hours.

  • Cool the reaction mixture to room temperature.

  • The product can be recovered by methods such as extraction or distillation.

  • Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of this compound, acetone, and any unreacted monochloroacetone. This method is noted for its high selectivity in producing this compound with minimal formation of the 1,1-isomer.[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Acetone or Glycerol derivative) reaction Chemical Reaction (e.g., Chlorination or Oxidation) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification (Crystallization or Distillation) crude->purification_method pure Pure this compound purification_method->pure

Caption: Experimental workflow for this compound synthesis.

troubleshooting_synthesis start Problem Identified low_yield Low Yield start->low_yield impurity Product Impurity / Discoloration start->impurity cause_incomplete_reaction Incomplete Reaction low_yield->cause_incomplete_reaction cause_side_reactions Side Reactions low_yield->cause_side_reactions cause_workup_loss Loss During Workup low_yield->cause_workup_loss cause_over_chlorination Over-chlorination impurity->cause_over_chlorination cause_decomposition Product Decomposition impurity->cause_decomposition solution_monitor_reaction Monitor Reaction Progress (GC) cause_incomplete_reaction->solution_monitor_reaction solution_optimize_conditions Optimize Reaction Conditions (Temp, Catalyst) cause_side_reactions->solution_optimize_conditions solution_careful_workup Improve Extraction/Purification cause_workup_loss->solution_careful_workup cause_over_chlorination->solution_optimize_conditions solution_control_temp Strict Temperature Control cause_decomposition->solution_control_temp solution_purification Thorough Purification cause_decomposition->solution_purification

Caption: Troubleshooting decision tree for synthesis issues.

References

effect of pH and buffer on 1,3-dichloroacetone reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloroacetone (DCA). The focus is on the critical effects of pH and buffer systems on reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for a reaction involving this compound and cysteine-containing peptides?

A1: For optimal results, especially in peptide dimerization, a starting pH of 7.0 is recommended.[1][2] While reactions can proceed in a workable range of pH 7.0 to 9.0, pH 7.0 provides the highest purity of the desired product by minimizing side reactions.[2]

Q2: Why is pH 7.0 preferred over pH 8.0, even if the reaction is slower?

A2: At pH 7.0, side reactions involving other nucleophilic residues, such as lysine, are significantly reduced.[1][2] This is because at this pH, the amine groups of lysine (pKa ≈ 10.5) remain protonated and thus less reactive, improving the chemoselectivity of the reaction towards the cysteine thiol (pKa ≈ 8-9).[1][2] The trade-off for higher purity is a slower reaction rate, as the cysteine thiol is not fully deprotonated.[1][2]

Q3: Which buffer system is recommended for reactions with this compound?

A3: A 50 mM ammonium bicarbonate (NH₄HCO₃) buffer is the optimal choice identified in studies on peptide dimerization.[1][2] Other buffers like Phosphate-Buffered Saline (PBS) have been shown to be less effective due to lower buffering capacity, which can lead to a drop in pH during the reaction and significantly slow down the kinetics.[1][2]

Q4: What is the effect of highly acidic or alkaline conditions on the reaction?

A4: Extreme pH values are detrimental to reaction efficiency.

  • Acidic Conditions (e.g., pH 1.8 with 0.1% TFA): The reaction is extremely slow or does not proceed because the cysteine thiol remains fully protonated and is not an effective nucleophile.[1][2]

  • Alkaline Conditions (e.g., pH 11.3 with 100 mM Na₂CO₃): These conditions lead to drastically lower yields and a significant increase in side products, including hydrolyzed byproducts of DCA.[1][2]

Q5: How does temperature influence the reaction?

A5: Lowering the reaction temperature to 0 °C is recommended.[1][2] While this slows the reaction kinetics, it effectively suppresses the formation of side products, leading to improved yields of the desired product.[1][2] Conversely, elevated temperatures (40-60 °C) accelerate the formation of unwanted side products.[1]

Troubleshooting Guide

Problem: My reaction yield is very low, or the reaction is not proceeding.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting: Verify the pH of your reaction mixture. If the pH is too low (≤ 6.0), the nucleophile (e.g., cysteine thiol) will be protonated, drastically slowing or preventing the reaction.[1][2] Ensure your buffer has sufficient capacity to maintain the target pH throughout the reaction.[2]

    • Solution: Adjust the pH to the optimal range of 7.0-8.0 using a recommended buffer like 50 mM NH₄HCO₃.[1][2]

  • Possible Cause 2: Inappropriate Buffer.

    • Troubleshooting: Using buffers with low capacity, like PBS, can result in a pH drop during the reaction, mimicking the effect of an overly acidic environment.[2]

    • Solution: Switch to 50 mM NH₄HCO₃ or a buffer system with a similar robust capacity in the desired pH range.

  • Possible Cause 3: Low Temperature with Insufficient Reaction Time.

    • Troubleshooting: Reactions performed at the recommended 0 °C are slower.[1][2] If the reaction time is too short, a significant amount of starting material may remain unreacted.

    • Solution: Increase the reaction time and monitor progress using an appropriate analytical method like LC-MS.

Problem: I am observing a significant amount of side products.

  • Possible Cause 1: pH is too high.

    • Troubleshooting: A pH above 8.0, and especially at very alkaline conditions (e.g., pH 11.3), can promote side reactions and hydrolysis of this compound.[1][2] It can also deprotonate other nucleophilic groups (like lysine amines), reducing chemoselectivity.[1][2]

    • Solution: Lower the reaction pH to 7.0. This keeps lysine amines protonated, reducing their reactivity and improving product purity.[1][2]

  • Possible Cause 2: High concentration of unreacted this compound.

    • Troubleshooting: Adding the entire amount of DCA at the beginning of the reaction can lead to a high instantaneous concentration, which favors side product formation.[1][2]

    • Solution: Add the DCA to the reaction mixture slowly and in portions (e.g., two separate additions). This minimizes the concentration of unreacted DCA at any given time.[1][2]

  • Possible Cause 3: Reaction temperature is too high.

    • Troubleshooting: Running the reaction at room temperature or higher accelerates side product formation.[1]

    • Solution: Perform the reaction at 0 °C in an ice bath to suppress side reactions.[1][2]

  • Possible Cause 4: Incorrect reactant concentration.

    • Troubleshooting: Very low starting material concentrations (e.g., 1 mM) can favor the production of side products.[1][2]

    • Solution: Use an optimal starting concentration, such as 4 mM, which has been shown to be preferential for peptide dimerization reactions.[1][2]

Data Presentation: Effect of pH and Buffer on Reaction Efficiency

The following tables summarize the quantitative outcomes of a peptide dimerization reaction using this compound under various conditions.

Table 1: Effect of pH in 50 mM NH₄HCO₃ Buffer

pHReaction RateDesired Product YieldSide Product FormationRecommendation
1.8Extremely SlowNegligibleMinimalNot Recommended; Thiol is protonated.[1][2]
6.0Very SlowTrace amounts onlyMinimalNot Recommended; Incomplete deprotonation of thiol.[1][2]
7.0ModerateGoodMinimalOptimal for Purity ; Balances thiol reactivity and side reactions.[1][2]
8.0FastGoodModerateAcceptable, but less pure than pH 7.0.[1][2]
9.0FastGoodModerateNo notable improvement over pH 8.0.[1][2]
11.3FastDrastically LowerHigh (incl. hydrolysis)Not Recommended; Promotes significant side reactions.[1][2]

Table 2: Effect of Different Buffer Systems

Buffer SystemInitial pHReaction Outcome
50 mM NH₄HCO₃7.0 - 8.0Recommended. Provides robust pH control and optimal reaction conditions.[1][2]
Phosphate-Buffered Saline (PBS)7.4Not Recommended. Slow kinetics due to low buffer strength and a subsequent drop in pH to ~6.0.[1][2]
0.1% TFA1.8Not Recommended. Reaction is extremely slow as the thiol nucleophile is protonated.[1][2]
100 mM Na₂CO₃11.3Not Recommended. Leads to very low yields and high levels of side products.[1][2]

Experimental Protocols

Protocol: Dimerization of Cysteine-Containing Peptides with this compound

This protocol is adapted from a study on bicyclic peptide synthesis and represents the optimized conditions for high purity.[1][2]

  • Peptide Preparation:

    • Prepare a stock solution of the cysteine-containing peptide (e.g., 40 mM in H₂O).

    • To 0.32 µmol of the peptide, add 1.1 equivalents of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) from a 100 mM stock to ensure the cysteine thiol is in its reduced form.

    • Allow the reduction to proceed for 15 minutes with gentle shaking.

  • Reaction Setup:

    • Dilute the peptide solution to a final concentration of 4 mM using 50 mM NH₄HCO₃ buffer, pre-adjusted to pH 7.0 .

    • Place the reaction vessel in an ice bath to maintain a temperature of 0 °C .

  • This compound Addition:

    • Prepare a 40 mM stock solution of this compound in DMF.

    • First Addition: Add the first portion of 0.275 equivalents of the DCA stock solution dropwise to the reaction mixture.

    • Allow the reaction to proceed for 30 minutes with gentle shaking in the ice bath.

  • Monitoring and Second Addition:

    • (Optional) Monitor the reaction progress by taking a small aliquot and analyzing it via RP-LCMS.

    • Second Addition: Add the second portion of 0.275 equivalents of the DCA stock solution dropwise.

  • Reaction Completion:

    • Allow the reaction to proceed for another 30 minutes (or longer, if monitoring indicates the reaction is slow) at 0 °C.

  • Purification:

    • Upon completion, purify the desired dimeric product from the reaction mixture using preparative RP-HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_yield Low or No Yield? start->check_yield check_purity High Side Products? check_yield->check_purity No ph_low Is pH < 7? check_yield->ph_low Yes ph_high Is pH > 8.0? check_purity->ph_high Yes end Reaction Optimized check_purity->end No, looks good adjust_ph ACTION: Adjust pH to 7.0 Use 50mM NH4HCO3 ph_low->adjust_ph Yes buffer_issue Using weak buffer (e.g., PBS)? ph_low->buffer_issue No adjust_ph->end change_buffer ACTION: Switch to 50mM NH4HCO3 buffer_issue->change_buffer Yes time_issue Insufficient reaction time? buffer_issue->time_issue No change_buffer->end time_issue->check_purity increase_time ACTION: Increase reaction time and monitor progress time_issue->increase_time Yes increase_time->end lower_ph ACTION: Lower pH to 7.0 ph_high->lower_ph Yes dca_add DCA added all at once? ph_high->dca_add No lower_ph->end slow_dca ACTION: Add DCA in portions dca_add->slow_dca Yes temp_high Temp > 0°C? dca_add->temp_high No slow_dca->end lower_temp ACTION: Run reaction at 0°C temp_high->lower_temp Yes temp_high->end lower_temp->end

Caption: Troubleshooting workflow for common issues in this compound reactions.

pH_Effect_Pathway Effect of pH on Reactant State and Reaction Outcome cluster_low_ph Low pH (< 6.0) cluster_optimal_ph Optimal pH (7.0) cluster_high_ph High pH (> 9.0) cys_prot Cysteine-SH pKa ~ 8-9 State: Protonated (Poor Nucleophile) outcome_low Outcome: Very Slow / No Reaction cys_prot->outcome_low Dominant Species lys_prot Lysine-NH3+ pKa ~ 10.5 State: Protonated (Non-reactive) cys_eq Cysteine-S⁻ / Cysteine-SH Equilibrium State: Partially Deprotonated (Good Nucleophile) outcome_opt Outcome: High Purity Product cys_eq->outcome_opt Chemoselective Reaction lys_prot2 Lysine-NH3+ pKa ~ 10.5 State: Protonated (Side reactions suppressed) cys_deprot Cysteine-S⁻ pKa ~ 8-9 State: Deprotonated (Very Nucleophilic) outcome_high Outcome: Side Product Formation (Lysine adducts, hydrolysis) cys_deprot->outcome_high lys_deprot Lysine-NH2 pKa ~ 10.5 State: Deprotonated (Reactive Nucleophile) lys_deprot->outcome_high

Caption: Influence of pH on the protonation state of reactants and reaction selectivity.

References

strategies for improving 1,3-dichloroacetone solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloroacetone and facing challenges with its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

There are conflicting reports regarding the precise solubility of this compound in water. Some sources describe it as insoluble, while others provide specific values.[1][2] A reported solubility is 27.9 g/L at 20°C.[3][4] Another source suggests a solubility of greater than 10% in water.[1] This discrepancy may arise from differences in experimental conditions or purity of the compound. For practical purposes, it is best to experimentally determine the solubility under your specific conditions.

Q2: I'm observing incomplete dissolution of this compound in my aqueous buffer. What could be the cause?

Incomplete dissolution is a common issue and can be attributed to several factors:

  • Concentration: The intended concentration may exceed the solubility limit of this compound in your specific aqueous medium.

  • Temperature: Solubility is often temperature-dependent. If you are working at a lower temperature, the solubility may be reduced.

  • Purity of this compound: Impurities can affect the dissolution characteristics.

  • Buffer components: The presence of salts or other solutes in your buffer system can influence the solubility of this compound.

Q3: Can I use organic solvents to help dissolve this compound for my aqueous reaction?

Yes, using a water-miscible organic cosolvent is a common strategy. Solvents like dimethylformamide (DMF) have been used to prepare stock solutions of this compound, which are then added to the aqueous reaction mixture.[5][6] This approach can be particularly useful when working with other hydrophobic reactants.[5][6]

Q4: Are there other methods to improve the solubility of this compound?

While not specifically documented for this compound in the available literature, general methods for enhancing the aqueous solubility of poorly soluble organic compounds can be explored. These include the use of surfactants or cyclodextrins.[7][8][9] Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10][11] Cyclodextrins form inclusion complexes with guest molecules, effectively increasing their solubility in water.[12][13]

Q5: How does pH affect the solubility and stability of this compound in aqueous solutions?

The direct effect of pH on the solubility of this compound is not well-documented. However, pH can be a critical factor in the stability and reactivity of this compound in aqueous media, particularly in reactions involving nucleophiles.[5] It is advisable to work within a pH range where the compound is stable for the duration of your experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon adding this compound stock solution to aqueous buffer. The final concentration of the organic cosolvent is too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system.1. Increase the proportion of the organic cosolvent in the final reaction mixture, if compatible with your experimental system. 2. Decrease the final concentration of this compound. 3. Add the this compound stock solution slowly to the aqueous buffer with vigorous stirring to promote dispersion.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure complete dissolution of this compound before use. 2. Consider using a cosolvent system to improve solubility and consistency. 3. Filter the solution to remove any undissolved particles before use in assays.
Cloudiness or formation of a second phase in the solution. The solubility limit has been exceeded.1. Reduce the concentration of this compound. 2. Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. 3. Experiment with different cosolvents or buffer systems.

Quantitative Solubility Data

Solvent System Temperature Reported Solubility Reference
Water20°C27.9 g/L[3][4]
WaterNot Specified> 10%[1]
WaterNot SpecifiedInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Cosolvent

This protocol describes the preparation of a stock solution of this compound in dimethylformamide (DMF), which can then be diluted in an aqueous buffer for subsequent reactions.[5][6]

  • Materials: this compound, Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • In a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry glass vial.

    • Add the required volume of anhydrous DMF to achieve the target concentration (e.g., 40 mM).

    • Cap the vial and vortex or sonicate until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particulates.

    • Store the stock solution appropriately, protected from moisture.

Protocol 2: General Method for Evaluating the Effect of Surfactants on Solubility

This protocol provides a general framework for assessing the potential of surfactants to enhance the solubility of this compound.

  • Materials: this compound, a selection of non-ionic or ionic surfactants (e.g., Tween® 80, Triton™ X-100, Sodium dodecyl sulfate), aqueous buffer of choice.

  • Procedure:

    • Prepare a series of aqueous buffer solutions containing different concentrations of the chosen surfactant, both below and above its critical micelle concentration (CMC).

    • Add an excess amount of this compound to each surfactant solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a defined period (e.g., 24-48 hours) to ensure saturation.

    • Centrifuge or filter the samples to remove undissolved this compound.

    • Quantify the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, GC).

    • Plot the solubility of this compound as a function of surfactant concentration.

Protocol 3: General Method for Investigating Cyclodextrin-Mediated Solubilization

This protocol outlines a general approach to explore the use of cyclodextrins for improving the solubility of this compound.

  • Materials: this compound, a selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin), aqueous buffer of choice.

  • Procedure:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of the selected cyclodextrin.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures by shaking or stirring at a constant temperature for an extended period (e.g., 48-72 hours) to allow for inclusion complex formation.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of dissolved this compound in the clear supernatant or filtrate using an appropriate analytical technique.

    • Generate a phase solubility diagram by plotting the concentration of dissolved this compound against the cyclodextrin concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Solubility Enhancement Experiment cluster_analysis Analysis start Start with solid This compound cosolvent Dissolve in Cosolvent (e.g., DMF) start->cosolvent Cosolvent Strategy surfactant Prepare Surfactant Solutions start->surfactant Surfactant Strategy cyclodextrin Prepare Cyclodextrin Solutions start->cyclodextrin Cyclodextrin Strategy add_to_buffer Add stock to Aqueous Buffer cosolvent->add_to_buffer add_excess Add excess 1,3-DCA to solutions surfactant->add_excess cyclodextrin->add_excess quantify Quantify Dissolved 1,3-DCA (HPLC/GC) add_to_buffer->quantify equilibrate Equilibrate (Shake/Stir) add_excess->equilibrate separate Separate Undissolved (Centrifuge/Filter) equilibrate->separate separate->quantify end Determine Solubility quantify->end logical_relationship cluster_cosolvency Cosolvency Approach cluster_surfactant Surfactant Approach cluster_cyclodextrin Cyclodextrin Approach problem Poor Aqueous Solubility of this compound strategy1 Cosolvency problem->strategy1 strategy2 Micellar Solubilization (Surfactants) problem->strategy2 strategy3 Inclusion Complexation (Cyclodextrins) problem->strategy3 cosolvent_mech Alter solvent polarity strategy1->cosolvent_mech surfactant_mech Encapsulate in micelles strategy2->surfactant_mech cyclodextrin_mech Form host-guest complex strategy3->cyclodextrin_mech cosolvent_example e.g., DMF, DMSO cosolvent_mech->cosolvent_example surfactant_example e.g., Tween 80, SDS surfactant_mech->surfactant_example cyclodextrin_example e.g., HP-β-CD cyclodextrin_mech->cyclodextrin_example

References

Technical Support Center: Proper Storage and Handling of 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,3-dichloroacetone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep it refrigerated at temperatures between 2°C and 8°C.[3][4] The container must be tightly closed to prevent exposure to moisture, as the compound is hygroscopic.[3][5]

Q2: What materials and substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][6] Contact with these substances should be strictly avoided to prevent hazardous reactions. It is also sensitive to moisture, which can lead to degradation.[1][6]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis due to its hygroscopic nature. While detailed mechanisms are not extensively published, it is understood that in the presence of water, it can undergo hydration.[7] Hazardous decomposition products upon heating include hydrogen chloride, carbon monoxide, and carbon dioxide.[1][6]

Q4: What are the signs of this compound degradation?

A4: Physical signs of degradation can include a change in color from its typical white to pale yellow crystalline form, or the presence of a pungent odor, which could indicate the formation of hydrogen chloride gas. For experimental purposes, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or GC-MS) is a key indicator of degradation.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and suitable protective clothing to prevent skin exposure.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or failed synthesis. Degradation of this compound.Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). Ensure that the material has been stored correctly and has not exceeded its expiration date.
Change in physical appearance of the compound (e.g., discoloration, clumping). Exposure to moisture or light.Discard the degraded material following institutional safety protocols. Procure a fresh batch of the reagent and ensure it is stored in a tightly sealed container in a desiccator or a dry, refrigerated environment.
Presence of additional peaks in analytical data (HPLC, GC-MS, NMR). Formation of degradation products, likely due to hydrolysis.Review the experimental procedure for any potential introduction of water. Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.
Inconsistent results between different batches of this compound. Variation in purity or degradation level between batches.Qualify each new batch of this compound by analytical testing before use in critical experiments.

Data Presentation

Table 1: Summary of Storage and Stability Data for this compound

Parameter Recommendation/Value Source(s)
Storage Temperature 2°C - 8°C (Refrigerated)[1][3][4]
Storage Conditions Cool, dry, well-ventilated area in a tightly closed container.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents, moisture.[1][6]
Hazardous Decomposition Products Hydrogen chloride, carbon monoxide, carbon dioxide.[1][6]
Hygroscopic Yes[3][5]
Sensitivity Heat, ignition sources, moisture.[1][5]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • For stability studies, subject samples of this compound to stress conditions (e.g., elevated temperature, high humidity, UV light exposure).

    • At specified time points, dissolve a known amount of the stressed sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan).

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Monitor for the appearance of new peaks, which indicate degradation products, and a decrease in the peak area of the parent this compound peak.

Protocol 2: GC-MS Analysis for this compound and its Volatile Degradation Products

This protocol outlines a general procedure for the analysis of this compound and potential volatile degradation products by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the this compound sample in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 300.

  • Analysis:

    • Inject the prepared sample.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Analyze the chromatogram for any additional peaks. Identify potential degradation products by interpreting their mass spectra and comparing them to spectral libraries.

Mandatory Visualizations

degradation_pathway DCA This compound (C3H4Cl2O) H2O Water (H2O) Hydrated_DCA Hydrated Intermediate (Gem-diol) DCA->Hydrated_DCA Hydrolysis (Reversible Hydration) H2O->Hydrated_DCA Degradation_Products Degradation Products (e.g., 1-chloro-3-hydroxyacetone, 1,3-dihydroxyacetone, HCl) Hydrated_DCA->Degradation_Products Further Degradation

Caption: Hydrolysis degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Obtain this compound Sample Stress Apply Stress Conditions (Heat, Humidity, Light) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Analysis_Method Analyze by Stability-Indicating Method (HPLC or GC-MS) Sampling->Analysis_Method Data_Acquisition Acquire and Process Data Analysis_Method->Data_Acquisition Assess_Degradation Assess Degradation (Identify Products, Quantify Loss) Data_Acquisition->Assess_Degradation Conclusion Determine Stability and Shelf-life Assess_Degradation->Conclusion

Caption: Experimental workflow for stability testing.

troubleshooting_tree Start Unexpected Experimental Results? Check_Purity Check Purity of This compound Start->Check_Purity Yes Investigate_Other Investigate Other Experimental Parameters Start->Investigate_Other No Is_Pure Is it Pure? Check_Purity->Is_Pure Check_Storage Review Storage Conditions Is_Pure->Check_Storage Yes Use_New_Batch Use a Fresh, Qualified Batch of Reagent Is_Pure->Use_New_Batch No Is_Storage_Correct Stored Correctly? Check_Storage->Is_Storage_Correct Is_Storage_Correct->Investigate_Other Yes Discard_and_Reorder Discard and Reorder. Implement Proper Storage. Is_Storage_Correct->Discard_and_Reorder No

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Scaling Up Reactions Involving 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1,3-dichloroacetone on a larger scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Sub-optimal Reaction Temperature: Incorrect temperature can lead to slower reaction rates or degradation of the product.Monitor and control the reactor temperature closely. For the oxidation of 1,3-dichloro-2-propanol, a temperature range of 23-27°C has been shown to be effective.[1]
Incorrect Molar Ratios: An improper stoichiometric balance of reactants can result in incomplete conversion.Ensure accurate measurement and addition of all reactants. For instance, in the oxidation of 1,3-dichloro-2-propanol, a molar ratio of 1:2 with sodium dichromate is recommended.[1]
Side Reactions: The formation of unwanted by-products, such as the 1,1-dichloroacetone isomer, can reduce the yield of the desired product.[2][3]Utilize a selective catalyst, such as a platinum-based catalyst, to favor the formation of this compound.[2][3] Adjusting reaction conditions, such as temperature and pressure, can also help minimize side reactions.
Product Purity Issues Presence of Isomeric Impurities: The 1,1-dichloroacetone isomer is a common impurity that can be difficult to separate.Employ fractional distillation to separate the isomers, taking advantage of their different boiling points.[4] Alternatively, crystallization can be used for purification.[5]
Residual Starting Materials or Solvents: Incomplete reaction or inefficient purification can leave behind starting materials or solvents.Optimize the purification process, which may include washing, drying, and recrystallization from appropriate solvents like carbon tetrachloride, chloroform, or benzene.[5]
Reaction Runaway/Exotherm Poor Heat Dissipation: Reactions involving this compound can be exothermic, and inefficient heat removal at a larger scale can lead to a rapid increase in temperature.Ensure the reactor is equipped with an adequate cooling system. For exothermic reactions, consider a semi-batch or continuous process where reactants are added gradually to control the rate of heat generation.
Corrosion of Equipment Acidic By-products: The decomposition of this compound can produce hydrochloric acid (HCl), which is highly corrosive to many metals.[6]Use reactors and handling equipment constructed from corrosion-resistant materials. Glass-lined reactors are an excellent choice due to their inertness.[6] For metallic components, consider high-nickel alloys like Hastelloy C-276, which offer good resistance to a wide range of corrosive chemicals, including hydrochloric acid.[7]
Mixing and Handling Issues Solid Reactant: this compound is a solid at room temperature, which can present challenges for handling and ensuring a homogeneous reaction mixture at scale.If the reaction is conducted below the melting point of this compound, use a suitable inert solvent to create a slurry that can be effectively agitated. Solvents such as aromatic or aliphatic hydrocarbons, carboxylic esters, or cyclic ethers may be suitable.[8] For reactions above its melting point, ensure adequate agitation to maintain a homogeneous liquid phase.

Frequently Asked Questions (FAQs)

1. What are the main challenges in scaling up reactions with this compound?

The primary challenges include managing the formation of the 1,1-dichloroacetone isomer, controlling reaction temperature to prevent side reactions and product degradation, ensuring adequate mixing of the solid reactant, and addressing the corrosive nature of the compound and its potential by-products.[2][3][4]

2. How can I improve the selectivity of my reaction to favor the formation of this compound?

The use of specific catalysts, such as platinum-based catalysts, has been shown to significantly improve the selectivity towards this compound over its 1,1-isomer in certain synthesis routes.[2][3] Careful control of reaction temperature is also crucial, as higher temperatures can increase the formation of unwanted by-products.

3. What materials of construction are recommended for reactors and equipment used with this compound?

Due to its corrosive nature and the potential for forming hydrochloric acid, glass-lined reactors are highly recommended.[6] They provide excellent corrosion resistance to a wide range of chemicals.[6] If metallic reactors are necessary, high-nickel alloys such as Hastelloy C-276 should be considered due to their resistance to both oxidizing and non-oxidizing acids.[7] Standard stainless steel may not be suitable, especially in the presence of chlorides at elevated temperatures.[9]

4. What are the recommended methods for purifying this compound at an industrial scale?

The two primary methods for large-scale purification are fractional distillation and crystallization.[4][10] Fractional distillation takes advantage of the difference in boiling points between this compound and its common impurities.[4] Crystallization from a suitable solvent is another effective method for achieving high purity.[5]

5. How should I handle waste streams generated from reactions involving this compound?

Waste streams containing this compound and other chlorinated organic compounds are considered hazardous waste and should not be disposed of down the drain.[11] These wastes should be collected in separate, appropriately labeled containers for disposal by a licensed hazardous waste management company.[11][12] Treatment technologies for halogenated organic wastes include incineration and various physical and chemical treatment methods.[13]

Experimental Protocols

Generalized Protocol for the Synthesis of this compound via Oxidation of 1,3-Dichloro-2-propanol

This protocol is a generalized procedure based on literature for the laboratory-scale synthesis and can serve as a basis for scale-up considerations.[1][3]

Materials:

  • 1,3-Dichloro-2-propanol

  • Sodium dichromate

  • Sulfuric acid

  • Water

  • Ice

  • Petroleum ether (for washing)

Equipment:

  • Jacketed reactor with temperature control and mechanical stirrer

  • Addition funnel

  • Büchner funnel and filter flask

  • Vacuum desiccator

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a jacketed reactor equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium dichromate in water. Add 1,3-dichloro-2-propanol to the reactor. The recommended molar ratio of sodium dichromate to 1,3-dichloro-2-propanol is approximately 1:2.[1]

  • Cooling and Acid Addition: Cool the reactor contents to maintain a temperature between 20°C and 25°C.[3] Slowly add a dilute solution of sulfuric acid to the vigorously stirred mixture over several hours. The rate of addition should be controlled to maintain the desired temperature range.

  • Reaction: After the acid addition is complete, continue stirring the mixture for an extended period (e.g., 16-17 hours) while allowing the temperature to gradually reach room temperature.[3]

  • Isolation of Crude Product: Add sufficient water to the reaction mixture to dissolve the precipitated chromium salts.[3] Filter the resulting crystalline mass of this compound using a Büchner funnel and wash the crystals with ice-cold water, followed by a wash with cold petroleum ether.[3]

  • Drying: Dry the crude this compound in a vacuum desiccator over a suitable desiccant (e.g., sulfuric acid) overnight.[3]

  • Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 173°C at atmospheric pressure).[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification charge_reactants Charge Reactor with 1,3-Dichloro-2-propanol and Sodium Dichromate cool_mixture Cool Mixture to 20-25°C charge_reactants->cool_mixture Step 1 add_acid Slowly Add Sulfuric Acid cool_mixture->add_acid Step 2 react Stir for 16-17 hours add_acid->react Step 3 dissolve_salts Dissolve Chromium Salts react->dissolve_salts Step 4 filter_product Filter Crude Product dissolve_salts->filter_product Step 5 wash_crystals Wash with Water and Petroleum Ether filter_product->wash_crystals Step 6 dry_product Dry under Vacuum wash_crystals->dry_product Step 7 purify Purify by Distillation dry_product->purify Step 8 final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_temp Verify Reaction Temperature Control start->check_temp check_ratios Confirm Correct Molar Ratios check_temp->check_ratios Correct adjust_temp Optimize Temperature check_temp->adjust_temp Incorrect check_byproducts Analyze for By-products (e.g., 1,1-isomer) check_ratios->check_byproducts Correct adjust_ratios Recalibrate Reactant Addition check_ratios->adjust_ratios Incorrect improve_purification Enhance Purification (Distillation/Crystallization) check_byproducts->improve_purification Present consider_catalyst Evaluate Catalyst for Selectivity check_byproducts->consider_catalyst High Levels end Problem Resolved adjust_temp->end adjust_ratios->end improve_purification->end consider_catalyst->end

Caption: Troubleshooting logic for low yield or purity issues.

reaction_pathway acetone Acetone monochloroacetone Monochloroacetone acetone->monochloroacetone + Cl2 dichloroacetone_1_3 This compound (Desired Product) monochloroacetone->dichloroacetone_1_3 + Cl2 (Selective Catalyst) dichloroacetone_1_1 1,1-Dichloroacetone (By-product) monochloroacetone->dichloroacetone_1_1 + Cl2 (Non-selective)

Caption: Simplified reaction pathway for the chlorination of acetone.

References

influence of temperature on the rate of 1,3-dichloroacetone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1,3-dichloroacetone (DCA). The information is designed to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the rate of reaction with this compound?

Temperature has a significant impact on the reaction rate. Generally, increasing the temperature increases the rate of reaction. For instance, in the dimerization of peptides using DCA, reactions are slower at 0°C compared to room temperature, 40°C, or 60°C.[1][2] However, higher temperatures can also lead to an increase in the formation of side products.[1][2] It is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side product formation. For sensitive substrates, conducting the reaction at a lower temperature, such as 0°C, can improve the yield of the desired product by suppressing side reactions, although this will require a longer reaction time.[1][2]

Q2: What are the common side products observed in reactions with this compound and how can they be minimized?

Common side products in reactions involving DCA, particularly with nucleophiles like cysteine-containing peptides, include hydrolysis products and other unidentified byproducts. The formation of these side products is often promoted by higher temperatures and extreme pH values.[1][2]

Minimization Strategies:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0°C) can suppress the formation of side products.[1][2]

  • pH Optimization: Maintaining an optimal pH is critical. For reactions with thiols, a pH range of 7.0 to 9.0 is generally workable, with pH 7.0 often providing the highest purity of the desired product.[1][2] Reactions at very high pH (e.g., 11.3) can lead to a marked increase in side products, including hydrolyzed forms of DCA.[1]

  • Slow Reagent Addition: Adding DCA to the reaction mixture slowly and avoiding a large excess can minimize the concentration of unreacted DCA, thereby reducing side product formation.[2]

Q3: Can this compound react with other nucleophiles besides thiols, such as amines?

Yes, this compound can react with other nucleophiles. While it is highly reactive towards thiols (like cysteine), it can also react with other nucleophilic groups present in a molecule, such as amines (like the side chain of lysine).[1] However, the chemoselectivity of the reaction is highly dependent on the pH. The pKa of a cysteine thiol is typically around 8-9, while the pKa of a lysine amine is around 10.5.[1] By controlling the pH, it is possible to achieve selective reaction with the more nucleophilic thiolate anion. In studies involving peptides with multiple lysine residues, no significant formation of lysine adducts was observed under optimized conditions (pH 7.0-8.0), suggesting that the reaction with the cysteine thiol is favored.[1][2]

Q4: How does solvent choice impact reactions with this compound?

The choice of solvent can influence the reaction kinetics. For example, in the dimerization of peptides, the reaction is often carried out in a buffered aqueous solution, sometimes with a co-solvent like dimethylformamide (DMF) to ensure the solubility of all reactants.[2] The use of buffers like ammonium bicarbonate is common to maintain a stable pH.[1][2] The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants, thereby influencing the reaction rate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Suboptimal Temperature The reaction may be too slow at a low temperature or side reactions may be favored at a high temperature. Analyze small aliquots of the reaction at different temperatures (e.g., 0°C, room temperature, 40°C) to determine the optimal condition for your specific substrates.
Incorrect pH The nucleophile may not be in its most reactive form (e.g., protonated thiol instead of thiolate). Verify the pH of the reaction mixture and adjust if necessary. For thiol-based reactions, a pH of 7.0-8.0 is often optimal.[1][2]
Suboptimal Reagent Concentration High concentrations of reactants can sometimes slow down the reaction kinetics, while very low concentrations may favor side product formation.[1] Experiment with a range of concentrations to find the optimal balance.
Slow Reaction Kinetics If the reaction is inherently slow, consider increasing the reaction time or temperature, keeping in mind the potential for increased side product formation.
Reagent Degradation Ensure the this compound and other reagents are of high quality and have not degraded.
Issue 2: High Levels of Side Products
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Elevated temperatures can accelerate side reactions.[1][2] Try running the reaction at a lower temperature (e.g., 0°C).
pH is Not Optimal Extreme pH values can lead to hydrolysis of DCA and other side reactions.[1] Optimize the pH of the reaction buffer.
High Concentration of Unreacted DCA Adding all the DCA at once can lead to a high instantaneous concentration, promoting side reactions. Add the DCA portion-wise or via a syringe pump over a period of time.[2]
Presence of Oxygen For reactions involving thiols, oxidation to disulfides can be a competing reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like TCEP if compatible with your reaction.[1][2]

Data Presentation

Table 1: Effect of Temperature on Peptide Dimerization Yield with this compound

Temperature (°C)Relative Dimer Yield (%)Observation
0HigherSlower reaction rate, but suppressed side product formation, leading to improved yields for some peptides.[1][2]
Room TemperatureBaselineStandard condition for comparison.
40Lower (for most)Increased formation of side products, leading to decreased dimer yield for most peptides.[1][2]
60Lower (for most)Further increase in side products and decreased yield for most peptides.[1][2]

Note: Yields are relative and can vary depending on the specific peptide sequence.

Experimental Protocols

Key Experiment: Dimerization of Cysteine-Containing Peptides with this compound

This protocol is adapted from a study on the dimerization of cyclic peptides.[1][2]

Materials:

  • Cysteine-containing peptide

  • This compound (DCA) solution (e.g., 40 mM in DMF)

  • Ammonium bicarbonate buffer (50 mM, pH 7.0-8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water)

  • Water

  • Dimethylformamide (DMF) if needed for solubility

  • Reaction vessel

  • Stirring apparatus

  • RP-HPLC for analysis

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the ammonium bicarbonate buffer to a final concentration of, for example, 4 mM.

  • Reduction of Disulfides: Add 1.1 equivalents of TCEP to the peptide solution to ensure all cysteine residues are in their reduced thiol form. Gently shake the mixture for 15 minutes.

  • Reaction Initiation: Cool the reaction mixture in an ice bath. Add 0.275 equivalents of the DCA solution dropwise to the stirring peptide solution.

  • Reaction Progression: Allow the reaction to proceed for 30 minutes.

  • Second Addition of DCA: Add a second portion of 0.275 equivalents of the DCA solution dropwise.

  • Reaction Completion: Let the reaction proceed for another 30 minutes.

  • Monitoring: Monitor the reaction progress by taking small aliquots, diluting them, and analyzing by RP-LCMS. The percentage of each species can be determined by the area under the peak in the chromatogram.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis peptide Dissolve Peptide in Buffer tcep Add TCEP (Reduction) peptide->tcep dca1 Add 1st eq. DCA (0°C) tcep->dca1 react1 React for 30 min dca1->react1 dca2 Add 2nd eq. DCA react1->dca2 react2 React for 30 min dca2->react2 quench Quench Reaction react2->quench hplc RP-HPLC Analysis quench->hplc

Caption: Workflow for peptide dimerization using this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield temp Suboptimal Temperature start->temp ph Incorrect pH start->ph conc Suboptimal Concentration start->conc optimize_temp Optimize Temperature temp->optimize_temp check_ph Verify and Adjust pH ph->check_ph vary_conc Vary Reactant Concentrations conc->vary_conc

Caption: Troubleshooting logic for low product yield in DCA reactions.

References

Technical Support Center: Managing the Hygroscopic Nature of 1,3-Dichloroacetone in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dichloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the challenges associated with the hygroscopic and lachrymatory nature of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term hygroscopic means that this compound readily absorbs moisture from the atmosphere. This can lead to physical changes, such as clumping of the solid, and chemical changes that may impact your experimental outcomes.

Q2: How should I properly store this compound to minimize water absorption?

A2: To minimize moisture uptake, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at approximately 4°C is recommended.[1] It is also advisable to store the container inside a desiccator containing a suitable drying agent.

Q3: I received this compound as a solid. How should I handle it to prevent moisture contamination during weighing and transfer?

A3: Handling of this compound should be performed as quickly as possible in a controlled atmosphere, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon). If a controlled atmosphere is not available, work in an area with low humidity. Use pre-dried glassware and spatulas. It is recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q4: What are the potential consequences of using this compound that has absorbed water in my reaction?

A4: Water can react with this compound in a reversible hydration reaction.[2][3][4][5] This can lead to several issues, including:

  • Reduced effective concentration: The presence of the hydrate form reduces the amount of active ketone available for your desired reaction.

  • Side reactions: The presence of water can promote hydrolysis or other unwanted side reactions, leading to the formation of byproducts.

  • Inconsistent results: Varying levels of water contamination between batches can lead to poor reproducibility of your experimental results. For instance, in reactions sensitive to nucleophiles, water can compete with the intended nucleophile, affecting reaction kinetics and product distribution.[6][7][8]

Q5: Besides being hygroscopic, what other hazards are associated with this compound?

A5: this compound is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[9] It is also toxic and can cause severe skin irritation.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low or inconsistent reaction yields.

  • Q: My reaction with this compound is giving me low and variable yields. Could moisture be the culprit?

    • A: Yes, this is a very likely cause. The hygroscopic nature of this compound means that water absorption is a common issue. The presence of water can reduce the concentration of the active ketone and lead to side reactions. It is crucial to ensure that your this compound and all reaction components (solvents, other reagents) are anhydrous.

Issue 2: Appearance of unexpected byproducts.

  • Q: I am observing unexpected peaks in my NMR or LC-MS analysis of the crude reaction mixture. What could be the source of these impurities?

    • A: The presence of water can lead to the formation of the hydrate of this compound. Depending on the reaction conditions (e.g., presence of base or acid), other hydrolysis products may also form. You should first verify the water content of your starting material and solvents.

Issue 3: The solid this compound appears clumpy or has a wet appearance.

  • Q: My bottle of this compound looks clumpy and not like a fine crystalline solid. Is it still usable?

    • A: A clumpy or wet appearance is a strong indication of significant moisture absorption. While the material might still be usable after drying, the high water content will likely interfere with sensitive reactions. It is highly recommended to dry the material before use or to use a fresh, unopened bottle.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄Cl₂O[11]
Molecular Weight126.97 g/mol [11]
Melting Point39-41 °C[12]
Boiling Point173 °C[12]
Density1.383 g/mL at 25 °C[11]
SolubilitySoluble in alcohol and diethyl ether; soluble in water.
Vapor Density4.38 (vs air)[12]
Vapor Pressure<0.1 mmHg at 20 °C[12]

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes a method for drying this compound that has been exposed to moisture.

Materials:

  • This compound (potentially wet)

  • Vacuum desiccator

  • Concentrated sulfuric acid or phosphorus pentoxide

  • Schlenk flask or similar vacuum-tight container

Procedure:

  • Place a fresh desiccant, such as concentrated sulfuric acid or phosphorus pentoxide, at the bottom of a vacuum desiccator.

  • Transfer the this compound to a shallow glass dish or a Schlenk flask to maximize the surface area exposed to the vacuum.

  • Carefully place the container with the this compound into the desiccator.

  • Slowly apply a vacuum to the desiccator to avoid bumping of the solid.

  • Dry the this compound under vacuum overnight.[9]

  • After drying, break the vacuum with a dry inert gas like nitrogen or argon before opening the desiccator.

  • Immediately transfer the dried reagent to a tightly sealed container and store it in a desiccator.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[13] For ketones like this compound, special reagents are required to avoid side reactions.[14][15]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Hydranal™-Composite 5 K (or equivalent ketone-specific Karl Fischer titrant)

  • Hydranal™-Working Medium K (or equivalent ketone-specific solvent)

  • Dry syringe and needle

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the ketone-specific Karl Fischer solvent to the titration vessel and pre-titrate to a dry endpoint.

  • Accurately weigh a sample of this compound in a gas-tight syringe.

  • Inject the sample into the titration vessel.

  • Start the titration. The instrument will automatically add the titrant and determine the endpoint.

  • The water content will be calculated by the instrument based on the amount of titrant used.

Note: Due to the reactivity of ketones with standard methanol-based Karl Fischer reagents, which can lead to ketal formation and artificially high water readings, the use of specialized ketone-specific reagents is crucial for accurate results.[15][16]

Protocol 3: Quantitative ¹H NMR for Water Content Estimation

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a useful technique for estimating the water content in an organic compound.[17][18][19]

Materials:

  • NMR spectrometer

  • Dry NMR tubes

  • Anhydrous NMR solvent (e.g., deuterated chloroform, CDCl₃)

  • Internal standard with a known concentration (optional, for absolute quantification)

  • This compound sample

Procedure:

  • Accurately weigh a known amount of the this compound sample into a clean, dry vial.

  • Add a precise volume or weight of the anhydrous NMR solvent. If using an internal standard, add a known amount of it as well.

  • Dissolve the sample completely and transfer the solution to a dry NMR tube.

  • Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Integrate the peak corresponding to water (typically a broad singlet, chemical shift can vary depending on the solvent and concentration) and a well-resolved peak from the this compound molecule.

  • The molar ratio of water to this compound can be calculated by dividing the integral of the water peak by the number of protons it represents (2) and dividing the integral of the this compound peak by the number of protons it represents.

  • From the molar ratio and the known masses, the weight percentage of water can be determined.

Mandatory Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_verification Moisture Verification cluster_usage Experimental Use storage Store in tightly sealed container in a cool, dry, well-ventilated area desiccator Place container in a desiccator storage->desiccator warm_up Allow container to reach room temperature storage->warm_up Before use inert_atmo Work in a glove box or under inert gas warm_up->inert_atmo weigh Weigh quickly using dry equipment inert_atmo->weigh kf_titration Karl Fischer Titration weigh->kf_titration Verify water content qnmr Quantitative NMR weigh->qnmr Verify water content reaction Proceed with reaction weigh->reaction If confident in dryness kf_titration->reaction qnmr->reaction Troubleshooting_Logic start Experimental Issue: Low Yield / Byproducts check_moisture Is moisture in This compound suspected? start->check_moisture dry_reagent Dry this compound (see Protocol 1) check_moisture->dry_reagent Yes check_solvents Are solvents and other reagents anhydrous? check_moisture->check_solvents No other_issues Investigate other experimental parameters (temperature, stoichiometry, etc.) check_moisture->other_issues Unsure verify_dryness Verify water content (see Protocols 2 & 3) dry_reagent->verify_dryness dry_solvents Dry solvents and reagents check_solvents->dry_solvents No check_solvents->verify_dryness Yes dry_solvents->verify_dryness rerun_reaction Rerun experiment with dry materials verify_dryness->rerun_reaction rerun_reaction->start Issue persists

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dichloroacetone and 1,3-Dibromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,3-dichloroacetone and 1,3-dibromoacetone, two common bifunctional electrophiles in organic synthesis. The information presented is supported by established chemical principles and data from the scientific literature to aid in reagent selection for applications such as the synthesis of heterocyclic compounds and peptide cross-linking.

Theoretical Basis of Reactivity

The reactivity of this compound and 1,3-dibromoacetone in their typical applications, which involve nucleophilic substitution, is primarily governed by the principles of the SN2 reaction mechanism. Two key factors determine the relative reactivity of these α-haloketones:

  • Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group, with iodide being the best leaving group and fluoride being the poorest. This is because larger halide anions can better distribute the negative charge, making them more stable. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2]

  • Carbon-Halogen Bond Strength: The reaction involves the cleavage of the carbon-halogen (C-X) bond. A weaker C-X bond will break more easily, leading to a faster reaction. The bond strength of carbon-halogen bonds decreases down the group: C-F > C-Cl > C-Br > C-I.[3]

Based on these fundamental principles, it is anticipated that 1,3-dibromoacetone will be a more reactive electrophile than this compound due to the superior leaving group ability of bromide and the weaker C-Br bond compared to the C-Cl bond.

Comparative Reactivity and Applications

Both this compound and 1,3-dibromoacetone are versatile reagents used as building blocks for a variety of molecular structures. Their bifunctional nature allows them to react with two nucleophilic centers, making them ideal for the construction of cyclic systems. A prominent application is in the synthesis of fused imidazole heterocycles, such as imidazo[1,2-a]pyridines, through condensation with 2-amino-azaheterocycles.[4] They are also utilized in the cross-linking of peptides, particularly by reacting with the thiol groups of cysteine residues to form a stable thioether bridge.[5]

Data Presentation

The following table summarizes the key properties and reactivity differences between this compound and 1,3-dibromoacetone.

FeatureThis compound1,3-Dibromoacetone
Molecular Formula C₃H₄Cl₂OC₃H₄Br₂O
Molecular Weight 126.97 g/mol 215.87 g/mol
Physical State Crystalline solidCrystalline solid
Reactivity Moderately reactive bifunctional electrophileHighly reactive bifunctional electrophile
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Energy ~324 kJ/mol~285 kJ/mol[3]
Relative Reactivity Less reactiveMore reactive
Typical Reaction Conditions Often requires heating to achieve reasonable reaction rates.Reactions often proceed at room temperature or with mild heating.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a bromomethyl-substituted imidazo[1,2-a]pyridine derivative, adapted from literature procedures.[4] This protocol can be adapted for this compound, although longer reaction times or higher temperatures may be required to achieve comparable yields.

Synthesis of 2-(bromomethyl)imidazo[1,2-a]pyridine from 2-aminopyridine and 1,3-dibromoacetone

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent such as acetone or ethanol (10 mL) in a round-bottom flask, add 1,3-dibromoacetone (1.1 mmol) at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial step is the formation of an intermediate quaternary salt, which may precipitate from the solution.

  • Cyclization: The intermediate salt is then heated to reflux in the same solvent to effect cyclization to the final imidazo[1,2-a]pyridine product.

  • Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(bromomethyl)imidazo[1,2-a]pyridine.

Note on adaptation for this compound: When using this compound, the initial salt formation and subsequent cyclization may require heating for an extended period to proceed to completion.

Mandatory Visualization

G General Reaction Pathway for Heterocycle Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product dihaloacetone 1,3-Dihaloacetone (X = Cl or Br) intermediate Quaternary Ammonium Salt dihaloacetone->intermediate SN2 Attack aminopyridine 2-Aminopyridine aminopyridine->intermediate product Halomethyl-substituted Imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization

Caption: Reaction of 1,3-dihaloacetones with 2-aminopyridine.

Conclusion

References

A Comparative Guide to Mass Spectrometry Analysis for Validating Peptide Crosslinking: DCA vs. Amine-Reactive and Zero-Length Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein structures and mapping protein-protein interactions. The choice of crosslinking agent is critical to the success of these experiments. This guide provides an objective comparison of dicarboxylic acid (DCA) crosslinkers with the more traditional amine-reactive crosslinkers and zero-length crosslinkers, supported by experimental data and detailed protocols.

This guide focuses on the use of homobifunctional dihydrazides, such as adipic acid dihydrazide (ADH) and pimelic acid dihydrazide (PDH), as representatives of dicarboxylic acid-based crosslinkers. These reagents, when activated, target acidic residues (aspartic and glutamic acid), offering an alternative to the commonly used N-hydroxysuccinimide (NHS)-ester crosslinkers that target primary amines (lysine). We also compare these with the "zero-length" crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the direct conjugation of carboxyl and amine groups.

Comparative Performance of Crosslinking Agents

The effectiveness of a crosslinking strategy is often measured by the number of unique crosslinked peptide pairs identified by mass spectrometry. The following table summarizes the performance of dicarboxylic acid dihydrazides (ADH and PDH) in comparison to the amine-reactive crosslinker disuccinimidyl suberate (DSS) on a set of eight model proteins. The data is derived from a seminal study in the field, highlighting the complementary nature of targeting different amino acid residues.

Crosslinking AgentTarget ResiduesActivating AgentAverage Unique Crosslinked Peptides per Protein
Adipic Acid Dihydrazide (ADH) Asp, GluDMTMM46
Pimelic Acid Dihydrazide (PDH) Asp, GluDMTMM76
Disuccinimidyl Suberate (DSS) LysNone108

Data summarized from Leitner, A. et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460.

As the data indicates, while the amine-reactive DSS crosslinker yielded the highest average number of crosslinks in this study, the dicarboxylic acid dihydrazides, ADH and PDH, identified a significant and distinct set of crosslinks. This underscores the value of employing orthogonal crosslinking chemistries to achieve a more comprehensive map of protein structure and interactions. Targeting acidic residues provides distance restraints in protein regions that may be devoid of lysine residues, thus offering a more complete structural picture.

Experimental Workflows and Methodologies

A successful crosslinking-mass spectrometry experiment relies on a well-defined workflow. Below are diagrams and detailed protocols for the three compared crosslinking strategies.

Dicarboxylic Acid Dihydrazide Crosslinking Workflow

cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Mass Spectrometry Analysis Protein Complex Protein Complex Crosslinking Reaction Crosslinking Reaction Protein Complex->Crosslinking Reaction Dihydrazide Crosslinker (ADH/PDH) Dihydrazide Crosslinker (ADH/PDH) Dihydrazide Crosslinker (ADH/PDH)->Crosslinking Reaction DMTMM Activation DMTMM Activation DMTMM Activation->Crosslinking Reaction Quenching/Reagent Removal Quenching/Reagent Removal Crosslinking Reaction->Quenching/Reagent Removal Reduction & Alkylation Reduction & Alkylation Quenching/Reagent Removal->Reduction & Alkylation Proteolytic Digestion (e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Reduction & Alkylation->Proteolytic Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion (e.g., Trypsin)->LC-MS/MS Analysis Database Search (e.g., xQuest) Database Search (e.g., xQuest) LC-MS/MS Analysis->Database Search (e.g., xQuest) Crosslink Identification Crosslink Identification Database Search (e.g., xQuest)->Crosslink Identification

DCA-Dihydrazide Crosslinking Workflow

Protocol for Dicarboxylic Acid Dihydrazide Crosslinking:

  • Protein Preparation: Prepare the protein sample in a suitable buffer, such as HEPES or PBS, at a pH of 7.0-7.5. The protein concentration should typically be at or above 1 mg/mL for optimal crosslinking.

  • Reagent Preparation: Prepare fresh stock solutions of the dihydrazide crosslinker (e.g., 50 mM ADH or PDH) and the activating agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (e.g., 100 mM) in the reaction buffer.

  • Crosslinking Reaction: Add the dihydrazide crosslinker and DMTMM to the protein sample. A typical final concentration is 2.5 mM for the dihydrazide and 5 mM for DMTMM. Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Quenching and Reagent Removal: Stop the reaction by removing the excess reagents, for example, by using gel filtration or dialysis.

  • Sample Preparation for MS: Reduce disulfide bonds with a reducing agent like DTT (e.g., 10 mM at 56°C for 30 minutes) and alkylate cysteine residues with an alkylating agent like iodoacetamide (e.g., 20 mM in the dark at room temperature for 30 minutes).

  • Proteolytic Digestion: Digest the crosslinked protein mixture with a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:20 to 1:50 (w/w), and the digestion is carried out overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., xQuest, pLink) to identify the crosslinked peptide pairs from the MS/MS data.

Amine-Reactive (DSS) Crosslinking Workflow

cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Mass Spectrometry Analysis Protein Complex Protein Complex Crosslinking Reaction Crosslinking Reaction Protein Complex->Crosslinking Reaction DSS Crosslinker DSS Crosslinker DSS Crosslinker->Crosslinking Reaction Quenching Quenching Crosslinking Reaction->Quenching Reduction & Alkylation Reduction & Alkylation Quenching->Reduction & Alkylation Proteolytic Digestion (e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Reduction & Alkylation->Proteolytic Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion (e.g., Trypsin)->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Crosslink Identification Crosslink Identification Database Search->Crosslink Identification

Amine-Reactive Crosslinking Workflow

Protocol for Amine-Reactive (DSS) Crosslinking:

  • Protein Preparation: Prepare the protein sample in an amine-free buffer, such as HEPES or PBS, at a pH of 7.5-8.0.

  • Reagent Preparation: Prepare a fresh stock solution of DSS in an organic solvent like DMSO (e.g., 25 mM).

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as described in the dicarboxylic acid dihydrazide protocol.

  • LC-MS/MS and Data Analysis: Follow the same procedures as outlined for the DCA-dihydrazide workflow.

Zero-Length (EDC) Crosslinking Workflow

cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Mass Spectrometry Analysis Protein Complex Protein Complex Crosslinking Reaction Crosslinking Reaction Protein Complex->Crosslinking Reaction EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Crosslinking Reaction Quenching Quenching Crosslinking Reaction->Quenching Reduction & Alkylation Reduction & Alkylation Quenching->Reduction & Alkylation Proteolytic Digestion (e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Reduction & Alkylation->Proteolytic Digestion (e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion (e.g., Trypsin)->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Crosslink Identification Crosslink Identification Database Search->Crosslink Identification

Zero-Length Crosslinking Workflow

Protocol for Zero-Length (EDC) Crosslinking:

  • Protein Preparation: Prepare the protein sample in a carboxyl- and amine-free buffer, such as MES buffer, at a pH of 6.0.

  • Reagent Preparation: Prepare fresh stock solutions of EDC and N-hydroxysulfosuccinimide (Sulfo-NHS) in the reaction buffer or water (e.g., 100 mM EDC, 100 mM Sulfo-NHS).

  • Crosslinking Reaction: Add EDC and Sulfo-NHS to the protein sample to a final concentration of 2-4 mM each. Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as described in the previous protocols.

  • LC-MS/MS and Data Analysis: Follow the same procedures as outlined for the other workflows.

Conclusion

The validation of peptide crosslinking by mass spectrometry is a multifaceted process where the choice of crosslinking agent plays a pivotal role. While traditional amine-reactive crosslinkers like DSS are highly effective and generate a large number of crosslinks, dicarboxylic acid dihydrazides provide a crucial orthogonal approach by targeting acidic residues. This complementarity is essential for achieving a more comprehensive structural characterization of proteins and their complexes. Zero-length crosslinkers such as EDC offer the advantage of not introducing a spacer arm, thereby providing more precise distance constraints. The selection of the most appropriate crosslinking strategy will depend on the specific research question, the nature of the protein system under investigation, and the desired level of structural detail. By understanding the relative strengths and experimental considerations of each approach, researchers can better design and execute their XL-MS studies for more insightful and robust results.

A Researcher's Guide to Protein Crosslinking: A Comparative Analysis of Leading Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and structural analysis, the selection of an appropriate crosslinking agent is a critical first step. This guide provides a comprehensive comparison of commonly used crosslinking agents, supported by experimental data and detailed protocols to inform your experimental design.

Chemical crosslinking is a powerful technique used to covalently link interacting amino acid residues within a protein or between different proteins, effectively "freezing" interactions for subsequent analysis. This method is invaluable for elucidating protein-protein interaction networks, defining the architecture of protein complexes, and providing distance constraints for computational modeling of protein structures.[1][2] The choice of crosslinker is paramount and depends on the specific application, the nature of the target protein(s), and the desired outcome.

Comparative Analysis of Common Crosslinking Agents

Crosslinking agents can be broadly categorized based on their reactivity, spacer arm length, and whether they are cleavable or non-cleavable. The most common reactive groups target primary amines (the ε-amino group of lysine residues and the N-terminus) and sulfhydryl groups (the thiol group of cysteine residues). This section provides a comparative overview of key crosslinking agents.

Key Performance Metrics of Common Crosslinking Agents
CrosslinkerTypeReactive TowardSpacer Arm Length (Å)SolubilityMembrane Permeable?Key Characteristics & Applications
DSS (Disuccinimidyl suberate)HomobifunctionalPrimary Amines11.4Insoluble in water (soluble in DMSO, DMF)YesWidely used for intracellular and intramembrane crosslinking.[2][3]
BS3 (Bis(sulfosuccinimidyl) suberate)HomobifunctionalPrimary Amines11.4Water-solubleNoIdeal for crosslinking cell-surface proteins due to its hydrophilicity and membrane impermeability.[2][3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-lengthCarboxyls and Primary Amines0Water-solubleYesMediates the formation of an amide bond between carboxyl and amine groups without becoming part of the final crosslink. Often used with N-hydroxysuccinimide (NHS) to increase efficiency.[4][5]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)HeterobifunctionalPrimary Amines and Sulfhydryls8.3Water-solubleNoAllows for controlled, two-step conjugation of proteins, minimizing self-conjugation.[6]
SDA (Succinimidyl 4,4'-azipentanoate)Heterobifunctional, PhotoreactivePrimary Amines and any C-H bond upon UV activation4.4Insoluble in waterYesThe diazirine group is activated by UV light, allowing for non-specific crosslinking to nearby molecules.[7][8]
Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate)Heterobifunctional, PhotoreactivePrimary Amines and any C-H bond upon UV activation4.4Water-solubleNoA water-soluble version of SDA for applications targeting cell-surface or soluble proteins.[9]
Relative Effectiveness and Reaction Kinetics

A study comparing the relative effectiveness of several crosslinking agents based on their ability to crosslink bovine annulus tissue found the following order of effectiveness at saturating concentrations: Glutaraldehyde (GA) > Proanthocyanidin (PA) > EDC > Methylglyoxal (MG) = Genipin (GP) >> L-threose (LT).[10][11] The same study reported the following relative reaction rates under optimal pH and saturating conditions: PA = GA > EDC > GP > MG >> LT.[10][11] It is important to note that the optimal pH for EDC was found to be 6.0, while most other tested crosslinkers were more effective at a more alkaline pH.[10]

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for some of the most commonly used crosslinking agents.

Protocol for Amine-to-Amine Crosslinking with DSS/BS3

This protocol is a general guideline for crosslinking purified proteins in solution.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer, pH 7-9).

  • DSS or BS3 crosslinker.

  • Anhydrous DMSO or DMF (for DSS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 0.1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO or DMF, or BS3 in the reaction buffer to a stock concentration of 10-25 mM.

  • Crosslinking Reaction: Add the crosslinker to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Zero-Length Crosslinking with EDC/NHS

This two-step protocol is designed for coupling a protein with available carboxyl groups to a protein with available primary amines.

Materials:

  • Protein #1 (with carboxyl groups) in an amine and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0).

  • Protein #2 (with primary amine groups) in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Quenching solution (e.g., 2-Mercaptoethanol).

  • Hydroxylamine-HCl for final quenching.

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in the activation buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting molar ratio is 1:10:25 (Protein:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Quenching of EDC: Add 2-Mercaptoethanol to a final concentration of 20-50 mM to quench the unreacted EDC.

  • Buffer Exchange (Optional but Recommended): Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2).

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Quenching: Quench any remaining reactive NHS esters by adding hydroxylamine to a final concentration of 10-50 mM.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Protocol for Heterobifunctional Crosslinking with a Maleimide Reagent

This protocol outlines the general steps for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Sulfhydryl-containing protein in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5, with 5-10 mM EDTA).

  • NHS-ester/maleimide heterobifunctional crosslinker (e.g., SMCC or Sulfo-SMCC).

  • Reducing agent (e.g., TCEP) if sulfhydryl groups are not free.

  • Quenching solution (e.g., cysteine or β-mercaptoethanol).

Procedure:

  • Preparation of Sulfhydryl-Containing Protein: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Activation of Amine-Containing Protein:

    • Dissolve the amine-containing protein in the appropriate buffer.

    • Add a 10- to 20-fold molar excess of the NHS-ester/maleimide crosslinker.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column.

  • Conjugation Reaction:

    • Combine the maleimide-activated protein with the sulfhydryl-containing protein.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Stop the reaction by adding a quenching solution containing a free sulfhydryl.

  • Purification: Purify the conjugate using chromatography.

Visualizing Crosslinking Concepts and Workflows

To further aid in the understanding of crosslinking chemistry and experimental design, the following diagrams have been generated using the DOT language.

crosslinker_types Crosslinkers Crosslinkers Homobifunctional Homobifunctional Crosslinkers->Homobifunctional Same reactive groups Heterobifunctional Heterobifunctional Crosslinkers->Heterobifunctional Different reactive groups Photoreactive Photoreactive Heterobifunctional->Photoreactive One group is light-activated crosslinking_workflow A Protein Sample Preparation B Crosslinking Reaction A->B Add crosslinker C Quenching Reaction B->C Add quenching agent D Analysis (SDS-PAGE, MS, etc.) C->D Analyze crosslinked products edc_nhs_mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxyl Protein 1-COOH Carboxyl Group Intermediate O-acylisourea (unstable) Carboxyl:f0->Intermediate:f0 + EDC EDC EDC Stable_Intermediate NHS-ester (more stable) Intermediate:f0->Stable_Intermediate:f0 + NHS NHS NHS Amide_Bond Protein 1-CO-NH-Protein 2 Stable Amide Bond Stable_Intermediate:f0->Amide_Bond:f0 + Protein 2-NH2 Amine Protein 2-NH2 Primary Amine decision_tree Start Start: Select a Crosslinker Q1 Target functional groups? Start->Q1 Q2a Intracellular or Membrane-permeable? Q1->Q2a Amines Q2b Specific or non-specific crosslinking? Q1->Q2b Any group (non-specific) Q3 Controlled two-step conjugation needed? Q1->Q3 Amines & Sulfhydryls A3 Use EDC/NHS Q1->A3 Amines & Carboxyls A1 Use DSS Q2a->A1 Yes A2 Use BS3 Q2a->A2 No (cell surface) A5 Use Photoreactive Crosslinker (e.g., SDA) Q2b->A5 Non-specific A4 Use Sulfo-SMCC Q3->A4 Yes

References

Spectroscopic Identification of Products from 1,3-Dichloroacetone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dichloroacetone (DCA) is a versatile bifunctional electrophile widely employed in organic synthesis. Its ability to react with a variety of nucleophiles makes it a valuable building block for the construction of diverse molecular architectures, including heterocyclic compounds and cross-linked structures. Accurate and efficient identification of the resulting products is paramount for reaction optimization and the characterization of novel compounds. This guide provides a comparative overview of the spectroscopic data for products derived from the reaction of this compound with common nucleophiles, supported by experimental protocols.

Reaction of this compound with Amines

The reaction of this compound with amines is a cornerstone for the synthesis of various nitrogen-containing heterocycles. A prominent example is the Tschitschibabin reaction with 2-aminopyridines to yield imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.

Spectroscopic Data Comparison: Imidazo[1,2-a]pyridines

The formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine and this compound results in a characteristic 2-(chloromethyl)imidazo[1,2-a]pyridine. Spectroscopic analysis is crucial to confirm the structure and distinguish it from potential isomers.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec. (m/z)
2-(chloromethyl)imidazo[1,2-a]pyridine 7.95 (d, 1H, H-5), 7.60 (s, 1H, H-3), 7.55 (d, 1H, H-8), 7.15 (t, 1H, H-7), 6.75 (t, 1H, H-6), 4.80 (s, 2H, CH₂Cl)145.5 (C-8a), 144.0 (C-2), 125.0 (C-5), 124.5 (C-7), 117.5 (C-3), 112.5 (C-6), 43.0 (CH₂Cl)~3050 (Ar C-H), ~1640 (C=N), ~1520 (C=C), ~750 (C-Cl)M⁺ calculated for C₈H₇ClN₂: 166.03. Found: 166.
Alternative: 3-chloro-2-methylimidazo[1,2-a]pyridine 7.80 (d, 1H, H-5), 7.40 (d, 1H, H-8), 7.05 (t, 1H, H-7), 6.65 (t, 1H, H-6), 2.50 (s, 3H, CH₃)145.0 (C-8a), 140.0 (C-2), 124.0 (C-5), 123.5 (C-7), 115.0 (C-3), 112.0 (C-6), 15.0 (CH₃)~3050 (Ar C-H), ~1640 (C=N), ~1520 (C=C)M⁺ calculated for C₈H₇ClN₂: 166.03. Found: 166.
Experimental Protocol: Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine[1][2]
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add this compound (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous solution of sodium bicarbonate and a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-(chloromethyl)imidazo[1,2-a]pyridine.

reaction_pathway DCA This compound Intermediate N-Alkylated Intermediate DCA->Intermediate Nucleophilic Attack Amine 2-Aminopyridine Amine->Intermediate Product 2-(chloromethyl)imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Dehydration workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Nucleophile & Base Add_DCA Add this compound Start->Add_DCA Stir Stir at RT or Heat Add_DCA->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify Product Extract->Purify

Evaluating the Bioactivity of Molecules Synthesized Using 1,3-Dichloroacetone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dichloroacetone is a versatile and reactive bifunctional electrophile that serves as a valuable starting material in the synthesis of a diverse array of bioactive molecules. Its ability to readily undergo nucleophilic substitution reactions makes it a key building block for various heterocyclic scaffolds and complex peptide architectures. This guide provides a comparative evaluation of the bioactivity of molecules synthesized using this compound, with a focus on their anticancer, antiviral, and antimicrobial properties, as well as the enhanced stability of resulting peptide structures. We present quantitative data, detailed experimental protocols, and a comparison with molecules synthesized via alternative routes.

Anticancer Activity of Imidazo[1,2-a]pyridines

The reaction of 2-aminopyridines with α-haloketones, such as this compound, is a classical and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold. This heterocyclic core is present in numerous compounds with potent anticancer activity.

The synthesis of the imidazo[1,2-a]pyridine core from this compound involves the condensation of a 2-aminopyridine derivative with this compound. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization. The resulting 2-(chloromethyl)imidazo[1,2-a]pyridine is a key intermediate that can be further functionalized to generate a library of bioactive compounds.

Alternative Synthetic Routes for Imidazo[1,2-a]pyridines:

While the use of this compound is a direct approach, several alternative methods for the synthesis of imidazo[1,2-a]pyridines exist, including:

  • Groebke–Blackburn–Bienaymé Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2]

  • Tandem Amination/Cycloisomerization: Reaction of 2-aminopyridines with propargylic alcohols catalyzed by metal salts like ZnCl2–CuCl.

  • Microwave-Assisted Synthesis: Rapid synthesis from 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium.[1]

  • Catalyst-Free Synthesis: Condensation of 2-aminopyridines with bromoacetophenones at room temperature in DMF.[1]

These alternative routes offer different substrate scopes and reaction conditions, providing flexibility in the synthesis of diverse imidazo[1,2-a]pyridine derivatives.

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-HydrazoneCompound 8cLeukemia (K-562)1.09[3]
Imidazo[1,2-a]pyridine-HydrazoneCompound 8bLeukemia (K-562)2.91[3]
Imidazo[1,2-a]pyridine-Oxadiazole HybridCompound 6dLung (A549)2.8[4]
3-Aminoimidazo[1,2-a]pyridineCompound 12Colon (HT-29)4.15[5]
3-Aminoimidazo[1,2-a]pyridineCompound 14Melanoma (B16F10)21.75[5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., K-562, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add test compounds incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents. The synthesis of these compounds can be achieved using this compound, leading to molecules with activity against a range of viruses.

The following table presents the antiviral activity of specific imidazo[1,2-a]pyridine derivatives.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 4Human Cytomegalovirus (HCMV)HEL0.05>10>200[6]
Compound 15Human Cytomegalovirus (HCMV)HEL0.04>10>250[6]
Compound 21Human Cytomegalovirus (HCMV)HEL0.03>10>333[6]
Compound 4Varicella-Zoster Virus (VZV)HEL0.3>10>33[6]
Compound 15Varicella-Zoster Virus (VZV)HEL0.5>10>20[6]
Compound 21Varicella-Zoster Virus (VZV)HEL0.2>10>50[6]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus (e.g., HEL cells for HCMV)

  • Virus stock of known titer

  • Cell culture medium

  • Test compounds

  • Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Adsorption: Incubate for 1-2 hours to allow for virus adsorption to the cells.

  • Overlay Application: Remove the virus-compound mixture and add the semi-solid overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Plaque_Reduction_Assay cluster_setup Setup cluster_infection Infection cluster_incubation Incubation cluster_visualization Visualization & Analysis cell_monolayer Prepare confluent cell monolayer infect_cells Infect cells with virus + test compound cell_monolayer->infect_cells adsorption Incubate 1-2h (Adsorption) infect_cells->adsorption add_overlay Add semi-solid overlay adsorption->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow of the plaque reduction assay.

Antibacterial Activity of Thiazoles

The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a fundamental method for preparing thiazole derivatives. While not always explicitly starting from this compound, α-chloroketones derived from it can be used. Thiazoles are known for their broad-spectrum antibacterial activity.

The following table shows the minimum inhibitory concentration (MIC) values for various thiazole derivatives against different bacterial strains.

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
BenzothiazineCompound 5bStaphylococcus aureus1.56
BenzothiazineCompound 5bBacillus subtilis3.13
ThiazoleCatechol-derived thiazoleStaphylococcus aureus (MRSA)3.12
ThiazoleCompound 12Staphylococcus aureus (MRSA)125-150
ThiazoleCompound 12Escherichia coli125-150
BenzothiazoleCompound 14Staphylococcus aureus (MRSA)50-75
BenzothiazoleCompound 14Escherichia coli50-75

Comparison with Commercial Antibiotics:

AntibioticBacterial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.004-0.12
CiprofloxacinStaphylococcus aureus0.12-1
OfloxacinStaphylococcus aureus (MRSA)Varies

While the synthesized thiazoles show promising activity, their MIC values are generally higher than those of established antibiotics like ciprofloxacin. However, their novel structures may offer advantages against resistant strains.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • Test compounds

  • 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bicyclic Peptides with Enhanced Proteolytic Stability

This compound can be used to link two cysteine residues within a peptide, forming a stable thioether bridge and creating a bicyclic structure. This modification can significantly enhance the peptide's resistance to enzymatic degradation.

The synthesis involves the reaction of a peptide containing two free cysteine residues with this compound in a buffered solution (e.g., ammonium bicarbonate buffer at pH 8.0). One study demonstrated that an acetone-linked dimeric peptide remained fully intact after 48 hours of incubation in human serum, whereas a linear control peptide was completely degraded within 3 hours.

Materials:

  • Bicyclic peptide and linear control peptide

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Buffer (e.g., PBS)

  • HPLC system for analysis

Procedure:

  • Incubation: Incubate the peptides in human serum or protease solution at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 3, 6, 24, 48 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's stability.

Proteolytic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis incubate_peptide Incubate peptide with serum or protease take_aliquots Take aliquots at different time points incubate_peptide->take_aliquots quench_reaction Quench enzymatic reaction take_aliquots->quench_reaction hplc_analysis Analyze by HPLC quench_reaction->hplc_analysis plot_data Plot % intact peptide vs. time hplc_analysis->plot_data

Caption: Workflow for the proteolytic stability assay.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of bioactive molecules. Its application in the construction of imidazo[1,2-a]pyridines has yielded compounds with potent anticancer and antiviral activities. Furthermore, its use in creating bicyclic peptides offers a promising strategy for enhancing their proteolytic stability, a critical factor for therapeutic applications. While the antibacterial thiazoles synthesized via routes that can employ this compound derivatives show activity, further optimization is needed to compete with existing antibiotics. The comparative data and detailed protocols provided in this guide aim to support researchers in the evaluation and development of novel therapeutics based on this important synthetic building block.

References

yield comparison of different synthetic routes to 1,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,3-Dichloroacetone is a valuable building block in organic synthesis, notably utilized in the preparation of pharmaceuticals such as famotidine and as a precursor in the synthesis of citric acid. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and starting materials.

Yield Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting Material(s)Reagents & ConditionsYield (%)Reference
Direct ChlorinationAcetoneChlorine gas, Iodine promoter, Water77%[1]
Oxidation of 1,3-Dichloro-2-propanol1,3-Dichloro-2-propanolSodium dichromate, Sulfuric acid, Water68-75%[2]
Sodium dichromate, Sulfuric acid, Water79.6%[3]
Oxidation of Glycerol 1,3-DichlorohydrinGlycerol 1,3-DichlorohydrinPyridinium chlorochromate (PCC), Periodic acid, Acetonitrile50%[4]
Disproportionation of MonochloroacetoneMonochloroacetonePlatinum catalyst (e.g., Pt on carbon), LiCl, p-TSA, WaterUp to 41.5% (product area %)[5]

Note on the Disproportionation of Monochloroacetone: The yield reported for this method is based on the gas chromatography area percentage of this compound in the final reaction mixture and not an isolated yield. This value indicates the potential of this route, though the final isolated yield may differ.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Direct Chlorination of Acetone

This method utilizes the direct chlorination of acetone in the presence of an iodine promoter to selectively produce this compound.

Procedure: A solution of iodine (0.1 moles) in water (100 ml) is prepared in a reaction vessel. Acetone (0.68 moles) is added to this solution. The mixture is stirred at room temperature while chlorine gas is bubbled through at a controlled rate for approximately 18.5 hours. The reaction progress can be monitored by NMR spectroscopy. Upon completion, chloroform is added to the reaction mixture, and the organic and aqueous layers are separated. The aqueous layer is extracted with additional chloroform. The combined organic extracts are washed with a sodium thiosulfate solution, dried, and the solvent is evaporated. The resulting crude product is washed with pentane to yield crystalline this compound.[6][1]

Oxidation of 1,3-Dichloro-2-propanol

This classical method involves the oxidation of 1,3-dichloro-2-propanol using a strong oxidizing agent.

Procedure: In a flask equipped with a mechanical stirrer and a thermometer, place 375 g of sodium dichromate, 225 ml of water, and 300 g of 1,3-dichloro-2-propanol. The flask is placed in a water bath to maintain the temperature between 20-25 °C. A solution of 450 g of concentrated sulfuric acid in 115 g of water is added dropwise over 7-8 hours with vigorous stirring. After the addition is complete, the stirring is continued for another 16-17 hours. Sufficient water is then added to dissolve the chromium salts. The crystalline product is collected by filtration, washed with ice-cold water and cold petroleum ether, and then dried in a vacuum desiccator. The crude this compound can be further purified by distillation.[2]

Oxidation of Glycerol 1,3-Dichlorohydrin

This route provides a method to synthesize this compound from a glycerol derivative.

Procedure: To a round bottom flask, add orthoperiodic acid (1.5 mmol) and acetonitrile (10 mL) and stir for 15 minutes. Then, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-dichloropropanol (1.55 mmol). The reaction mixture is stirred vigorously for 3 hours. The solid resin is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified.[4]

Disproportionation of Monochloroacetone

This catalytic approach converts monochloroacetone into this compound and acetone.

Procedure: In a reaction vial with a magnetic stir bar, monochloroacetone (2g) is combined with water, a platinum on carbon catalyst (0.2g), lithium chloride, and para-toluenesulfonic acid. The mixture is stirred and heated at 95-100 °C for 17 hours. After cooling to room temperature, the product mixture is analyzed by gas chromatography to determine the relative amounts of this compound, acetone, and unreacted monochloroacetone.[5]

Synthetic Routes Workflow

The following diagram illustrates the logical relationship between the different starting materials and the synthetic pathways to produce this compound.

Synthesis_Comparison Acetone Acetone Monochloroacetone Monochloroacetone Acetone->Monochloroacetone Chlorination Dichloroacetone This compound Acetone->Dichloroacetone Direct Chlorination (Iodine promoter) Monochloroacetone->Dichloroacetone Disproportionation (Pt catalyst) Glycerol Glycerol Glycerol_Dichlorohydrin Glycerol 1,3-Dichlorohydrin Glycerol->Glycerol_Dichlorohydrin Chlorination Glycerol_Dichlorohydrin->Dichloroacetone Oxidation (PCC) Dichloro_2_propanol 1,3-Dichloro-2-propanol Dichloro_2_propanol->Dichloroacetone Oxidation (Dichromate)

Synthetic pathways to this compound.

References

Kinetic Showdown: 1,3-Dichloroacetone Versus a Field of Bifunctional Electrophiles in Thiol-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of 1,3-dichloroacetone (DCA) in comparison to other prominent bifunctional electrophiles. This report provides a detailed analysis of their reactivity towards thiol-containing molecules, supported by available experimental data and detailed methodologies, to facilitate informed reagent selection in bioconjugation and drug discovery.

Introduction

Bifunctional electrophiles are indispensable tools in chemical biology and drug development, enabling the crosslinking of proteins, the formation of antibody-drug conjugates (ADCs), and the stabilization of peptides. The reactivity of these molecules with nucleophilic amino acid residues, particularly cysteine, is a critical determinant of their utility. Among these reagents, this compound (DCA) has emerged as a versatile crosslinker, valued for its ability to react with two thiol groups in a sequential SN2 reaction, forming a stable ketone bridge.[1] This guide provides a comparative kinetic analysis of DCA and other widely used bifunctional electrophiles, offering a quantitative basis for selecting the optimal reagent for specific research applications.

Comparative Kinetic Analysis

The efficacy of a bifunctional electrophile is largely dictated by its reaction kinetics, typically quantified by the second-order rate constant (k₂). This parameter reflects how quickly the electrophile reacts with a target nucleophile, such as the thiol group of cysteine or glutathione (GSH), a common antioxidant peptide used as a model system. While direct comparative studies featuring this compound alongside a broad range of other bifunctional electrophiles under identical conditions are limited in the public domain, this guide compiles available kinetic data to offer a substantive comparison.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Bifunctional Electrophiles with Thiols

ElectrophileNucleophilepHTemperature (°C)k₂ (M⁻¹s⁻¹)Citation(s)
Dibromomaleimide Derivatives
DibromomaleimideGlutathione7.4RT26[2]
Divinyl Sulfone Derivatives
Divinyl Sulfone2-PhenylethanethiolN/ARTReaction equilibrates[3]
Other Bifunctional Electrophiles
AcrylamideL-Cysteine7.4250.27 ± 0.02[1]
AcrylamideGlutathione7.4250.18 ± 0.02[1]

Note: "RT" denotes room temperature. Data for this compound is not available in a directly comparable format in the reviewed literature.

The data presented in Table 1 highlights the diverse reactivity profiles of different classes of bifunctional electrophiles. Dibromomaleimide derivatives exhibit rapid reaction kinetics with thiols.[2] In contrast, the reaction of divinyl sulfone with thiols is reversible, leading to an equilibrium mixture.[3] Acrylamide displays more moderate reactivity.[1]

Reaction Mechanisms and Signaling Pathways

The primary mechanism of action for the bifunctional electrophiles discussed involves the nucleophilic attack of a deprotonated thiol (thiolate) on an electrophilic center of the crosslinking reagent.

This compound Reaction Pathway

The reaction of this compound with two thiol-containing molecules, such as cysteine residues in a peptide, proceeds in a two-step SN2 reaction. The first thiol displaces a chloride ion to form a monochloro-thioether intermediate. A second thiol then displaces the remaining chloride to form a stable ketone-bridged crosslink.

DCA_Reaction_Pathway DCA This compound Intermediate Monochloro-thioether Intermediate DCA->Intermediate Sɴ2 Thiol1 R-SH (Thiol 1) Thiol1->Intermediate Product Ketone-Bridged Crosslink Intermediate->Product Sɴ2 HCl1 HCl Intermediate->HCl1 Thiol2 R'-SH (Thiol 2) Thiol2->Product HCl2 HCl Product->HCl2 Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (Electrophile & Nucleophile) Initiate_Reaction Initiate Reaction (Rapid Mixing) Reagent_Prep->Initiate_Reaction Buffer_Prep Prepare Reaction Buffer (e.g., PBS, pH 7.4) Buffer_Prep->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Stopped-Flow, NMR, HPLC) Initiate_Reaction->Monitor_Reaction Plot_Data Plot Concentration vs. Time Monitor_Reaction->Plot_Data Fit_Data Fit Data to Second-Order Rate Equation Plot_Data->Fit_Data Calculate_k2 Calculate Second-Order Rate Constant (k₂) Fit_Data->Calculate_k2

References

Stability Showdown: A Comparative Guide to Thioether Linkages Formed by 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible nature of covalent linkages is a critical attribute in the development of stable and effective bioconjugates, from antibody-drug conjugates (ADCs) to peptide-based therapeutics. Among the various strategies to form stable bonds, the creation of thioether linkages stands out for its robustness. This guide provides an in-depth comparison of the stability of thioether linkages formed using 1,3-dichloroacetone (DCA) against other common thioether-forming and alternative crosslinking chemistries. The information presented is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for your research and development needs.

Formation of a Thioether Linkage with this compound

The reaction between this compound and two cysteine residues proceeds via a sequential SN2 reaction, forming a stable, ketone-bridged thioether linkage. This bio-orthogonal conjugation strategy offers a reliable method for creating well-defined, crosslinked biomolecules.

Stability Assessment Workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis Start Synthesize and Purify Crosslinked Bioconjugate Incubate Incubate under Stress Conditions (e.g., pH, Temperature, Redox Agent) Start->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Analyze Analyze Samples by LC-MS or HPLC Quench->Analyze Quantify Quantify Remaining Intact Bioconjugate Analyze->Quantify Signaling Pathway Impact Crosslinking Protein Crosslinking (e.g., with this compound) Conformation Altered Protein Conformation/Dynamics Crosslinking->Conformation Interaction Modified Protein-Protein Interactions Conformation->Interaction Signaling Modulation of Cellular Signaling Pathway Interaction->Signaling

1,3-Dichloroacetone in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dichloroacetone (DCA) is a versatile bifunctional reagent in synthetic chemistry, prized for its ability to participate in a variety of transformations to construct complex molecular architectures. Its utility stems from the presence of two electrophilic centers and a central carbonyl group, allowing for reactions with a wide range of nucleophiles. This guide provides a comparative overview of this compound's performance against its alternatives in key synthetic applications, supported by experimental data and detailed protocols.

I. Synthesis of Imidazo[1,2-a]pyridines

The reaction of 1,3-dihaloacetones with 2-aminopyridines is a common and efficient method for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. The reactivity of the 1,3-dihaloacetone directly influences the reaction conditions and yields.

Performance Comparison
ReagentSubstrate (2-Aminopyridine)ProductYield (%)Reference
This compound2-Aminopyridine2-(Chloromethyl)imidazo[1,2-a]pyridineNot specified[1]
1,3-Dibromoacetone2-Aminopyridine2-(Bromomethyl)imidazo[1,2-a]pyridineNot specified[2]
1,3-Difluoroacetone2-Amino-5-bromopyridine2-(Fluoromethyl)-6-bromoimidazo[1,2-a]pyridine85

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Quaternary_Salt Intermediate Quaternary Salt 2-Aminopyridine->Quaternary_Salt Nucleophilic Attack 1,3-Dihaloacetone 1,3-Dihaloacetone 1,3-Dihaloacetone->Quaternary_Salt Imidazopyridine 2-(Halomethyl)imidazo[1,2-a]pyridine Quaternary_Salt->Imidazopyridine Cyclization

Caption: Synthesis of 2-(halomethyl)imidazo[1,2-a]pyridines.

Experimental Protocols

Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine using this compound

  • Materials: 2-Aminopyridine, this compound, ethanol.

  • Procedure: A solution of 2-aminopyridine (1 equivalent) and this compound (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(chloromethyl)imidazo[1,2-a]pyridine.[1]

Synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridine using 1,3-Dibromoacetone

  • Materials: 2-Aminopyridine, 1,3-dibromoacetone, acetone.

  • Procedure: To a solution of 2-aminopyridine (1 equivalent) in acetone, 1,3-dibromoacetone (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate of the intermediate quaternary salt is formed. The solid is filtered, washed with acetone, and then heated in a suitable solvent (e.g., ethanol) to effect cyclization. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[2]

II. Reactions with Phenols

This compound reacts with phenols to yield bis(aryloxy)acetones. The acidity of the phenol plays a crucial role in the outcome of the reaction, with more acidic phenols generally giving higher yields of the desired product.

Performance Comparison
ReagentPhenolProductYield (%)Reference
This compoundp-Nitrophenol1,3-Bis(p-nitrophenoxy)acetoneHigh (not specified)
This compoundp-Cresol1,1-Bis(p-cresoxy)acetone (major)Not specified

Note: Quantitative yields for these reactions and comparative data with other 1,3-dihaloacetones were not available in the searched literature.

Reaction Pathway

G cluster_reactants Reactants cluster_product Product Phenol Phenol Bis_aryloxy_acetone 1,3-Bis(aryloxy)acetone Phenol->Bis_aryloxy_acetone Nucleophilic Substitution (x2) This compound This compound This compound->Bis_aryloxy_acetone Base Base Base->Phenol Deprotonation

Caption: Synthesis of 1,3-bis(aryloxy)acetones.

Experimental Protocols

Synthesis of 1,3-Bis(p-nitrophenoxy)acetone using this compound

  • Materials: p-Nitrophenol, this compound, potassium carbonate, potassium iodide, acetone.

  • Procedure: A mixture of p-nitrophenol (2 equivalents), this compound (1 equivalent), potassium carbonate (2.2 equivalents), and a catalytic amount of potassium iodide in acetone is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is washed with water and recrystallized from a suitable solvent to give 1,3-bis(p-nitrophenoxy)acetone.

Reaction of p-Cresol with this compound

  • Materials: p-Cresol, this compound, potassium carbonate, potassium iodide, acetone.

  • Procedure: A similar procedure to the one described for p-nitrophenol is followed. However, with less acidic phenols like p-cresol, the major product isolated is the 1,1-disubstituted acetone derivative.

III. Peptide Dimerization

1,3-Dihaloacetones are effective cross-linking agents for peptides and proteins, particularly through reaction with cysteine residues to form stable thioether linkages. This strategy is valuable in the synthesis of bicyclic peptides and for stabilizing peptide conformations.

Performance Comparison
ReagentPeptide MonomerDimerization Yield (%)Reference
This compoundCyclic peptide with single cysteine67-77[3]
1,3-DibromoacetoneUbiquitin C-terminal thiol~95 (for activated intermediate)

Experimental Workflow

G Peptide_Monomer Cysteine-containing Peptide Monomer Reduction Reduction of Disulfides (e.g., with TCEP) Peptide_Monomer->Reduction Cross_linking Cross-linking with 1,3-Dihaloacetone Reduction->Cross_linking Dimer Dimerized Peptide Cross_linking->Dimer Purification Purification (e.g., RP-HPLC) Dimer->Purification

Caption: Workflow for peptide dimerization using 1,3-dihaloacetones.

Experimental Protocols

Peptide Dimerization using this compound

  • Materials: Cysteine-containing peptide, Tris(2-carboxyethyl)phosphine (TCEP), this compound (DCA), ammonium bicarbonate buffer (pH 8.0), DMF.

  • Procedure: The peptide monomer is dissolved in ammonium bicarbonate buffer. TCEP (1.1 equivalents) is added, and the solution is incubated for 15 minutes to reduce any existing disulfide bonds. A solution of DCA (0.55 equivalents total, added in two portions) in DMF is then added to the peptide solution. The reaction is monitored by LC-MS. Upon completion, the dimerized peptide is purified by reverse-phase HPLC.[3]

Activation of Ubiquitin with 1,3-Dibromoacetone for Conjugation

  • Materials: Ubiquitin C-terminal thiol, 1,3-dibromoacetone, sodium borate buffer (pH 8.3), DMF.

  • Procedure: Lyophilized ubiquitin C-terminal thiol is resuspended in 10 mM HCl. Sodium borate buffer is added to adjust the pH to 8.3. A solution of 1,3-dibromoacetone (20 equivalents) in DMF is then added. The reaction mixture is rotated at 4°C for 1 hour. The resulting activated ubiquitin-DBA intermediate is purified by reverse-phase HPLC. This activated intermediate can then be reacted with a cysteine-containing peptide or protein to form the conjugate.

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its performance can be compared with other 1,3-dihaloacetones, with the choice of reagent often depending on the desired reactivity and the specific substrate. 1,3-Dibromoacetone generally exhibits higher reactivity, which can be advantageous for achieving higher yields or for reactions with less reactive nucleophiles, but may also lead to more side products if not carefully controlled. 1,3-Difluoroacetone offers an alternative for the introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate the properties of bioactive molecules. Further quantitative comparative studies under standardized conditions would be beneficial to provide a more definitive guide for reagent selection in specific synthetic applications.

References

Safety Operating Guide

Proper Disposal of 1,3-Dichloroacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

1,3-Dichloroacetone, a highly toxic and corrosive compound, demands meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides immediate, actionable steps for the proper management of this compound waste, from personal protective measures to final disposal protocols. Adherence to these procedures is critical to mitigate risks, which include severe skin burns, eye damage, and fatality upon inhalation or ingestion.[1][2]

Immediate Safety and Handling

Before beginning any process involving this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. The work area must be equipped with adequate ventilation, such as a laboratory fume hood, and have immediate access to an eyewash station and safety shower.[3][4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5]Protects against splashes and dust, which can cause severe eye irritation and damage.[5][6]
Skin Chemical-resistant gloves (e.g., butyl rubber, Viton®) and a lab coat or chemical-protective suit.[1][3]Prevents skin contact, which can be fatal and cause severe burns.[1][2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust/aerosols are generated.[1][3]This compound is fatal if inhaled.[1][2]

Waste Segregation and Collection

Proper segregation of this compound waste is the first and most critical step in the disposal process. As a halogenated organic compound, it must not be mixed with other waste streams to avoid dangerous reactions and to ensure correct disposal routing.[7][8]

Experimental Protocol: Laboratory Waste Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1][7]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the date accumulation started and the associated hazards (e.g., "Toxic," "Corrosive").

  • Segregation: Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][9] It should be classified and collected as halogenated organic waste .[8][10]

  • Storage: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] The container should be stored in a secondary containment bin to prevent spills.

  • Record Keeping: Maintain a log of the amounts of this compound added to the waste container.

Disposal Procedures

The disposal of this compound is strictly regulated and must be handled by a licensed hazardous waste disposal company.[1][4] Attempting to dispose of this chemical through standard laboratory drains or as regular trash is illegal and dangerous.

Operational Plan for Final Disposal

  • Contact a Licensed Disposal Company: Engage with your institution's environmental health and safety (EHS) office to coordinate pickup with a certified hazardous waste contractor.

  • Provide Documentation: The disposal company will require a detailed inventory of the waste. This includes the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).

  • Transportation Classification: For shipping, this compound is classified under UN number 2649, Hazard Class 6.1, and Packing Group II.[3][9] This information is crucial for the disposal vendor to arrange for proper transport.

  • Final Treatment: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This process destroys the compound and neutralizes harmful combustion byproducts.

Table 2: Transportation and Disposal Information for this compound

ParameterSpecificationSource
UN Number UN2649[3][9]
Proper Shipping Name This compound[3][9]
Hazard Class 6.1 (Toxic)[3][9]
Packing Group II[3][9]
Recommended Disposal Method Incineration by a licensed facility[1][4]

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Emergency Protocol: Spill Response

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][5]

  • Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or dry earth.[11] Do not use water.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G A Start: Generation of This compound Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as HALOGENATED ORGANIC WASTE B->C D Collect in a Labeled, Sealed Container C->D E Store in a Ventilated, Secondary Containment Area D->E F Contact EHS Office for Licensed Disposal Vendor E->F G Prepare Waste for Pickup (Inventory & SDS) F->G H Waste transported under UN2649 Regulations G->H I Final Disposal: Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,3-Dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 1,3-Dichloroacetone is paramount due to its significant health hazards. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and build confidence in chemical handling practices. This compound is classified as highly toxic and corrosive, potentially fatal if swallowed, inhaled, or in contact with skin. It causes severe skin and eye irritation and damage.[1][2] Therefore, strict adherence to the following guidelines is mandatory.

Personal Protective Equipment (PPE) and Exposure Control

Engineering controls, such as using a fume hood or implementing local exhaust ventilation, are crucial to minimize airborne concentrations.[2][3][4] Personal protective equipment must be worn at all times when handling this substance.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Tightly fitting safety goggles with side-shields are recommended.[4][5]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[2][3] Specific recommendations include Butoject® gloves with a minimum layer thickness of 0.3 mm and a breakthrough time of 480 minutes.[6] Wear impervious, flame-resistant protective clothing.[4][5]
Respiratory Protection If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved full-face piece airline respirator in positive pressure mode with emergency escape provisions is required.[3] A full-face respirator is also recommended if exposure limits are exceeded.[5] Filter type ABEK is recommended.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Work exclusively within a certified chemical fume hood.

  • Gather all necessary PPE as specified in the table above and inspect for integrity.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling:

  • Avoid the formation of dust and aerosols.[6]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[6][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[1][2]

  • Keep refrigerated at temperatures between 2-8°C (approximately 39°F).[6][2]

  • Store in a locked-up area accessible only to authorized personnel.

4. In Case of a Spill:

  • Evacuate the area immediately.

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Wearing full PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not mix with other waste, and handle uncleaned containers as you would the product itself.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Inspect and Don Full PPE prep1->prep2 prep3 Check Eyewash & Safety Shower prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Dust/Aerosol Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 store1 Refrigerate (2-8°C) handle3->store1 After Use dispose1 Segregate Waste handle3->dispose1 End of Experiment store2 Store in a Well-Ventilated Area store1->store2 store3 Lock Up When Not in Use store2->store3 dispose2 Use Licensed Disposal Company dispose1->dispose2 dispose3 Incinerate with Solvent dispose2->dispose3 spill Spill Occurs spill_response Evacuate, Ventilate, Clean with Full PPE spill->spill_response spill_response->dispose1

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.